molecular formula C11H10BrN5O2 B10760331 Hymenialdisine CAS No. 95569-43-0

Hymenialdisine

Katalognummer: B10760331
CAS-Nummer: 95569-43-0
Molekulargewicht: 324.13 g/mol
InChI-Schlüssel: ATBAETXFFCOZOY-DAXSKMNVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Hymenialdisine is a naturally occurring marine alkaloid, isolated from sponges such as Axinella sp., recognized as a potent and ATP-competitive inhibitor of several critical kinases. Its primary research value lies in its dual-specificity as a potent antagonist of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3). This unique profile makes this compound an invaluable pharmacological tool for dissecting complex intracellular signaling pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBAETXFFCOZOY-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82005-12-7, 95569-43-0
Record name Hymenialdisine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82005-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hymenialdisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095569430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYMENIALDISINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WMS4GA67M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Hymenialdisine: A Deep Dive into its Discovery, History, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the marine-derived compound Hymenialdisine, from its initial discovery to its current status as a significant tool in kinase research and drug development. This document details its history, biological activities, and the experimental methodologies used to elucidate its functions.

Discovery and Historical Perspective

This compound was first isolated in 1980 from marine sponges of the genera Hymeniacidon, Acanthella, Axinella, and Pseudaxinyssa.[1][2][3][4] Its unique chemical structure, featuring a pyrrole-azepin-8-one ring system bonded to a glycocyamidine ring, was elucidated by X-ray crystallography.[1] This discovery marked the emergence of a new class of bioactive marine natural products.

Subsequent research has focused on the potent and diverse biological activities of this compound, particularly its ability to inhibit a range of protein kinases. This has positioned this compound as a valuable lead compound in the development of therapeutic agents for a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Key Historical Milestones:

  • 1980: First isolation of this compound from marine sponges.

  • Late 1980s/Early 1990s: Elucidation of its kinase inhibitory properties, initially against Cyclin-Dependent Kinases (CDKs).

  • 2000: The crystal structure of this compound in complex with human CDK2 (PDB ID: 1DM2) was determined, providing critical insights into its mechanism of action.

  • 2000s-Present: Extensive research into its inhibitory effects on other kinases, including Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase 1 (CK1), and its modulation of key signaling pathways such as NF-κB and MAPK. Investigations into its therapeutic potential for various diseases, including Alzheimer's disease, osteoarthritis, and cancer, have been ongoing.

Quantitative Analysis of Kinase Inhibition

This compound exhibits potent inhibitory activity against a variety of protein kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of key kinases.

Kinase TargetThis compound IC50 (µM)
CDK1/cyclin B~0.03
CDK2/cyclin A~0.07
CDK5/p25~0.02
GSK-3β0.023
Casein Kinase 1 (CK1)0.035
MEK10.003
p90RSKNanomolar range
KDRNanomolar to Micromolar range
c-KitNanomolar to Micromolar range
FesNanomolar to Micromolar range
MAPK1Nanomolar to Micromolar range
PAK2Nanomolar to Micromolar range
PDK1Nanomolar to Micromolar range
PKCθNanomolar to Micromolar range
PKD2Nanomolar to Micromolar range
Rsk1Nanomolar to Micromolar range
SGKNanomolar to Micromolar range
Chk1Micromolar range

Experimental Protocols

Isolation of this compound from Axinella sp.

The following is a representative protocol for the isolation of this compound from the marine sponge Axinella sp..

Materials:

  • Frozen or fresh Axinella sp. sponge tissue

  • Methanol (MeOH)

  • n-Butanol (n-BuOH)

  • Sephadex LH-20 resin

  • C-18 reverse-phase silica gel

  • High-Performance Liquid Chromatography (HPLC) system

  • Solvents for chromatography (e.g., methanol, water, trifluoroacetic acid)

Procedure:

  • Extraction: The sponge tissue is homogenized and extracted with methanol at room temperature. The methanol extract is then filtered and concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated methanol extract is partitioned between n-butanol and water. The n-butanol layer, containing the less polar compounds including this compound, is collected.

  • Sephadex LH-20 Chromatography: The n-butanol extract is subjected to column chromatography on Sephadex LH-20, eluting with methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC.

  • C-18 Reverse-Phase Chromatography: Fractions enriched with this compound are further purified by reverse-phase column chromatography on C-18 silica gel. A gradient of methanol in water is typically used for elution.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC on a C-18 column to yield pure this compound.

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography Sponge Sponge Tissue (Axinella sp.) Extract Methanol Extraction Sponge->Extract Partition n-Butanol/Water Partition Extract->Partition Sephadex Sephadex LH-20 Partition->Sephadex C18 C-18 Reverse-Phase Sephadex->C18 HPLC HPLC Purification C18->HPLC Pure Pure this compound HPLC->Pure G cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_quantification Quantification Mix Prepare Kinase/Substrate Mix Inhibitor Add this compound Mix->Inhibitor ATP Add [γ-³²P]ATP Inhibitor->ATP Incubate Incubate at 30°C ATP->Incubate Spot Spot on P81 Paper Incubate->Spot Wash Wash with Phosphoric Acid Spot->Wash Count Scintillation Counting Wash->Count Analysis IC50 Determination Count->Analysis G Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_inactive NF-κB (p50/p65) IKK->NFkB_inactive leads to degradation of IκBα and release of NF-κB IkBa->NFkB_inactive sequesters NFkB_active Active NF-κB NFkB_inactive->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory genes) Nucleus->Transcription This compound This compound This compound->IKK inhibits G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to Proliferation Cell Proliferation Nucleus->Proliferation This compound This compound This compound->MEK inhibits

References

Hymenialdisine: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenialdisine is a marine-derived pyrroloazepine alkaloid originally isolated from sponges of the genera Hymeniacidon, Axinella, and Stylissa.[1][2] It has garnered significant interest in the scientific community due to its potent and broad-spectrum inhibitory activity against a range of protein kinases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its interactions with critical signaling pathways. Detailed experimental methodologies and data are presented to support further research and drug development efforts.

Chemical Structure and Properties

This compound possesses a unique tricyclic structure, featuring a brominated pyrrolo[2,3-c]azepin-8-one core linked to a 2-amino-1H-imidazol-5(4H)-one moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₁₁H₁₀BrN₅O₂--INVALID-LINK--
Molecular Weight 324.13 g/mol --INVALID-LINK--
IUPAC Name (4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one--INVALID-LINK--
CAS Number 82005-12-7--INVALID-LINK--
Melting Point >250 °C (decomposes)[Various Suppliers]
Solubility Soluble in DMSO (up to 10 mM)[Various Suppliers]
logP (computed) -0.7--INVALID-LINK--
pKa (experimental) Not available in the searched literature.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueData
¹H NMR Specific chemical shift data is not readily available in tabular format in the searched literature. Structure elucidation was confirmed using NMR.
¹³C NMR Specific chemical shift data is not readily available in tabular format in the searched literature. Structure elucidation was confirmed using NMR.
Infrared (IR) Spectroscopy Specific peak assignments are not detailed in the searched literature, but would be expected to show characteristic absorptions for N-H, C=O, C=C, and C-N bonds.
Mass Spectrometry (MS) The fragmentation pattern has been studied, though a detailed list of m/z values and their assignments is not readily available in the searched literature.

Experimental Protocols

Isolation of this compound from Marine Sponges

The following is a generalized protocol for the isolation of this compound from marine sponges such as Axinella sp. or Stylissa massa, based on literature reviews.[3][4]

Workflow for this compound Isolation

cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography Sponge 1. Sponge Biomass (e.g., Axinella sp.) Grind 2. Grinding/Homogenization Sponge->Grind Extract 3. Extraction with Methanol or Ethanol Grind->Extract Filter 4. Filtration and Concentration Extract->Filter Partition 5. Liquid-Liquid Partitioning (e.g., EtOAc/H₂O) Filter->Partition Organic Organic Phase Partition->Organic Aqueous Aqueous Phase Partition->Aqueous VLC 6. Vacuum Liquid Chromatography (VLC) Aqueous->VLC HPLC 7. Reversed-Phase HPLC VLC->HPLC Hym 8. Pure this compound HPLC->Hym

Caption: Workflow for the isolation of this compound.

Methodology:

  • Collection and Preparation: Collect the marine sponge (e.g., Axinella sp.) and freeze-dry or air-dry the biomass. Grind the dried sponge into a fine powder.

  • Extraction: Extract the powdered sponge material exhaustively with an organic solvent such as methanol or a methanol/dichloromethane mixture at room temperature.

  • Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the resulting residue between ethyl acetate and water. The aqueous layer, which contains the more polar compounds including this compound, is collected.

  • Preliminary Chromatography: Subject the aqueous extract to vacuum liquid chromatography (VLC) or column chromatography on a C18-functionalized silica gel. Elute with a stepwise gradient of methanol in water.

  • High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound by reversed-phase HPLC using a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid as a mobile phase modifier.

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS) and by comparison with literature data.

Total Synthesis of this compound

Several total syntheses of this compound have been reported. A concise 6-step synthesis with a 44% overall yield has been described.[3] The following is a generalized workflow based on such synthetic strategies.

Workflow for this compound Total Synthesis

Start 1. Starting Material (e.g., Pyrrole derivative) Step1 2. Functionalization Start->Step1 Step2 3. Ring Formation Step1->Step2 Step3 4. Bromination Step2->Step3 Step4 5. Condensation Step3->Step4 Step5 6. Cyclization Step4->Step5 Hym This compound Step5->Hym

Caption: Generalized workflow for the total synthesis of this compound.

A detailed step-by-step protocol for the total synthesis is highly dependent on the specific synthetic route chosen and is beyond the scope of this guide. Researchers are encouraged to consult the primary literature for detailed experimental procedures.

Kinase Inhibition Assay

The following is a representative protocol for an in vitro radioactive kinase assay to determine the IC₅₀ of this compound against a specific kinase.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and a kinase buffer (typically containing MgCl₂, ATP, and a buffering agent like HEPES).

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include a control with DMSO alone.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination and Detection: Stop the reaction and spot the mixture onto a phosphocellulose paper or membrane. Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantification: Quantify the amount of incorporated ³²P into the substrate using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Biological Activity and Signaling Pathways

This compound is a potent, ATP-competitive inhibitor of several protein kinases. Its inhibitory activity against key kinases involved in cell cycle regulation, inflammation, and neurodegeneration has been extensively studied.

Table 3: Inhibitory Activity (IC₅₀) of this compound against Various Kinases

Kinase TargetIC₅₀ (nM)
MEK16
GSK-3β10
Cdk1/cyclin B22
Cdk5/p2528
CK135
Cdk2/cyclin A40
Cdk2/cyclin E70
ASK-γ80
Cdk3/cyclin E100
Erk1470
PKCγ500
Cdk4/cyclin D1600
Cdk6/cyclin D2700
PKCα700

Data compiled from various sources.

Inhibition of the MAPK/ERK Pathway

This compound is a potent inhibitor of MEK1, a key kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. By inhibiting MEK1, this compound prevents the phosphorylation and activation of its downstream target, ERK. This pathway is crucial for cell proliferation and survival.

MAPK/ERK Signaling Pathway Inhibition by this compound

GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1 RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Hym This compound Hym->MEK

Caption: this compound inhibits the MAPK/ERK pathway by targeting MEK1.

Inhibition of the GSK-3β Pathway

This compound is a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell fate, and neuronal function. Dysregulation of GSK-3β is implicated in neurodegenerative diseases such as Alzheimer's, where it contributes to the hyperphosphorylation of the tau protein. This compound has been shown to block the phosphorylation of tau.

GSK-3β Signaling Pathway Inhibition by this compound

Upstream Upstream Signals (e.g., Wnt, Akt) GSK3b GSK-3β Upstream->GSK3b Tau Tau GSK3b->Tau Phosphorylation BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation pTau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->pTau Degradation Degradation BetaCatenin->Degradation Hym This compound Hym->GSK3b

Caption: this compound inhibits GSK-3β, preventing downstream phosphorylation events.

Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Progression

This compound inhibits several cyclin-dependent kinases (CDKs), which are essential for the regulation of the cell cycle. By inhibiting complexes such as CDK1/Cyclin B and CDK5/p25, this compound can arrest the cell cycle and induce apoptosis. The inhibition of CDK5/p25 is also relevant in the context of neurodegeneration, as this complex is involved in the hyperphosphorylation of tau.

CDK-Mediated Cell Cycle Inhibition by this compound

cluster_cellcycle Cell Cycle G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK1 CDK1/Cyclin B CDK1->M G2/M Transition CDK5 CDK5/p25 Tau Tau CDK5->Tau Tau Phosphorylation Hym This compound Hym->CDK1 Hym->CDK5

Caption: this compound inhibits key CDKs, affecting cell cycle progression and neuronal processes.

Conclusion

This compound is a valuable natural product with significant potential as a pharmacological tool and a lead compound for drug discovery. Its ability to potently and broadly inhibit protein kinases, particularly those involved in cancer, inflammation, and neurodegenerative diseases, makes it a subject of ongoing research. This technical guide has summarized the key chemical and biological features of this compound, providing a foundation for further investigation into its therapeutic applications. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of future studies aimed at unlocking the full potential of this remarkable marine-derived molecule.

References

Unraveling the Synthesis of a Marine Marvel: A Technical Guide to the Hymenialdisine Biosynthesis Pathway in Marine Sponges

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering researchers, scientists, and drug development professionals an in-depth look into the biosynthetic pathway of hymenialdisine, a potent bioactive compound isolated from marine sponges. This guide provides a detailed examination of the proposed biosynthetic route, experimental methodologies for its study, and the compound's significant impact on cellular signaling pathways.

This compound, a pyrrole-imidazole alkaloid, has garnered significant attention for its wide range of biological activities, most notably as a potent inhibitor of various protein kinases.[1][2][3] Understanding its natural synthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. This whitepaper consolidates current knowledge to serve as a foundational resource for advancing research in this field.

A Glimpse into the Origins: The Proposed Biosynthetic Pathway

While the complete enzymatic pathway for this compound biosynthesis remains a partially unresolved puzzle, significant progress has been made in identifying its fundamental building blocks.[4] It is widely accepted that the biosynthesis of this compound is closely related to that of oroidin, a key precursor for a diverse family of pyrrole-imidazole alkaloids (PIAs) found in marine sponges.[5]

The proposed pathway initiates from basic amino acid precursors. Current research strongly suggests that the pyrrole moiety of the core structure is derived from proline . The 2-aminoimidazole portion is believed to originate from lysine , with the non-proteinogenic amino acid homoarginine serving as a critical branch point intermediate. While earlier hypotheses also considered ornithine and histidine as potential precursors, the roles of proline and lysine are now more strongly supported by experimental evidence.

A hypothetical biosynthetic pathway, based on the well-studied oroidin pathway, is presented below. This pathway illustrates the key transformations from primary metabolites to the complex this compound structure.

This compound Biosynthesis Pathway Proline Proline Pyrrole_moiety Pyrrole Moiety Precursor Proline->Pyrrole_moiety Multiple Enzymatic Steps Lysine Lysine Homoarginine Homoarginine Lysine->Homoarginine Oroidin_like Oroidin-like Intermediate Pyrrole_moiety->Oroidin_like Aminoimidazole_moiety 2-Aminoimidazole Moiety Precursor Homoarginine->Aminoimidazole_moiety Multiple Enzymatic Steps Aminoimidazole_moiety->Oroidin_like This compound This compound Oroidin_like->this compound Cyclization & Tailoring Reactions

A hypothetical biosynthetic pathway for this compound.

Illuminating the Path: Experimental Protocols for Biosynthetic Studies

The elucidation of the this compound biosynthetic pathway relies on a combination of sophisticated experimental techniques. The following protocols are central to advancing our understanding of this intricate process.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for tracing the incorporation of precursors into the final natural product. This method provides direct evidence for the metabolic origins of different parts of the molecule.

  • In Vivo Labeling with Radiolabeled Precursors: This technique involves feeding marine sponges with precursors (e.g., proline, lysine) labeled with radioactive isotopes like 14C.

    • Preparation of Labeled Precursors: Obtain or synthesize the desired amino acid precursors with a 14C label.

    • Incubation: The live marine sponge is incubated in seawater containing the radiolabeled precursor for a defined period.

    • Extraction and Purification: The sponge tissue is harvested, and the pyrrole-imidazole alkaloids are extracted and purified using chromatographic techniques (e.g., HPLC).

    • Detection: The incorporation of the radiolabel into this compound is detected and quantified using a beta-imager or liquid scintillation counting.

  • Stable Isotope Labeling and Advanced Analytical Techniques: The use of stable isotopes (e.g., 15N) allows for more detailed structural analysis without the need for radioactive materials.

    • Synthesis of Labeled Precursors: A key intermediate, such as oroidin, is synthesized with a 15N label.

    • Feeding and Incubation: The labeled precursor is introduced to the sponge or a cell-free enzyme preparation.

    • Analysis: The incorporation of the 15N label into the target molecule is analyzed using high-sensitivity techniques like Heteronuclear Single Quantum Coherence (HSQC) NMR and Fourier-Transform Mass Spectrometry (FTMS).

Multi-Omics Approaches

Modern "omics" technologies provide a holistic view of the biological system, enabling the identification of potential biosynthetic genes and intermediates.

  • Metabolomic Profiling: This approach involves the comprehensive analysis of all small molecules (the metabolome) within the sponge tissue.

    • Sample Collection and Extraction: Sponge samples are collected and metabolites are extracted using appropriate solvents.

    • LC-MS/MS Analysis: The extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify a wide range of metabolites.

    • Data Analysis: By comparing the metabolomes of sponges that produce this compound with those that do not, researchers can identify potential biosynthetic intermediates.

  • Microbiome Analysis: Marine sponges host a complex community of symbiotic microorganisms, which are often the true producers of bioactive compounds.

    • DNA Extraction and Sequencing: DNA is extracted from the sponge holobiont and the 16S rRNA gene is sequenced to identify the microbial community members.

    • Correlation Analysis: The presence and abundance of specific microbes can be correlated with the production of this compound to pinpoint the likely symbiotic producer.

In Vitro Enzyme Assays

Studying the enzymatic reactions in a controlled, cell-free environment is crucial for characterizing the individual steps of the biosynthetic pathway.

  • Preparation of Cell-Free Extracts: Sponge tissue is homogenized to release the cellular contents, and the solid debris is removed by centrifugation to obtain a cell-free extract containing the native enzymes.

  • Enzymatic Reaction: The cell-free extract is incubated with a putative precursor or intermediate.

  • Product Analysis: The reaction mixture is analyzed by techniques like HPLC or LC-MS to detect the formation of the expected product, thus confirming the enzymatic activity.

The Impact of this compound: Inhibition of Cellular Signaling Pathways

This compound exerts its potent biological effects by inhibiting a range of protein kinases, which are key regulators of cellular processes. This inhibitory action disrupts signaling pathways involved in cell cycle progression, inflammation, and neurodegeneration.

Notably, this compound has been shown to be a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses. By suppressing NF-κB activation, this compound can reduce the production of pro-inflammatory cytokines like IL-8 and VEGF (vascular endothelial growth factor), highlighting its potential as an anti-inflammatory and anti-angiogenic agent.

NF_kappa_B_Signaling_Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB Gene_Expression Gene Expression (IL-8, VEGF) NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates Nucleus->Gene_Expression Promotes This compound This compound This compound->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.

Quantitative Analysis of Kinase Inhibition

The potency of this compound as a kinase inhibitor has been quantified in numerous studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of key protein kinases. This data underscores the compound's broad-spectrum inhibitory activity and provides a basis for its therapeutic potential.

Kinase TargetIC50 (µM)
Cyclin-Dependent Kinase 1 (CDK1)Potent inhibitor
Cyclin-Dependent Kinase 5 (CDK5)/p25Nanomolar activity
Mitogen-activated protein kinase kinase 1 (MEK1)Nanomolar activity
Glycogen Synthase Kinase-3β (GSK-3β)Nanomolar activity
Casein Kinase 1 (CK1)Nanomolar activity
Checkpoint Kinase 1 (Chk1)Micromolar activity
p90 Ribosomal S6 Kinase (p90RSK)Nanomolar to Micromolar
Vascular Endothelial Growth Factor Receptor 2 (KDR)Nanomolar to Micromolar
Proto-oncogene tyrosine-protein kinase (c-Kit)Nanomolar to Micromolar
Feline Sarcoma Oncogene (Fes)Nanomolar to Micromolar
Mitogen-Activated Protein Kinase 1 (MAPK1)Nanomolar to Micromolar
p21-Activated Kinase 2 (PAK2)Nanomolar to Micromolar
3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1)Nanomolar to Micromolar
Protein Kinase C theta (PKCθ)Nanomolar to Micromolar
Protein Kinase D2 (PKD2)Nanomolar to Micromolar
Ribosomal S6 Kinase 1 (Rsk1)Nanomolar to Micromolar
Serum/Glucocorticoid-Regulated Kinase (SGK)Nanomolar to Micromolar

Note: "Potent inhibitor" and "Nanomolar/Micromolar activity" are used where specific values were not provided in the search results, but the inhibitory effect was clearly stated.

This technical guide serves as a critical resource for the scientific community, providing a solid foundation for future research into the biosynthesis of this compound and its potential applications in medicine. The continued exploration of this marine natural product holds immense promise for the discovery of new therapeutic leads.

References

Hymenialdisine: A Technical Guide to its Kinase Inhibition Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hymenialdisine is a marine-derived natural product, first isolated from sponges of the Axinella and Hymeniacidon genera, that has garnered significant interest for its potent and varied biological activities. Structurally, it belongs to a family of tricyclic pyrrole compounds. Functionally, it acts as a potent inhibitor of a range of protein kinases, making it a valuable tool for research and a lead compound for the development of therapeutics targeting diseases driven by kinase dysregulation, such as cancer and neurodegenerative disorders.[1][2][3] This document provides a comprehensive overview of the kinase inhibition spectrum of this compound, details the experimental protocols used to characterize its activity, and visualizes its impact on key cellular signaling pathways.

Kinase Inhibition Profile: A Quantitative Analysis

This compound exhibits a distinct spectrum of kinase inhibition, acting as an ATP-competitive inhibitor for many of its targets.[2][4] Its inhibitory activity is most pronounced against cyclin-dependent kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), Casein Kinase 1 (CK1), and Mitogen-activated protein kinase kinase (MEK). The half-maximal inhibitory concentration (IC50) values compiled from various biochemical assays are summarized below.

Table 1: this compound - Kinase Inhibition Spectrum (IC50 Values)

Kinase TargetIC50 Value (nM)Notes
MEK13.0Inhibits phosphorylation of MAPK by MEK1.
GSK-3β10 - 23Potent inhibitor; implicated in neurodegenerative disease models.
CDK1/cyclin B22Key regulator of the G2/M phase of the cell cycle.
CDK5/p2528Implicated in neurodegenerative processes.
CK135
CDK2/cyclin E40
CDK2/cyclin A70
CDK3/cyclin E100
PKC800Moderate inhibition compared to other primary targets.

Mechanism of Action and Key Signaling Pathways

This compound exerts its inhibitory effects by competing with ATP for the kinase binding site. X-ray crystallography of a CDK2-hymenialdisine complex has revealed that it forms three hydrogen bonds with the backbone of residues Glu81 and Leu83 in the hinge region of the kinase, a common interaction pattern for ATP-competitive inhibitors.

Beyond its direct kinase targets, this compound has been shown to potently suppress the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. This action is achieved by inhibiting the DNA binding of NF-κB, thereby preventing the transcription of downstream targets like IL-8.

G cluster_0 cluster_1 cluster_2 Growth_Factor Growth_Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK (Inhibited by This compound) Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cell_Response Regulates This compound This compound This compound->MEK

Figure 1: Inhibition of the Raf/MEK/ERK signaling cascade by this compound.

Experimental Protocols

The characterization of this compound's inhibitory activity relies on robust biochemical and cell-based assays. Below are representative protocols for two standard methods used in kinase inhibitor profiling.

In Vitro Radioactive Kinase Assay

This assay directly quantifies the enzymatic activity of a purified kinase by measuring the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate.

Materials:

  • Purified target kinase (e.g., CDK1/cyclin B, GSK-3β).

  • Kinase-specific substrate (e.g., Histone H1 for CDKs, GS-2 peptide for GSK-3β).

  • [γ-³²P]ATP and non-radiolabeled ATP.

  • 5x Kinase Reaction Buffer (e.g., 100 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT).

  • This compound stock solution (in DMSO).

  • P81 phosphocellulose paper.

  • 0.75% Phosphoric acid.

  • Scintillation counter and vials.

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Include a DMSO-only vehicle control.

  • In a microcentrifuge tube on ice, prepare the reaction mixture containing 5x kinase reaction buffer, purified kinase, and the specific substrate.

  • Add the diluted this compound or DMSO control to the reaction tubes.

  • Initiate the kinase reaction by adding a pre-mixed solution of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains within the linear range.

  • Stop the reaction by spotting a 20 µL aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final rinse with acetone to dry the papers.

  • Place the dry P81 papers into scintillation vials with a suitable scintillation cocktail.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell-Based Kinase Activity Assay (ELISA)

This method assesses the inhibitory effect of a compound on a specific kinase within a cellular environment by quantifying the phosphorylation of its downstream substrate.

Materials:

  • Cell line expressing the target kinase and substrate.

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • This compound stock solution (in DMSO).

  • Cell lysis buffer (containing protease and phosphatase inhibitors).

  • ELISA plate pre-coated with a capture antibody for the substrate protein.

  • Primary antibody specific for the phosphorylated form of the substrate.

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

  • Stop solution (e.g., 1 M H₂SO₄).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and culture until they reach approximately 80% confluency.

  • Treat the cells with various concentrations of this compound (and a DMSO control) for a specified period (e.g., 1-2 hours).

  • If necessary, stimulate the cells with an appropriate agonist to activate the target kinase pathway.

  • Wash the cells with ice-cold PBS and then lyse them directly in the wells using lysis buffer.

  • Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the total substrate protein. Incubate to allow binding.

  • Wash the wells to remove unbound proteins.

  • Add the primary antibody that specifically detects the phosphorylated form of the substrate. Incubate for 1-2 hours at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Wash the wells thoroughly and add the TMB substrate. Allow the color to develop.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Normalize the phospho-substrate signal to the total amount of captured substrate (if applicable) and calculate the IC50 value by plotting the absorbance against the inhibitor concentration.

G start Start: Prepare Reagents prep_rxn Prepare Reaction Mix (Kinase, Substrate, Buffer) start->prep_rxn add_inhibitor Add this compound (Serial Dilutions) & Control prep_rxn->add_inhibitor initiate_rxn Initiate with [γ-³²P]ATP add_inhibitor->initiate_rxn incubate Incubate at 30°C initiate_rxn->incubate stop_rxn Stop Reaction (Spot on P81 Paper) incubate->stop_rxn wash Wash P81 Papers (3x Phosphoric Acid) stop_rxn->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Calculate % Inhibition & Determine IC50 count->analyze end End analyze->end

Figure 2: Workflow for an in vitro radioactive kinase inhibition assay.

Conclusion and Future Directions

This compound is a potent, multi-targeted kinase inhibitor with a well-defined mechanism of action against several key regulators of the cell cycle and signaling pathways. Its ability to inhibit CDKs, GSK-3β, and the MEK/ERK and NF-κB pathways highlights its potential for therapeutic applications in oncology, neurodegenerative diseases, and inflammatory disorders. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers investigating this compound and its analogues. Future studies should focus on comprehensive in vivo efficacy and safety profiling to further explore its therapeutic potential and on medicinal chemistry efforts to develop analogues with improved selectivity and drug-like properties.

References

Hymenialdisine: A Deep Dive into its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hymenialdisine, a brominated pyrrole-azepine alkaloid originally isolated from marine sponges of the Axinellidae and Hymeniacidonidae families, has emerged as a compound of significant interest in the field of drug discovery. Its potent and diverse biological activities, primarily stemming from its function as a multi-kinase inhibitor, position it as a promising candidate for therapeutic development in a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. This technical guide provides a comprehensive overview of the core scientific knowledge surrounding this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential.

Mechanism of Action: A Multi-Pronged Approach to Disease Modulation

This compound exerts its biological effects through the competitive inhibition of ATP binding to the active site of several key protein kinases. This broad-spectrum inhibitory action disrupts cellular signaling cascades that are often dysregulated in pathological states.

Inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β)

A primary mechanism of this compound is its potent inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[1][2] CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells.[3]

GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. Its dysregulation has been implicated in neurodegenerative diseases such as Alzheimer's disease, where it contributes to the hyperphosphorylation of the tau protein.[1][2] this compound's inhibition of GSK-3β has been shown to block this pathological phosphorylation, highlighting its neuroprotective potential.

Suppression of Inflammatory Pathways: NF-κB and MAPK Signaling

This compound demonstrates significant anti-inflammatory properties by targeting two critical inflammatory signaling pathways: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.

The NF-κB pathway is a central regulator of the immune and inflammatory response. This compound has been shown to inhibit NF-κB activation, thereby preventing the transcription of pro-inflammatory genes, such as those encoding for cytokines like Interleukin-8 (IL-8). This inhibition of NF-κB is a key contributor to its anti-inflammatory and potential anti-cancer effects.

The MAPK signaling pathway is involved in cellular responses to a variety of external stimuli and plays a role in inflammation, cell proliferation, and differentiation. This compound's ability to modulate this pathway further underscores its therapeutic potential in inflammatory and proliferative diseases.

Quantitative Data: Potency and Selectivity of this compound

The efficacy of this compound as a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. The following tables summarize the reported inhibitory activities of this compound against a panel of key protein kinases.

Kinase TargetThis compound IC50 (µM)Reference(s)
MEK10.006
GSK-3β0.010 - 0.023
Cdk1/cyclin B0.022
Cdk5/p250.028
CK10.035
Cdk2/cyclin A0.040
Cdk2/cyclin E0.070
ASK-γ0.080
Cdk3/cyclin E0.100
Erk10.470
PKCγ0.500
Cdk4/cyclin D10.600
Cdk6/cyclin D20.700
PKCα0.700
Functional InhibitionThis compound IC50 (µM)Reference(s)
NF-κB activation1-2
IL-8 production0.34-0.48

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the data presented, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (Radioactive)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., GSK-3β, CDK5/p25)

  • Specific peptide substrate for the kinase

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • This compound (dissolved in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the effect of this compound on the transcriptional activity of NF-κB.

Materials:

  • Human cell line (e.g., HEK293T, U937)

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)

  • Renilla luciferase control plasmid (for normalization of transfection efficiency)

  • Transfection reagent

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • NF-κB stimulus (e.g., TNF-α, LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the transfected cells with varying concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include an unstimulated control.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the fold induction of NF-κB activity and the percentage of inhibition by this compound to determine the IC50 value.

Western Blot Analysis of IκBα Phosphorylation and Degradation

This assay assesses the effect of this compound on the upstream signaling events of the NF-κB pathway.

Materials:

  • Human cell line (e.g., A549, HeLa)

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • TNF-α

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Protein assay reagent

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed the cells and allow them to adhere overnight.

  • Pre-treat the cells with this compound or DMSO for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-IκBα.

  • After washing, incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total IκBα and a loading control (e.g., β-actin) to confirm equal protein loading and assess degradation.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex biological processes and experimental procedures involved in this compound research, the following diagrams have been generated using the DOT language for Graphviz.

G cluster_0 Therapeutic Agent Assessment Workflow A Compound Identification (this compound) B In Vitro Kinase Inhibition Assays A->B Potency & Selectivity C Cell-Based Assays (e.g., NF-κB, Cell Viability) B->C Cellular Efficacy D Mechanism of Action Studies (Western Blot, etc.) C->D Pathway Analysis E In Vivo Animal Models (Inflammation, Cancer) D->E In Vivo Proof of Concept F Preclinical Development E->F Safety & Efficacy

Caption: A generalized workflow for the preclinical assessment of a potential therapeutic agent like this compound.

G cluster_1 TNF-α Induced NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR1 TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIP1->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates P_IkBa P-IκBα IkBa->P_IkBa NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to IkBa_NFkB IκBα-NF-κB (Inactive Complex) IkBa_NFkB->IkBa IkBa_NFkB->NFkB releases Ub_P_IkBa Ub-P-IκBα P_IkBa->Ub_P_IkBa ubiquitination Proteasome Proteasome Ub_P_IkBa->Proteasome degradation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription activates This compound This compound This compound->IKK_complex inhibits

Caption: this compound inhibits the TNF-α-induced NF-κB signaling pathway by targeting the IKK complex.

G cluster_2 GSK-3β Signaling and its Inhibition Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh LRP5_6->Dsh Destruction_Complex Destruction Complex Dsh->Destruction_Complex inhibits assembly Axin Axin Axin->Destruction_Complex APC APC APC->Destruction_Complex GSK3b GSK-3β GSK3b->Destruction_Complex Tau Tau GSK3b->Tau phosphorylates CK1_ CK1 CK1_->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates P_Beta_Catenin P-β-catenin Beta_Catenin->P_Beta_Catenin Nucleus_ Nucleus Beta_Catenin->Nucleus_ translocates to Ub_P_Beta_Catenin Ub-P-β-catenin P_Beta_Catenin->Ub_P_Beta_Catenin ubiquitination Proteasome_ Proteasome Ub_P_Beta_Catenin->Proteasome_ degradation TCF_LEF TCF/LEF Nucleus_->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Hymenialdisine_ This compound Hymenialdisine_->GSK3b inhibits P_Tau Hyperphosphorylated Tau Tau->P_Tau Neurofibrillary_Tangles Neurofibrillary Tangles P_Tau->Neurofibrillary_Tangles

Caption: this compound inhibits GSK-3β, preventing β-catenin degradation and tau hyperphosphorylation.

Conclusion and Future Directions

This compound stands out as a marine-derived natural product with significant therapeutic promise. Its ability to potently inhibit multiple kinases involved in key pathological signaling pathways provides a strong rationale for its further development as a therapeutic agent for a variety of diseases. The comprehensive data presented in this guide, from quantitative inhibitory concentrations to detailed experimental protocols and pathway visualizations, is intended to serve as a valuable resource for the scientific community.

Future research should focus on several key areas. The development of more selective this compound analogs could enhance therapeutic efficacy while minimizing off-target effects. In-depth preclinical studies in relevant animal models are necessary to further validate its in vivo efficacy and safety profile. Additionally, a deeper understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its successful translation into clinical applications. The continued exploration of this compound and its derivatives holds the potential to yield novel and effective treatments for some of the most challenging human diseases.

References

Hymenialdisine in Neurodegenerative Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Down syndrome-related cognitive decline, present a formidable challenge to modern medicine due to their complex and multifactorial nature. A growing body of research has identified the dysregulation of specific protein kinases as a central pathological mechanism in these conditions. Hymenialdisine, a marine sponge-derived natural product, has emerged as a promising multi-target kinase inhibitor with significant neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound's mechanism of action, its key molecular targets in neurodegeneration, and detailed experimental protocols for its investigation. Quantitative data on its inhibitory activity are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its therapeutic potential.

Introduction to this compound

This compound is a brominated pyrrole-azepinone alkaloid originally isolated from marine sponges of the genera Hymeniacidon, Axinella, and Stylissa.[1][2] Its unique chemical structure allows it to act as a competitive inhibitor of the ATP-binding site of several protein kinases, making it a molecule of significant interest in drug discovery, particularly for neurodegenerative diseases and cancer.[3][4][5]

Chemical and Physical Properties:

PropertyValue
CAS Number 82005-12-7
Molecular Formula C₁₁H₁₀BrN₅O₂
Molecular Weight 324.13 g/mol
IUPAC Name (4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one
Synonyms (Z)-Hymenialdisine, 10Z-Hymenialdisine, SK&F 108752
Solubility Soluble in DMSO

Mechanism of Action in Neurodegenerative Diseases

This compound's therapeutic potential in neurodegenerative diseases stems from its ability to inhibit multiple protein kinases implicated in the core pathologies of these disorders. The primary mechanisms include the inhibition of key kinases involved in tau hyperphosphorylation and the suppression of neuroinflammatory pathways.

Inhibition of Key Kinases

This compound is a potent inhibitor of several kinases, including Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5), and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A). The aberrant activity of these kinases is a common feature in many neurodegenerative diseases.

  • Glycogen Synthase Kinase-3β (GSK-3β): Overactivity of GSK-3β is a central event in Alzheimer's disease, contributing to the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles (NFTs). GSK-3β is also involved in the production of amyloid-beta (Aβ) peptides and neuroinflammation. This compound effectively inhibits GSK-3β, thereby reducing tau pathology and Aβ-induced toxicity.

  • Cyclin-Dependent Kinase 5 (CDK5): Similar to GSK-3β, CDK5, when hyperactivated by its cofactor p25 (a cleavage product of p35), contributes significantly to tau hyperphosphorylation and neuronal death in Alzheimer's disease. This compound's inhibition of CDK5/p25 further underscores its potential to mitigate the downstream pathological cascades in neurodegeneration.

  • Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A): The gene for DYRK1A is located on chromosome 21, and its overexpression is a key factor in the neurodevelopmental defects and early-onset Alzheimer's disease observed in individuals with Down syndrome. DYRK1A is also implicated in the phosphorylation of tau and amyloid precursor protein (APP). This compound's ability to inhibit DYRK1A suggests its potential therapeutic application in Down syndrome and Alzheimer's disease.

Hymenialdisine_Kinase_Inhibition cluster_kinases Key Kinases in Neurodegeneration cluster_pathologies Neurodegenerative Pathologies This compound This compound GSK3b GSK-3β This compound->GSK3b CDK5 CDK5/p25 This compound->CDK5 DYRK1A DYRK1A This compound->DYRK1A Tau Tau Hyperphosphorylation (Neurofibrillary Tangles) GSK3b->Tau Abeta Aβ Production GSK3b->Abeta Neuroinflammation Neuroinflammation GSK3b->Neuroinflammation CDK5->Tau Neuronal_Death Neuronal Death CDK5->Neuronal_Death DYRK1A->Tau DYRK1A->Abeta

Caption: this compound inhibits key kinases in neurodegeneration.

Anti-Inflammatory Effects

Neuroinflammation, primarily mediated by microglia and astrocytes, is a critical component of the pathology of neurodegenerative diseases. This compound exhibits potent anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, iNOS, and COX-2. By preventing the activation and nuclear translocation of NF-κB, this compound can suppress the production of these inflammatory mediators, thereby reducing neuroinflammation and its detrimental effects on neurons.

Hymenialdisine_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Aβ, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkappaB IκB IKK->IkappaB phosphorylates and leads to degradation NFkB_cytoplasm NF-κB (p65/p50) IkappaB->NFkB_cytoplasm sequesters in cytoplasm NFkB_nucleus NF-κB (in nucleus) NFkB_cytoplasm->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Proinflammatory_Genes Activates This compound This compound This compound->IKK inhibits

Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound against a range of kinases has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy.

Table 1: IC50 Values of this compound against Key Kinases in Neurodegeneration

Kinase TargetIC50 (nM)Reference
GSK-3β10
CDK1/cyclin B22
CDK5/p2528
CK135
CDK2/cyclin A70
CDK2/cyclin E40
MEK16
Erk1470

Table 2: IC50 Values for Anti-inflammatory Activity

Target/ProcessIC50 (µM)Reference
NF-κB activation1-2
IL-8 production0.34-0.48

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects in neurodegenerative disease research.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the IC50 of this compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., GSK-3β, CDK5/p25, DYRK1A)

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS/Tris pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • 10 mM ATP solution

  • This compound stock solution in DMSO

  • P81 phosphocellulose paper or filter plates

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture containing the kinase reaction buffer, purified kinase, and the specific substrate.

  • Add the diluted this compound or DMSO (for control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol outlines a method to visualize and quantify the inhibitory effect of this compound on NF-κB nuclear translocation.

Materials:

  • Microglial cell line (e.g., BV-2) or primary microglia

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorophore-conjugated secondary antibody

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed microglial cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 30-60 minutes) to induce NF-κB translocation.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash with PBS and block non-specific binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C.

  • Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

  • Wash with PBS and counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the NF-κB p65 signal in multiple cells for each condition to determine the extent of translocation inhibition.

In Vitro Neuroprotection Assay

This protocol provides a general framework for assessing the neuroprotective effects of this compound against a neurotoxic insult.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium and supplements

  • Neurotoxic agent (e.g., Amyloid-beta 1-42 oligomers, glutamate, or MPP⁺)

  • This compound stock solution in DMSO

  • MTT or other viability assay reagents (e.g., LDH assay kit)

  • Plate reader

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2-24 hours).

  • Expose the cells to the neurotoxic agent for a period sufficient to induce cell death (e.g., 24-48 hours).

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each condition relative to the untreated control.

  • Determine the concentration at which this compound provides significant neuroprotection.

Experimental and Drug Discovery Workflows

The investigation of kinase inhibitors like this compound typically follows a structured workflow from initial screening to preclinical evaluation.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Kinase Assay Panels) Hit_ID Hit Identification HTS->Hit_ID Selectivity Selectivity Profiling Hit_ID->Selectivity IC50 IC50 Determination Selectivity->IC50 MoA Mechanism of Action Studies (e.g., ATP Competition) IC50->MoA Cell_Based Cell-Based Assays (Neuroprotection, Anti-inflammation) MoA->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt Animal_Models Animal Models of Neurodegenerative Disease PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity Lead_Opt->Animal_Models

Caption: A typical workflow for kinase inhibitor drug discovery.

Conclusion and Future Directions

This compound stands out as a compelling lead compound in the quest for effective treatments for neurodegenerative diseases. Its ability to target multiple key kinases and suppress neuroinflammatory pathways addresses the multifaceted nature of these complex disorders. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide offer a solid foundation for further research.

Future investigations should focus on optimizing the selectivity and pharmacokinetic properties of this compound through medicinal chemistry efforts to enhance its therapeutic index. Furthermore, in vivo studies in various animal models of neurodegenerative diseases are crucial to validate its efficacy and safety profile. While no clinical trials involving this compound for neurodegenerative diseases have been registered to date, its promising preclinical profile warrants continued exploration and development. The comprehensive information presented herein aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to advance the study of this compound and its analogues as potential disease-modifying therapies for neurodegenerative conditions.

References

Hymenialdisine: A Marine-Derived Kinase Inhibitor with Anti-Proliferative Activity in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hymenialdisine, a bromopyrrole alkaloid originally isolated from marine sponges, has emerged as a potent inhibitor of several protein kinases implicated in cell cycle regulation and inflammatory signaling. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cancer cell proliferation. It details its mechanism of action, summarizes its inhibitory activity against key kinases and various cancer cell lines, provides detailed experimental protocols for its study, and visualizes the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery, facilitating further investigation into the therapeutic potential of this compound and its analogs.

Introduction

The dysregulation of protein kinase activity is a hallmark of cancer, leading to uncontrolled cell proliferation, survival, and metastasis. Consequently, protein kinases have become major targets for the development of novel anticancer therapies. This compound, a natural product derived from marine sponges of the genera Axinella, Acanthella, and Hymeniacidon, has garnered significant attention for its potent and selective kinase inhibitory profile.[1] This guide delves into the specifics of this compound's anti-proliferative effects on cancer cells, with a focus on its molecular mechanisms and practical experimental methodologies.

Mechanism of Action

This compound exerts its anti-proliferative effects primarily through the competitive inhibition of ATP binding to a specific subset of protein kinases.[2] Its primary targets include Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Casein Kinase 1 (CK1).[2] By inhibiting these kinases, this compound disrupts key signaling pathways that are crucial for cancer cell proliferation and survival.

Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound is a potent inhibitor of CDKs, which are master regulators of the cell cycle. Specifically, it targets CDK1, CDK2, and CDK5.[3] The inhibition of CDK1/cyclin B and CDK2/cyclin E complexes leads to cell cycle arrest at the G1/S and G2/M phases, thereby halting cell division. This is achieved through the prevention of the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation. In many cancers, GSK-3β is dysregulated. This compound's inhibition of GSK-3β can contribute to its anti-cancer effects, although the precise mechanisms are context-dependent and can involve the modulation of various signaling pathways, including Wnt/β-catenin signaling.

Modulation of the NF-κB Signaling Pathway

Chronic inflammation is a known driver of cancer progression, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a key mediator of inflammatory responses. This compound and its analog, 10Z-Hymenialdisine, have been shown to suppress the activation of the NF-κB pathway.[3] This inhibition is thought to occur through the prevention of the nuclear translocation of the p65 subunit of NF-κB. By blocking NF-κB signaling, this compound can reduce the expression of pro-inflammatory and pro-angiogenic factors, such as VEGF and IL-8, further contributing to its anti-tumor activity.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been evaluated against various protein kinases and cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) reported in the literature.

Kinase TargetIC50 (µM)
CDK1/cyclin B0.072
CDK5/p250.045
GSK-3β0.023
CK10.035
Cancer Cell LineCancer TypeIC50 (µM)
A2780SOvarian Cancer (cisplatin-sensitive)146.8
MIA PaCa-2Pancreatic CancerSignificant inhibition at 10 µM
SW-1990Pancreatic CancerSignificant inhibition at 10 µM
BxPC-3Pancreatic CancerSignificant inhibition at 10 µM

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Cycle Regulation CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 E2F E2F pRb->E2F inactivates S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates This compound This compound This compound->CyclinD_CDK46 inhibits G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition

Caption: this compound's Inhibition of the CDK/pRb Pathway.

G cluster_1 NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to This compound This compound This compound->NFkB inhibits translocation Inflammatory_Genes Inflammatory & Angiogenic Gene Transcription (VEGF, IL-8) Nucleus->Inflammatory_Genes activates transcription

Caption: this compound's Modulation of the NF-κB Pathway.

G cluster_2 Experimental Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with this compound (various concentrations) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, AlamarBlue) Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (pRb, Cyclin D1, etc.) Treatment->Western_Blot NFkB_Assay NF-κB Translocation Assay (Immunofluorescence) Treatment->NFkB_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Cell_Cycle_Arrest Quantification of Cell Cycle Arrest Cell_Cycle_Analysis->Cell_Cycle_Arrest Protein_Expression Analysis of Protein Expression/Phosphorylation Western_Blot->Protein_Expression NFkB_Inhibition Visualization of NF-κB Inhibition NFkB_Assay->NFkB_Inhibition

Caption: General Experimental Workflow for Studying this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of this compound's biological activity.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and replace it with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation status of proteins involved in cell cycle regulation.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pRb, anti-Rb, anti-Cyclin D1, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a promising marine natural product with potent anti-proliferative activity against a range of cancer cells. Its mechanism of action, centered on the inhibition of key cell cycle and inflammatory signaling kinases, provides a strong rationale for its further development as a potential anti-cancer agent. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and to develop novel analogs with improved efficacy and selectivity. Further in-depth studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the clinical promise of this fascinating marine-derived compound.

References

Hymenialdisine: A Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenialdisine is a marine-derived natural product first isolated from sponges of the genera Axinella, Acanthella, and Hymeniacidon.[1][2] Structurally, it features a unique pyrrolo[2,3-c]azepin-8-one core linked to a glycocyamidine ring.[2][3] this compound has garnered significant interest in the scientific community due to its potent and varied biological activities, primarily as a competitive inhibitor of multiple protein kinases.[2] This has positioned it as a valuable scaffold for developing therapeutic agents for a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. This document provides an in-depth overview of the pharmacodynamics and known pharmacokinetic properties of this compound, with a focus on its mechanism of action, target inhibition profile, and the experimental methodologies used for its evaluation.

Pharmacodynamics

The primary mechanism of action for this compound is the competitive inhibition of protein kinases at the ATP-binding site. Its ability to form key hydrogen bonds with kinase active site residues, such as Glu81 and Leu83 in CDK2, underlies its inhibitory activity. This interaction prevents the phosphorylation of downstream substrates, thereby modulating various cellular signaling cascades.

Kinase Inhibition Profile

This compound exhibits potent inhibitory activity against a range of kinases, particularly within the Cyclin-Dependent Kinase (CDK), Glycogen Synthase Kinase-3 (GSK-3), and Mitogen-Activated Protein Kinase (MAPK) families. Its selectivity is concentration-dependent, with potent inhibition of specific targets occurring at nanomolar concentrations.

Kinase TargetIC50 ValueReference
Glycogen Synthase Kinase-3 (GSK-3)10 nM
CDK-1/cyclin B22 nM
CDK-5/p2528 nM
Casein Kinase 1 (CK1)35 nM
CDK-2/cyclin E40 nM
CDK-2/cyclin A70 nM
MEK-13.0 nM
Protein Kinase C (PKC)0.8 µM
Key Signaling Pathways

This compound's therapeutic potential is linked to its modulation of critical cellular signaling pathways involved in inflammation, cell cycle regulation, and angiogenesis.

1. NF-κB Signaling Pathway: this compound is a potent inhibitor of the Nuclear Factor-kappaB (NF-κB) signaling pathway. It has been shown to inhibit the DNA binding of NF-κB, which in turn suppresses the transcription of pro-inflammatory and pro-angiogenic genes like Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF). This activity is independent of Protein Kinase C (PKC) inhibition and does not affect the phosphorylation or degradation of IκBα or IκBβ.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive) NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active IκB Degradation DNA DNA Binding NFkB_active->DNA Translocation This compound This compound This compound->DNA Inhibits Gene_Expr Gene Expression (VEGF, IL-8) DNA->Gene_Expr

Caption: this compound inhibits the NF-κB pathway by preventing DNA binding.

2. MAPK/MEK Signaling Pathway: this compound and its analogue debromothis compound are remarkably potent inhibitors of MEK, with IC50 values in the low nanomolar range. By binding to MEK-1, they inhibit the phosphorylation of MAPK (ERK), effectively arresting the Raf/MEK/MAPK signaling cascade, which is crucial for cell proliferation and survival.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK-1 Raf->MEK P ERK MAPK (ERK) MEK->ERK P Transcription Transcription Factors (Cell Proliferation) ERK->Transcription This compound This compound This compound->MEK Inhibits

Caption: this compound blocks the MAPK cascade by potently inhibiting MEK-1.

Cellular and In Vivo Effects
  • Neuroprotection: In rat cortical neurons, this compound inhibits CDK5/p35 and GSK-3 in vivo. This action blocks the hyperphosphorylation of the microtubule-binding protein tau at sites pathologically associated with Alzheimer's disease.

  • Anti-Angiogenesis: By suppressing NF-κB activity, this compound and its derivative 10Z-Hymenialdisine inhibit the expression of angiogenic factors VEGF and IL-8 in pancreatic cancer cell lines. This leads to the inhibition of endothelial cell tube formation.

  • Anti-Cancer: In an in vivo mouse model using subcutaneously injected BxPC-3 pancreatic cancer cells, 10Z-Hymenialdisine was shown to inhibit tumor growth without causing a decrease in body, liver, or kidney weights.

  • Bone Metabolism: this compound demonstrates dual effects on bone cells; it suppresses the formation and bone resorption activity of osteoclasts while simultaneously promoting the differentiation and matrix mineralization of osteoblasts. In a mouse model of ovariectomy-induced bone loss, this compound prevented the decrease in bone volume and trabecular thickness.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not widely available in the public literature. The majority of studies have focused on its in vitro and cell-based pharmacodynamic effects or in vivo efficacy without reporting specific pharmacokinetic parameters. The lack of this data is a significant gap and highlights an area for future research necessary for its clinical development.

Experimental Protocols

Standardized assays are crucial for evaluating the potency and selectivity of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly quantifies the enzymatic activity of a purified kinase by measuring the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., myelin basic protein)

  • [γ-³²P]ATP and unlabeled ATP

  • 5x Kinase reaction buffer (e.g., 100 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT)

  • This compound dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing the kinase reaction buffer, purified kinase, and substrate.

  • This compound is added at various concentrations (serial dilution). A DMSO-only vehicle control is included.

  • The reaction is initiated by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

  • The mixture is incubated at 30°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the reaction.

  • The reaction is stopped by spotting a portion of the mixture onto P81 phosphocellulose paper.

  • The P81 papers are washed three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Radioactivity incorporated into the substrate on the P81 paper is quantified using a scintillation counter.

  • The percentage of kinase inhibition is calculated relative to the DMSO control, and IC50 values are determined using non-linear regression analysis.

Cell-Based Kinase Activity Assay (ELISA-based)

This method assesses the inhibition of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Procedure Overview:

  • A cell line expressing the target kinase is cultured in 96-well plates.

  • Cells are treated with various concentrations of this compound or a DMSO vehicle control for a specified duration.

  • Cells are lysed to release cellular proteins.

  • The cell lysate is transferred to an ELISA plate coated with a capture antibody specific for the downstream substrate.

  • A detection antibody that specifically recognizes the phosphorylated form of the substrate is added.

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic substrate.

  • The signal, which is proportional to the amount of phosphorylated substrate, is measured using a plate reader.

  • Inhibition is calculated relative to the control, and IC50 values are determined.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Compound This compound Stock (in DMSO) Serial_Dil Serial Dilution Compound->Serial_Dil Kinase_Assay Radiometric Kinase Assay (Purified Enzyme) Serial_Dil->Kinase_Assay Cell_Treat Treat Cells with Compound Serial_Dil->Cell_Treat IC50_vitro Determine IC50 Kinase_Assay->IC50_vitro Cell_Culture Culture Target Cells Cell_Culture->Cell_Treat Cell_Assay Cell-Based Assay (e.g., ELISA, Reporter) Cell_Treat->Cell_Assay IC50_cell Determine IC50 / EC50 Cell_Assay->IC50_cell

Caption: General experimental workflow for evaluating this compound's activity.

Conclusion

This compound is a potent, multi-targeted kinase inhibitor with significant therapeutic potential demonstrated in preclinical models of neurodegeneration, cancer, and inflammatory diseases. Its pharmacodynamic profile is characterized by nanomolar inhibition of key kinases like CDKs, GSK-3, and MEK, leading to the modulation of critical signaling pathways such as NF-κB and MAPK. While its in vitro and in vivo efficacy is well-documented, a comprehensive understanding of its pharmacokinetic properties remains a critical unmet need. Further research into the absorption, distribution, metabolism, and excretion of this compound is essential to advance this promising natural product from the laboratory to clinical applications.

References

Hymenialdisine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymenialdisine, a brominated pyrrole-azepine alkaloid isolated from marine sponges, has garnered significant scientific interest due to its potent and diverse biological activities. This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals, detailing the identified molecular targets of this compound and the experimental methodologies employed for their validation. The document provides a thorough compilation of quantitative data on its inhibitory activities, detailed experimental protocols for key validation assays, and visual representations of the core signaling pathways modulated by this promising natural product.

Introduction

This compound was first isolated from marine sponges of the genera Axinella and Acanthella.[1] Its unique chemical structure has been the focus of numerous synthetic efforts and biological evaluations.[1] The primary mechanism of action of this compound is through the competitive inhibition of a broad spectrum of protein kinases, key regulators of numerous cellular processes.[2][3] This inhibitory profile underpins its observed anti-proliferative, anti-inflammatory, and neuroprotective properties, making it a compelling lead compound for the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions like Alzheimer's disease.[2] This guide provides a detailed overview of the key molecular targets of this compound and the methodologies to validate these interactions.

Molecular Targets of this compound

The primary targets of this compound are protein kinases. Its inhibitory activity has been characterized against a wide array of kinases, demonstrating a multi-targeted profile. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against various kinases, providing a quantitative measure of its potency and selectivity.

Data Presentation: Kinase Inhibition Profile

Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3) by this compound

Kinase TargetIC50 (µM)
CDK1/cyclin B0.022
CDK2/cyclin A0.070
CDK2/cyclin E0.040
CDK5/p250.028
GSK-3β0.010

Table 2: Inhibition of Other Key Protein Kinases by this compound

Kinase TargetIC50 (µM)
Casein Kinase 1 (CK1)0.035
MEK10.003
Protein Kinase C (PKC)0.8
p90RSKNanomolar range
KDRNanomolar to micromolar range
c-KitNanomolar to micromolar range
FesNanomolar to micromolar range
MAPK1Nanomolar to micromolar range
PAK2Nanomolar to micromolar range
PDK1Nanomolar to micromolar range
PKCθNanomolar to micromolar range
PKD2Nanomolar to micromolar range
Rsk1Nanomolar to micromolar range
SGKNanomolar to micromolar range
Chk1Micromolar range

Key Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating several critical signaling pathways. Its potent inhibition of key kinases directly impacts these cascades, leading to downstream effects on cell cycle progression, inflammation, and survival.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to potently inhibit MEK1, a central kinase in the classical MAPK/ERK pathway.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors (e.g., c-Jun, c-Fos) Transcription Factors (e.g., c-Jun, c-Fos) ERK1/2->Transcription Factors (e.g., c-Jun, c-Fos) Proliferation, Differentiation, Survival Proliferation, Differentiation, Survival Transcription Factors (e.g., c-Jun, c-Fos)->Proliferation, Differentiation, Survival This compound This compound This compound->MEK1/2

Figure 1: Inhibition of the MAPK Signaling Pathway by this compound.
Cell Cycle Regulation

This compound's potent inhibition of multiple Cyclin-Dependent Kinases (CDKs) highlights its significant impact on cell cycle regulation. By targeting CDKs, this compound can arrest the cell cycle at various checkpoints, thereby inhibiting cell proliferation.

Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 G1_S_Transition G1/S Transition CDK4/6->G1_S_Transition Cyclin E Cyclin E CDK2_E CDK2 Cyclin E->CDK2_E S Phase Progression S Phase Progression CDK2_E->S Phase Progression Cyclin A Cyclin A CDK2_A CDK2 Cyclin A->CDK2_A CDK2_A->S Phase Progression Cyclin A_G2 Cyclin A CDK1_A CDK1 Cyclin A_G2->CDK1_A G2_M_Transition G2/M Transition CDK1_A->G2_M_Transition Cyclin B Cyclin B CDK1_B CDK1 Cyclin B->CDK1_B Mitosis Mitosis CDK1_B->Mitosis This compound This compound This compound->CDK4/6 This compound->CDK2_E This compound->CDK2_A This compound->CDK1_A This compound->CDK1_B

Figure 2: this compound's Inhibition of Cell Cycle Progression via CDK Targeting.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit NF-κB activation, contributing to its anti-inflammatory effects.

NFkB_Pathway Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (e.g., TNF-α)->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Transcription (Inflammatory Mediators) Gene Transcription (Inflammatory Mediators) Nuclear Translocation->Gene Transcription (Inflammatory Mediators) This compound This compound This compound->IKK Complex Inhibition

Figure 3: this compound's Interference with the NF-κB Inflammatory Pathway.

Experimental Protocols for Target Validation

This section provides detailed methodologies for key experiments cited in the validation of this compound's biological targets.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

  • Materials:

    • Purified kinase

    • Kinase-specific substrate (e.g., myelin basic protein)

    • [γ-³²P]ATP

    • 5x Kinase reaction buffer (e.g., 100 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT)

    • ATP solution

    • This compound (or other test compounds) dissolved in DMSO

    • P81 phosphocellulose paper

    • 0.75% Phosphoric acid

    • Acetone

    • Scintillation counter and vials

    • Microcentrifuge tubes

  • Procedure:

    • Prepare a reaction mixture containing 5x kinase reaction buffer, purified kinase, and substrate in a microcentrifuge tube.

    • Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO-only control.

    • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

    • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

    • Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone and allow the papers to dry.

    • Place the dry P81 papers into scintillation vials with a scintillation cocktail.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Reaction Mix (Kinase, Substrate, Buffer) B Add this compound (Serial Dilutions) A->B C Initiate with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Spot on P81 Paper D->E F Wash with Phosphoric Acid E->F G Scintillation Counting F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Figure 4: Experimental Workflow for the In Vitro Radiometric Kinase Assay.
Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cells of interest

    • 96-well plates

    • Complete cell culture medium

    • This compound (or other test compounds)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and controls) and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

EMSA is used to detect protein-DNA interactions, in this case, the binding of the NF-κB transcription factor to its consensus DNA sequence.

  • Materials:

    • Nuclear protein extracts from cells treated with or without this compound and an NF-κB activator (e.g., TNF-α).

    • Oligonucleotide probe containing the NF-κB consensus binding site, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

    • Poly(dI-dC) as a non-specific competitor DNA.

    • Binding buffer (e.g., containing HEPES, KCl, EDTA, DTT, glycerol).

    • Loading buffer.

    • Native polyacrylamide gel.

    • Electrophoresis apparatus and buffer.

    • Autoradiography film or chemiluminescence detection system.

  • Procedure:

    • Prepare nuclear extracts from cells under different treatment conditions.

    • Set up the binding reaction by incubating the nuclear extract with the labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer.

    • For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture.

    • Incubate the reactions at room temperature for 20-30 minutes.

    • Add loading buffer to each reaction and load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Dry the gel and expose it to autoradiography film or use a suitable detection method for non-radioactive probes.

    • Analyze the resulting bands to determine the extent of NF-κB-DNA binding. A decrease in the shifted band in this compound-treated samples indicates inhibition of NF-κB activation.

Target Identification using Affinity Chromatography

Affinity chromatography is a powerful technique for identifying the direct binding partners of a small molecule like this compound from a complex biological sample. Photo-affinity labeling is a particularly robust method.

Photo-Affinity Chromatography Protocol
  • Principle: A photo-reactive analog of this compound is synthesized, which can be covalently cross-linked to its binding partners upon UV irradiation. This analog is also tagged (e.g., with biotin) for subsequent purification.

  • Workflow:

    • Probe Synthesis: Synthesize a this compound analog containing a photo-reactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin).

    • Cell Lysis: Prepare a cell or tissue lysate under conditions that preserve protein structure and function.

    • Incubation: Incubate the lysate with the photo-affinity probe.

    • UV Cross-linking: Irradiate the mixture with UV light to induce covalent bond formation between the probe and its target proteins.

    • Affinity Purification: Use streptavidin-coated beads to capture the biotin-tagged probe-protein complexes.

    • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elution: Elute the captured proteins from the beads.

    • Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands and identify the proteins by mass spectrometry (e.g., LC-MS/MS).

    • Validation: Confirm the identified targets using other methods, such as Western blotting or enzymatic assays.

Affinity_Chromatography_Workflow A Synthesize Photo-affinity Probe of this compound C Incubate Lysate with Probe A->C B Prepare Cell Lysate B->C D UV Cross-linking C->D E Affinity Purification (e.g., Streptavidin Beads) D->E F Wash to Remove Non-specific Binders E->F G Elute Target Proteins F->G H SDS-PAGE Separation G->H I Mass Spectrometry Identification H->I J Target Validation I->J

Figure 5: Workflow for Target Identification using Photo-Affinity Chromatography.

Conclusion

This compound stands out as a marine natural product with significant therapeutic potential, largely attributable to its multi-targeted kinase inhibitory profile. This guide has provided a comprehensive overview of its key molecular targets, the signaling pathways it modulates, and the detailed experimental protocols required for its study. The presented quantitative data, pathway diagrams, and methodological details are intended to empower researchers in the fields of chemical biology, pharmacology, and drug discovery to further explore the therapeutic applications of this compound and its analogs. A thorough understanding of its target engagement and downstream cellular effects is paramount for the rational design of future clinical candidates based on this remarkable natural scaffold.

References

Hymenialdisine: An In-depth Technical Guide to its Effects on Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hymenialdisine, a natural compound derived from marine sponges, has garnered significant attention in the scientific community for its potent and varied biological activities.[1][2][3] As a competitive kinase inhibitor, it targets several key regulators of cellular processes, making it a compound of interest for therapeutic development in oncology, neurodegenerative diseases, and inflammatory disorders.[1][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative inhibitory effects on crucial kinases, and its impact on fundamental signaling pathways. Detailed experimental protocols and pathway visualizations are provided to equip researchers with the necessary information for their own investigations.

Introduction and Mechanism of Action

This compound is a pyrrole-azepinone alkaloid originally isolated from marine sponges of the genera Axinella, Acanthella, and Hymeniacidon. Structurally, it acts as an ATP-competitive inhibitor, binding to the ATP pocket of various protein kinases. This mode of action allows it to modulate the activity of multiple kinases involved in cell cycle progression, inflammatory responses, and neuronal function. Notably, this compound has been shown to be a potent inhibitor of Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), Casein Kinase 1 (CK1), and to suppress the NF-κB signaling pathway.

Quantitative Analysis of Kinase Inhibition

The potency and selectivity of a kinase inhibitor are paramount for its therapeutic potential. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of an inhibitor's efficacy. The following tables summarize the IC50 values of this compound against a panel of key protein kinases, with other well-known kinase inhibitors included for comparative context.

Table 1: IC50 Values against Cyclin-Dependent and Glycogen Synthase Kinases

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM)Kenpaullone IC50 (µM)
CDK1/cyclin B-0.0030.4
CDK2/cyclin A--0.68
CDK2/cyclin E--7.5
CDK5/p25--0.85
GSK-3β 0.023 -0.023

Table 2: IC50 Values against Other Key Kinases

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM)Kenpaullone IC50 (µM)
CK10.470.0005-
c-Src-0.0079
ERK1--20
ERK2--20
MEK1--15
MKK1> 10--
SAPKα/JNK1α1> 10--
p38/SAPK2a> 10--

Data sourced from a comparative guide by Benchchem.

Effect on Key Signaling Pathways

This compound's therapeutic potential stems from its ability to modulate specific signaling cascades critical to disease pathogenesis.

Glycogen Synthase Kinase-3β (GSK-3β) Pathway

GSK-3β is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal development. Its dysregulation is a key factor in Alzheimer's disease, where it contributes to the hyperphosphorylation of the tau protein. This compound is a potent inhibitor of GSK-3β. In vivo studies have demonstrated that this compound can block the phosphorylation of tau at sites specifically targeted by GSK-3β, highlighting its potential for treating neurodegenerative disorders.

GSK3B_Pathway cluster_upstream Upstream Regulation cluster_core GSK-3β Core Activity cluster_downstream Downstream Substrates Wnt Wnt Ligand GSK3B GSK-3β (Active) Wnt->GSK3B Inactivates Akt Akt/PKB GSK3B_inactive p-GSK-3β (Ser9) (Inactive) Akt->GSK3B_inactive Phosphorylates (Ser9) Tau Tau GSK3B->Tau Phosphorylates BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates pTau Hyperphosphorylated Tau Degradation Degradation BetaCatenin->Degradation Leads to This compound This compound This compound->GSK3B Inhibits

Caption: this compound inhibits the constitutively active GSK-3β kinase.

Cyclin-Dependent Kinase (CDK) Pathways

CDKs are essential for regulating the cell cycle. Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. This compound inhibits several CDKs, including CDK1, CDK2, and CDK5. By blocking these kinases, this compound can arrest the cell cycle, suggesting its potential as an anti-cancer agent. The inhibition of CDK5, which is also involved in tau phosphorylation, further reinforces its relevance in neurodegenerative disease research.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates G1_S_Transition G1/S Transition CyclinE Cyclin E G1_S_Transition->CyclinE CDK2_E CDK2 CyclinE->CDK2_E DNA_Replication DNA Replication CDK2_E->DNA_Replication Promotes CyclinB Cyclin B DNA_Replication->CyclinB CDK1 CDK1 CyclinB->CDK1 Mitosis Mitosis CDK1->Mitosis Promotes This compound This compound This compound->CDK2_E This compound->CDK1 Inhibits pRb p-Rb E2F E2F pRb->E2F Releases E2F->G1_S_Transition Activates

Caption: this compound inhibits CDKs, leading to cell cycle arrest.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of genes involved in inflammation, immunity, and cell survival. Aberrant NF-κB activation is linked to chronic inflammatory diseases and various cancers. This compound has been reported to be a potent suppressor of the NF-κB signaling pathway. It inhibits the DNA binding of NF-κB, thereby preventing the transcription of downstream targets like the pro-inflammatory cytokine Interleukin-8 (IL-8) and the pro-angiogenic factor VEGF. This anti-inflammatory and anti-angiogenic activity is a significant effect with broad therapeutic implications.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Bound NFkB_active NF-κB (Active) IkB->NFkB_active Degradation & Release of DNA DNA Binding NFkB_active->DNA Translocates & Binds Transcription Gene Transcription (IL-8, VEGF) DNA->Transcription This compound This compound This compound->DNA Inhibits Binding

Caption: this compound inhibits the NF-κB pathway by blocking DNA binding.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific research. The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Radioactive Kinase Assay

This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate.

  • Materials:

    • Purified kinase (e.g., GSK-3β, CDK1/cyclin B)

    • Kinase-specific substrate (e.g., myelin basic protein, histone H1)

    • [γ-³²P]ATP

    • 5x Kinase Reaction Buffer (e.g., 100 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT)

    • ATP solution (10 mM)

    • This compound (or other test compounds) dissolved in DMSO

    • P81 phosphocellulose paper

    • 0.75% Phosphoric acid

    • Scintillation counter and vials

  • Procedure:

    • Prepare a reaction mixture in a microcentrifuge tube containing 5x kinase reaction buffer, purified kinase, and the appropriate substrate.

    • Add the test compound (this compound) at various concentrations from a serial dilution. Include a DMSO-only control.

    • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Rinse the papers with acetone and let them air dry.

    • Place the dry papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition relative to the DMSO control and plot the results to determine the IC50 value.

Kinase_Assay_Workflow Start Prepare Reaction Mix (Kinase, Substrate, Buffer) Add_Cmpd Add this compound (Serial Dilution) Start->Add_Cmpd Initiate Initiate Reaction (Add [γ-³²P]ATP) Add_Cmpd->Initiate Incubate Incubate (30°C) Initiate->Incubate Stop Stop Reaction (Spot on P81 Paper) Incubate->Stop Wash Wash Paper (Phosphoric Acid) Stop->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 Count->Analyze

Caption: Workflow for a radioactive in vitro kinase inhibition assay.

Cell Viability (MTT/MTS) Assay

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on a cell population. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

  • Materials:

    • Cell line of interest (e.g., pancreatic cancer cells) in 96-well plates

    • Complete cell culture medium

    • This compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

    • Solubilization solution (for MTT assay, e.g., SDS in HCl)

    • Microplate reader

  • Procedure (MTT Example):

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound. Include a DMSO-only vehicle control and a no-cell background control.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well to a final concentration of approximately 0.5 mg/ml and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the DMSO control after subtracting the background absorbance.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and to analyze their expression levels or phosphorylation status. It is crucial for confirming the downstream effects of kinase inhibition within a cellular context.

  • Materials:

    • Treated and untreated cell pellets

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF or nitrocellulose membranes and transfer equipment

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Tau, anti-p-p65, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system (e.g., CCD camera-based imager)

  • Procedure:

    • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Quantification: Determine the protein concentration of each sample using a BCA assay.

    • Sample Preparation: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil at 95°C for 5 minutes to denature the proteins.

    • Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After final washes, apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system. The light emitted is proportional to the amount of target protein.

Conclusion

This compound is a marine-derived natural product with a well-defined profile as a multi-kinase inhibitor. Its potent activity against GSK-3β and various CDKs provides a strong rationale for its investigation in neurodegenerative diseases and cancer, respectively. Furthermore, its ability to suppress the NF-κB pathway opens avenues for its use as an anti-inflammatory and anti-angiogenic agent. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this compound and to further elucidate its complex interactions with cellular signaling networks.

References

Methodological & Application

Hymenialdisine In Vitro Kinase Assay: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymenialdisine, a natural product isolated from marine sponges, has emerged as a potent inhibitor of multiple protein kinases, making it a valuable tool for research and a potential scaffold for drug development.[1][2][3][4] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound. Additionally, it presents quantitative data on its inhibitory potency against a panel of key kinases and visualizes the affected signaling pathways and experimental workflow.

Kinase Inhibition Profile of this compound

This compound exhibits potent inhibitory activity against several families of protein kinases, primarily by competing with ATP for the kinase binding site.[2] Its inhibitory effects have been quantified through the determination of half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of this compound against a selection of important kinases.

Kinase TargetThis compound IC50 (µM)
Glycogen Synthase Kinase-3β (GSK-3β)0.010 - 0.023
Cyclin-Dependent Kinase 1 (CDK1)/cyclin B0.022
Cyclin-Dependent Kinase 5 (CDK5)/p250.028
Casein Kinase 1 (CK1)0.035
Cyclin-Dependent Kinase 2 (CDK2)/cyclin E0.040
Cyclin-Dependent Kinase 2 (CDK2)/cyclin A0.070
MEK10.003
Protein Kinase C (PKC)0.8

In Vitro Radioactive Kinase Assay Protocol

This protocol describes a common method for determining the in vitro inhibitory activity of this compound against a specific protein kinase by measuring the incorporation of a radiolabeled phosphate group into a substrate.

Materials
  • Enzyme: Purified protein kinase of interest.

  • Substrate: Specific substrate for the chosen kinase (e.g., Myelin Basic Protein).

  • Inhibitor: this compound dissolved in Dimethyl Sulfoxide (DMSO).

  • Radioisotope: [γ-³²P]ATP.

  • Buffers and Reagents:

    • 5x Kinase Reaction Buffer (e.g., 100 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT).

    • ATP solution (unlabeled).

    • P81 phosphocellulose paper.

    • 0.75% Phosphoric acid.

  • Equipment:

    • Microcentrifuge tubes.

    • Pipettes.

    • Incubator (30°C).

    • Scintillation counter and vials.

Experimental Procedure
  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the 5x kinase reaction buffer, the purified kinase, and its specific substrate.

  • Add Inhibitor: Add varying concentrations of this compound (prepared by serial dilution) to the reaction tubes. Include a control tube with DMSO only.

  • Initiate Kinase Reaction: Start the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be optimized for the specific kinase, ideally near its Km value.

  • Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains within the linear range.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 papers into scintillation vials with a scintillation cocktail and measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control. Plot the inhibition percentages against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visual Representations

Signaling Pathways Affected by this compound

This compound's inhibitory action on key kinases such as CDKs, GSK-3β, and MEK allows it to modulate several critical cellular signaling pathways involved in cell cycle progression, apoptosis, and inflammation.

G cluster_0 This compound Inhibition cluster_1 Kinase Targets cluster_2 Cellular Processes This compound This compound CDKs CDKs This compound->CDKs inhibits GSK3b GSK-3β This compound->GSK3b inhibits MEK1 MEK1 This compound->MEK1 inhibits CellCycle Cell Cycle Progression CDKs->CellCycle regulates Apoptosis Apoptosis GSK3b->Apoptosis regulates Inflammation Inflammation (NF-κB pathway) MEK1->Inflammation regulates

Caption: this compound inhibits key kinases, affecting major cellular pathways.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines the key steps of the in vitro radioactive kinase assay for determining the inhibitory potential of this compound.

G A Prepare Reaction Mix (Kinase, Substrate, Buffer) B Add this compound (or DMSO control) A->B C Initiate Reaction (Add [γ-³²P]ATP) B->C D Incubate at 30°C C->D E Spot on P81 Paper D->E F Wash with Phosphoric Acid E->F G Scintillation Counting F->G H Data Analysis (IC50) G->H

Caption: Workflow of the in vitro radioactive kinase assay.

References

Hymenialdisine: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Hymenialdisine is a marine sponge-derived natural product that has garnered significant interest in biomedical research due to its potent biological activities. Structurally, it is a pyrroloazepine alkaloid.[1] Functionally, it acts as a multi-target inhibitor of several key signaling pathways implicated in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, intended to guide researchers in exploring its therapeutic potential.

Mechanism of Action: this compound exerts its effects primarily through the inhibition of various protein kinases. It is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Casein Kinase 1 (CK1).[2] The inhibition is competitive with ATP, and the crystal structure of this compound in complex with CDK2 reveals hydrogen bonding to key residues in the ATP-binding pocket.[2] Furthermore, this compound is a well-documented inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses.[3][4] Its anti-inflammatory and anti-angiogenic properties are largely attributed to its suppression of NF-κB activation. In the context of bone biology, this compound has shown dual effects, promoting osteoblast differentiation while suppressing osteoclastogenesis.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound in various cell lines and against specific kinase targets.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
A2780SOvarian Cancer (cisplatin-sensitive)146.8
A2780CPOvarian Cancer (cisplatin-resistant)> 300
Pancreatic Cancer Cell Lines (MIA PaCa-2, SW-1990, BxPC-3)Pancreatic CancerSignificant inhibition at 10 µM

Table 2: IC50 Values of this compound Against Purified Kinases

Kinase TargetIC50 (µM)Citation
GSK-3β0.023

Experimental Protocols

General Guidelines for this compound Preparation and Storage
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute it in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.

Protocol 1: Assessment of this compound's Effect on Cancer Cell Viability

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines using a colorimetric cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., A2780S ovarian cancer cells)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., AlamarBlue®, MTT, or WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare a serial dilution of this compound in complete medium. The concentration range should be chosen based on previously reported values (e.g., for A2780S, a range from 1 µM to 300 µM could be appropriate). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium containing DMSO at the same concentration as the highest this compound treatment as a vehicle control, and wells with medium alone as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions. For example, add 10 µL of AlamarBlue® reagent to each well.

  • Data Acquisition: Incubate the plate for an additional 1-4 hours. Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Analysis of NF-κB Inhibition by this compound

This protocol details a method to investigate the inhibitory effect of this compound on the NF-κB signaling pathway by measuring the nuclear translocation of the p65 subunit in response to TNF-α stimulation.

Materials:

  • Cell line responsive to TNF-α (e.g., pancreatic cancer cell lines like MIA PaCa-2, SW-1990, or BxPC-3)

  • Complete cell culture medium

  • This compound

  • Recombinant human TNF-α

  • Nuclear Extraction Kit

  • BCA Protein Assay Kit

  • TransAM NF-κB p65 Transcription Factor Assay Kit (or similar ELISA-based kit)

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • This compound Pre-treatment: Once the cells are attached and growing, treat them with this compound (e.g., 5 µM) for 2 hours. Include a vehicle control (DMSO).

  • TNF-α Stimulation: After the pre-treatment, stimulate the cells with TNF-α (e.g., 1 ng/mL) for 20-30 minutes. Include an unstimulated control group.

  • Nuclear Protein Extraction: Following stimulation, wash the cells with ice-cold PBS and harvest them. Extract the nuclear proteins using a commercial nuclear extraction kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA protein assay.

  • NF-κB p65 Activity Assay: Use an ELISA-based transcription factor activity assay to measure the amount of active p65 in the nuclear extracts. Typically, this involves adding a specified amount of nuclear extract (e.g., 5 µg) to a well pre-coated with an oligonucleotide containing the NF-κB consensus site.

  • Data Analysis: Follow the kit's instructions for detection and quantification. Compare the levels of p65 nuclear translocation between the different treatment groups. A significant decrease in p65 in the this compound-treated, TNF-α stimulated group compared to the TNF-α stimulated group alone indicates inhibition of NF-κB activation.

Protocol 3: Evaluation of this compound's Effect on Osteoblast Differentiation

This protocol outlines a method to assess the potential of this compound to promote the differentiation of osteoblasts.

Materials:

  • Pre-osteoblastic cell line (e.g., MC3T3-E1) or primary mesenchymal stem cells

  • Osteogenic differentiation medium (complete medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone)

  • This compound

  • Alkaline Phosphatase (ALP) staining kit

  • Alizarin Red S staining solution

Procedure:

  • Cell Seeding: Seed the cells in 24-well plates in complete medium.

  • Induction of Differentiation: When the cells reach confluence, replace the complete medium with osteogenic differentiation medium.

  • This compound Treatment: Add this compound to the osteogenic medium at various concentrations. The effective concentrations may need to be determined empirically, but a starting point could be in the low micromolar range. Include a vehicle control.

  • Medium Change: Change the medium with fresh differentiation medium and this compound every 2-3 days.

  • ALP Staining (Early Differentiation Marker): After 7-10 days of differentiation, wash the cells with PBS and fix them with 4% paraformaldehyde. Stain for ALP activity using a commercial kit according to the manufacturer's instructions. Differentiated osteoblasts will stain positive.

  • Alizarin Red S Staining (Late Differentiation Marker - Mineralization): After 21-28 days of differentiation, wash the cells with PBS and fix them. Stain for calcium deposits by incubating with Alizarin Red S solution. Mineralized nodules, indicative of mature osteoblasts, will stain red.

  • Quantification: For a more quantitative analysis, the stained areas can be imaged and the intensity measured using image analysis software. Alternatively, the Alizarin Red S stain can be extracted and quantified spectrophotometrically.

Mandatory Visualizations

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates This compound This compound This compound->NFkB Inhibits Activation Gene_Expression Inflammatory & Angiogenic Gene Expression (e.g., IL-8, VEGF) Nucleus->Gene_Expression Promotes

Caption: this compound inhibits the NF-κB signaling pathway.

GSK3b_Signaling_Pathway cluster_Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Frizzled->Destruction_Complex Inhibits b_catenin β-catenin Destruction_Complex->b_catenin Phosphorylates for Degradation Nucleus Nucleus b_catenin->Nucleus Accumulates and Translocates This compound This compound This compound->Destruction_Complex Inhibits GSK-3β TCF_LEF TCF/LEF Nucleus->TCF_LEF Activates Gene_Expression Osteoblast Differentiation Gene Expression (e.g., Runx2) TCF_LEF->Gene_Expression Promotes

Caption: this compound promotes osteoblast differentiation via GSK-3β inhibition.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cell Culture Seeding Cell Seeding (e.g., 96-well or 6-well plates) Start->Seeding Treatment This compound Treatment (Dose-response or single concentration) Seeding->Treatment Incubation Incubation (Specified duration) Treatment->Incubation Downstream_Assay Downstream Assay Incubation->Downstream_Assay Viability Cell Viability Assay (e.g., AlamarBlue, MTT) Downstream_Assay->Viability NFkB_Assay NF-κB Inhibition Assay (e.g., ELISA, IF) Downstream_Assay->NFkB_Assay Differentiation_Assay Differentiation Assay (e.g., ALP, Alizarin Red Staining) Downstream_Assay->Differentiation_Assay Data_Analysis Data Analysis (IC50 calculation, statistical analysis) Viability->Data_Analysis NFkB_Assay->Data_Analysis Differentiation_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for this compound treatment.

References

Hymenialdisine: Application Notes and Protocols for Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenialdisine is a marine sponge-derived natural product that has garnered significant interest for its potent inhibitory activity against a range of protein kinases.[1] This document provides detailed application notes and protocols for designing preclinical animal model studies to investigate the therapeutic potential of this compound in oncology, neuroinflammatory, and autoimmune diseases.

This compound is known to be a potent inhibitor of Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Casein Kinase 1 (CK1).[1][2] It also inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[3] These mechanisms of action suggest its potential utility in a variety of disease contexts.

Mechanism of Action: Key Signaling Pathways

This compound exerts its biological effects by modulating multiple signaling pathways implicated in cell proliferation, inflammation, and neurodegeneration.

Hymenialdisine_MoA cluster_inflammation Inflammatory Signaling cluster_cell_cycle Cell Cycle Progression cluster_neurodegeneration Neurodegenerative Signaling TNFa TNF-α IKK IKK TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., IL-8, VEGF) NFkB->Pro_inflammatory_Genes Induces Transcription Cyclin_CDK Cyclin/CDK Complexes Rb pRb Cyclin_CDK->Rb Phosphorylates E2F E2F Rb->E2F Releases Cell_Cycle_Progression Cell Cycle Progression E2F->Cell_Cycle_Progression Promotes GSK3b GSK-3β Tau Tau Protein GSK3b->Tau Phosphorylates MAP1B MAP-1B GSK3b->MAP1B Phosphorylates Hyperphosphorylation Hyperphosphorylation & Aggregation Tau->Hyperphosphorylation MAP1B->Hyperphosphorylation This compound This compound This compound->NFkB Inhibits Activation This compound->Cyclin_CDK Inhibits This compound->GSK3b Inhibits

Figure 1: this compound's multifaceted mechanism of action targeting key signaling pathways.

I. Oncology: Pancreatic Cancer Xenograft Model

A. Application Note

This compound has demonstrated anti-proliferative and anti-angiogenic effects, making it a candidate for cancer therapy. In a pancreatic cancer xenograft model, 10Z-Hymenialdisine significantly inhibited tumor growth by suppressing NF-κB activity and the expression of angiogenic factors like VEGF and IL-8.[4]

B. Experimental Workflow

Xenograft_Workflow Start Start Cell_Culture Culture BxPC-3 Pancreatic Cancer Cells Start->Cell_Culture Injection Subcutaneously Inject Cells into Nude Mice Cell_Culture->Injection Tumor_Formation Allow Tumors to Form Injection->Tumor_Formation Grouping Divide Mice into Control and Treatment Groups Tumor_Formation->Grouping Treatment Administer this compound (10 mg/kg, i.p.) or Vehicle Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight Weekly Treatment->Monitoring Weekly Sacrifice Sacrifice Mice after 5 Weeks of Treatment Monitoring->Sacrifice Analysis Excise and Weigh Tumors; Analyze Tissues Sacrifice->Analysis End End Analysis->End

Figure 2: Workflow for a pancreatic cancer xenograft study with this compound.

C. Quantitative Data Summary
ParameterControl Group (Vehicle)This compound (10 mg/kg)OutcomeReference
Tumor Volume Increased progressivelySignificantly inhibited growth after 14 daysAnti-tumor efficacy
Tumor Weight HigherSignificantly lower at sacrificeAnti-tumor efficacy
Body Weight StableNo significant decreaseLow systemic toxicity
Liver Weight NormalNo significant decreaseLow systemic toxicity
Kidney Weight NormalNo significant decreaseLow systemic toxicity
D. Experimental Protocol: Pancreatic Cancer Xenograft
  • Cell Culture: Culture BxPC-3 human pancreatic cancer cells in appropriate media until they reach the desired confluence for injection.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Cell Implantation: Subcutaneously inject approximately 5 x 10^6 BxPC-3 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Grouping and Treatment:

    • Randomly divide mice into a control group and a this compound treatment group.

    • Administer this compound (10 mg/kg) or vehicle (e.g., DMSO) via intraperitoneal (i.p.) injection weekly for 5 weeks.

  • Data Collection:

    • Measure tumor volume weekly using calipers (Volume = 0.5 x length x width²).

    • Record the body weight of each mouse weekly.

  • Endpoint and Tissue Collection:

    • At the end of the 5-week treatment period, sacrifice the mice.

    • Excise the tumors and record their final weight.

    • Collect major organs (liver, kidneys) for weight measurement and histological analysis to assess toxicity.

II. Neuroinflammatory Disease: Experimental Autoimmune Encephalomyelitis (EAE) Model for Multiple Sclerosis

A. Application Note

This compound's inhibition of GSK-3β and NF-κB suggests its potential in treating neuroinflammatory diseases like multiple sclerosis (MS). GSK-3β inhibitors have been shown to ameliorate clinical symptoms in the EAE mouse model of MS. While direct studies with this compound in EAE are not extensively published, its known mechanisms of action provide a strong rationale for its investigation in this model.

B. Experimental Workflow

EAE_Workflow Start Start Immunization Induce EAE in C57BL/6 Mice (MOG35-55 peptide + CFA) Start->Immunization PTX_Injection Administer Pertussis Toxin (PTX) on Day 0 and Day 2 Immunization->PTX_Injection Grouping Divide Mice into Control and Treatment Groups PTX_Injection->Grouping Treatment Prophylactic or Therapeutic Administration of this compound Grouping->Treatment Monitoring Daily Monitoring of Clinical Score and Body Weight Treatment->Monitoring Daily Sacrifice Sacrifice Mice at Peak or End of Study Monitoring->Sacrifice Analysis Histological Analysis of Spinal Cord (Inflammation, Demyelination) Sacrifice->Analysis End End Analysis->End CIA_Workflow Start Start Immunization1 Primary Immunization (Day 0) Bovine Type II Collagen + CFA Start->Immunization1 Immunization2 Booster Immunization (Day 21) Bovine Type II Collagen + IFA Immunization1->Immunization2 Grouping Divide Mice into Control and Treatment Groups Immunization2->Grouping Treatment Administer this compound (e.g., daily i.p.) Grouping->Treatment Monitoring Monitor Arthritis Score and Paw Swelling Treatment->Monitoring Bi-weekly Sacrifice Sacrifice Mice at Study End (e.g., Day 42) Monitoring->Sacrifice Analysis Histological Analysis of Joints (Inflammation, Bone Erosion) Sacrifice->Analysis End End Analysis->End AD_Workflow Start Start Abeta_Prep Prepare Amyloid-β (Aβ) Oligomers Start->Abeta_Prep Surgery Stereotaxic Surgery for ICV Cannula Implantation Abeta_Prep->Surgery Recovery Allow Mice to Recover Surgery->Recovery Grouping Divide Mice into Groups (Sham, Aβ+Vehicle, Aβ+this compound) Recovery->Grouping Infusion_Treatment ICV Infusion of Aβ or Vehicle; Systemic this compound Treatment Grouping->Infusion_Treatment Behavioral_Testing Cognitive Testing (e.g., Morris Water Maze) Infusion_Treatment->Behavioral_Testing Sacrifice Sacrifice Mice Behavioral_Testing->Sacrifice Analysis Biochemical and Histological Analysis of Brain Tissue Sacrifice->Analysis End End Analysis->End

References

Application Notes and Protocols for Studying GSK-3β Function Using Hymenialdisine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell development, and gene transcription.[1] Dysregulation of GSK-3β activity has been implicated in the pathogenesis of several diseases, including type II diabetes, inflammatory diseases, and neurodegenerative disorders such as Alzheimer's disease.[2][3] In the context of Alzheimer's, GSK-3β is a key kinase responsible for the hyperphosphorylation of the microtubule-associated protein tau, a hallmark of the disease.[1]

Hymenialdisine, a natural product isolated from marine sponges, has emerged as a potent inhibitor of GSK-3β. It acts as an ATP-competitive inhibitor, making it a valuable tool for elucidating the physiological and pathological roles of GSK-3β. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in studying GSK-3β function.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against GSK-3β and a panel of other kinases, providing insight into its potency and selectivity.

Kinase TargetThis compound IC50 (µM)
GSK-3β 0.023
CDK1/cyclin B-
CDK2/cyclin A-
CDK2/cyclin E-
CDK5/p25-
Protein Kinase C (PKC)-
Protein Kinase A (PKA)-
Protein Kinase G (PKG)-
c-Src-
Casein Kinase 2 (CK2)-
ERK1-
ERK2-
CaM Kinase II-
Myosin Light Chain Kinase (MLCK)-
Phosphorylase Kinase-
Lck-

Note: A hyphen (-) indicates that data was not specified in the compared context.

Signaling Pathways

The following diagrams illustrate key signaling pathways involving GSK-3β that can be investigated using this compound.

G cluster_0 Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates Axin Axin Dishevelled->Axin inhibits GSK3b GSK-3β APC APC BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates Gene Target Gene Transcription TCF_LEF->Gene This compound This compound This compound->GSK3b inhibits

GSK-3β in the Wnt signaling pathway.

G cluster_1 Tau Phosphorylation Pathway GSK3b_active Active GSK-3β Tau Tau GSK3b_active->Tau phosphorylates pTau Hyperphosphorylated Tau Microtubules Microtubule Stabilization Tau->Microtubules NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs This compound This compound This compound->GSK3b_active inhibits

Role of GSK-3β in Tau phosphorylation.

Experimental Protocols

In Vitro Radioactive Kinase Assay for GSK-3β

This protocol directly measures the enzymatic activity of purified GSK-3β by quantifying the incorporation of radiolabeled phosphate into a substrate.

Materials:

  • Purified, active GSK-3β enzyme

  • GSK-3β specific substrate (e.g., glycogen synthase peptide)

  • [γ-³²P]ATP (10 mCi/mL)

  • Kinase Reaction Buffer (2X): 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 2 mM DTT, 200 µM ATP

  • This compound stock solution (in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

  • Microcentrifuge tubes

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • 10 µL of 2X Kinase Reaction Buffer

    • 1 µL of diluted this compound or DMSO (for control)

    • 5 µL of GSK-3β substrate solution

    • Purified water to a final volume of 19 µL.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding 1 µL of [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 20 minutes.

  • Stop the reaction by spotting 15 µL of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone and allow the papers to air dry.

  • Place the dry P81 papers into scintillation vials with a suitable scintillation cocktail.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

G cluster_2 In Vitro Radioactive Kinase Assay Workflow A Prepare Reaction Mix B Add this compound or DMSO A->B C Pre-incubate (30°C, 10 min) B->C D Add [γ-³²P]ATP (Start Reaction) C->D E Incubate (30°C, 20 min) D->E F Spot on P81 Paper (Stop Reaction) E->F G Wash P81 Papers F->G H Scintillation Counting G->H I Data Analysis H->I

Workflow for the in vitro radioactive kinase assay.

Cell-Based Assay for GSK-3β Activity (β-catenin Accumulation)

This assay measures the inhibition of GSK-3β in a cellular context by quantifying the accumulation of its downstream target, β-catenin.

Materials:

  • CHO-K1 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibody against β-catenin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed CHO-K1 cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (and a DMSO control) for 4-6 hours.

  • Wash the cells with ice-cold PBS and lyse them using Lysis Buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • Separate equal amounts of protein (20-30 µg) from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

G cluster_3 Cell-Based β-catenin Accumulation Assay Workflow A Seed and Grow Cells B Treat with this compound A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Antibody Incubation (Primary & Secondary) F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Workflow for the cell-based β-catenin accumulation assay.

Assessing Tau Phosphorylation in a Cellular Model

This protocol outlines a method to determine the effect of this compound on the phosphorylation of tau at specific sites in a cellular model.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Lysis Buffer

  • BCA Protein Assay Kit

  • Phospho-specific tau antibodies (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)

  • Total tau antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture SH-SY5Y cells in appropriate medium.

  • Treat cells with various concentrations of this compound for 24 hours. A positive control for tau phosphorylation (e.g., okadaic acid) can be included.

  • Lyse the cells and quantify the protein concentration as described in the β-catenin assay.

  • Perform SDS-PAGE and Western blotting as previously described.

  • Incubate separate membranes with phospho-specific tau antibodies and a total tau antibody.

  • After incubation with appropriate secondary antibodies, visualize and quantify the bands.

  • Normalize the levels of phosphorylated tau to the total tau levels for each treatment condition.

Conclusion

This compound is a potent and valuable tool for investigating the multifaceted roles of GSK-3β in health and disease. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding GSK-3β signaling and exploring its potential as a therapeutic target. The ATP-competitive nature of this compound allows for direct interrogation of GSK-3β's kinase activity, and its effects on downstream signaling events, such as β-catenin stability and tau phosphorylation, can be reliably assessed using the described methodologies.

References

Application Notes and Protocols: Hymenialdisine in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hymenialdisine, a marine sponge constituent, has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease (AD). Its mechanism of action centers on the inhibition of several key kinases implicated in the hyperphosphorylation of the tau protein, a pathological hallmark of AD.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in various AD models.

Mechanism of Action

This compound is a potent pan-kinase inhibitor that competes with ATP for binding to the kinase active site.[1] Its primary targets relevant to Alzheimer's disease include Cyclin-Dependent Kinase 5 (CDK5), Glycogen Synthase Kinase-3β (GSK-3β), and Mitogen-activated protein kinase kinase 1 (MEK1).[1][2] The inhibition of these kinases by this compound has been shown to block the in vivo phosphorylation of tau protein at sites that are characteristically hyperphosphorylated in Alzheimer's disease.

Data Presentation: Kinase Inhibition Profile of this compound

The following table summarizes the reported IC50 values of this compound against various kinases implicated in Alzheimer's disease pathology.

Kinase TargetIC50 (nM)Reference
MEK16
GSK-3β10
Cdk1/cyclin B22
Cdk5/p2528
CK135
Cdk2/cyclin A40
Cdk2/cyclin E70

Experimental Protocols

In Vitro Kinase Assay with this compound

This protocol outlines a general procedure to assess the inhibitory activity of this compound against a specific kinase (e.g., GSK-3β).

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate (e.g., a synthetic peptide like p-IRS-1)

  • This compound (dissolved in DMSO)

  • Kinase buffer

  • ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based assays)

  • 96-well plates

  • Phosphocellulose paper (for radiolabeled assays)

  • Scintillation counter or plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

  • In a 96-well plate, add the kinase buffer, the GSK-3β substrate, and the diluted this compound or control solutions.

  • Initiate the reaction by adding the recombinant GSK-3β enzyme to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 30 minutes).

  • Start the kinase reaction by adding ATP.

  • Incubate for an additional period (e.g., 60 minutes) at 30°C.

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Quantify the kinase activity. For radiolabeled assays, wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter. For luminescence-based assays, measure the remaining ATP levels using a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Assessment of Tau Phosphorylation in a Neuronal Cell Culture Model

This protocol describes the treatment of a neuronal cell line (e.g., SH-SY5Y) with this compound to evaluate its effect on tau phosphorylation.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Lysis buffer

  • Primary antibodies against total tau and phosphorylated tau (e.g., AT100, PHF-1)

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Culture SH-SY5Y cells in appropriate flasks or plates until they reach the desired confluency.

  • Differentiate the cells into a more mature neuronal phenotype if required (e.g., by treatment with retinoic acid).

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).

  • Lyse the cells using a suitable lysis buffer and collect the total protein extracts.

  • Determine the protein concentration of each lysate.

  • Perform Western blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking agent.

    • Incubate the membrane with primary antibodies against total tau and specific phospho-tau epitopes overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Quantify the band intensities and normalize the phosphorylated tau levels to the total tau levels.

In Vivo Administration of this compound in a Transgenic Mouse Model of Alzheimer's Disease

This protocol provides a general guideline for the systemic administration of this compound to a transgenic mouse model of AD (e.g., double transgenic mice expressing mutant human APP and tau).

Materials:

  • Transgenic AD mice and wild-type littermate controls

  • This compound

  • Vehicle solution for injection (e.g., saline with a small percentage of DMSO)

  • Injection equipment (e.g., syringes, needles)

  • Behavioral testing apparatus (e.g., Y-maze, Morris water maze)

  • Tissue collection and processing reagents

Procedure:

  • Acclimate the mice to the housing and handling conditions.

  • Divide the mice into experimental groups (e.g., vehicle-treated transgenic, this compound-treated transgenic, vehicle-treated wild-type).

  • Prepare the this compound solution for injection at the desired concentration.

  • Administer this compound or vehicle to the mice via the chosen route (e.g., intraperitoneal injection) and schedule (e.g., daily for 4 weeks).

  • Monitor the health and body weight of the mice throughout the treatment period.

  • At the end of the treatment period, perform behavioral tests to assess cognitive function.

  • After the behavioral assessments, euthanize the mice and collect brain tissue.

  • Process the brain tissue for subsequent analyses, such as:

    • Western blotting to measure levels of phosphorylated tau and amyloid-beta.

    • Immunohistochemistry to visualize amyloid plaques and neurofibrillary tangles.

    • ELISA to quantify amyloid-beta levels.

Visualizations

Hymenialdisine_Mechanism cluster_0 This compound cluster_1 Kinases cluster_2 Pathological Process This compound This compound CDK5 CDK5 This compound->CDK5 Inhibits GSK3b GSK-3β This compound->GSK3b Inhibits MEK1 MEK1 This compound->MEK1 Inhibits Tau Tau Protein CDK5->Tau Phosphorylates GSK3b->Tau Phosphorylates MEK1->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs

Caption: this compound's inhibitory action on key kinases involved in tau hyperphosphorylation.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Hym_Treatment_Cell This compound Treatment Cell_Culture->Hym_Treatment_Cell Western_Blot Western Blot Analysis (p-Tau/Total Tau) Hym_Treatment_Cell->Western_Blot AD_Model Transgenic AD Mouse Model Hym_Treatment_Animal This compound Administration AD_Model->Hym_Treatment_Animal Behavioral_Tests Cognitive Behavioral Tests Hym_Treatment_Animal->Behavioral_Tests Tissue_Analysis Brain Tissue Analysis (IHC, ELISA, Western) Behavioral_Tests->Tissue_Analysis

Caption: A generalized experimental workflow for evaluating this compound in AD models.

References

Hymenialdisine Protocol for Pancreatic Cancer Cell Lines: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenialdisine, a natural product derived from marine sponges such as Axinella carteri, has demonstrated notable anti-inflammatory and anti-cancer properties. This document provides detailed application notes and experimental protocols for investigating the effects of 10Z-Hymenialdisine, a specific isomer, on pancreatic cancer cell lines. The primary mechanism of action for 10Z-Hymenialdisine in this context is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in cancer cell proliferation, survival, and angiogenesis.[1][2] These protocols are intended to guide researchers in the systematic evaluation of this compound's therapeutic potential against pancreatic cancer.

Data Summary

The following tables summarize the quantitative effects of 10Z-Hymenialdisine on various pancreatic cancer cell lines.

Table 1: Cell Viability (IC50 Values)

While specific IC50 values for 10Z-Hymenialdisine in pancreatic cancer cell lines are not extensively published, studies indicate a significant, concentration-dependent inhibition of proliferation. A concentration of 10 µM has been shown to cause significant inhibition in MIA PaCa-2, SW-1990, and BxPC-3 cell lines.[2] For subsequent experiments aimed at mechanistic studies without inducing significant cytotoxicity, a concentration of 5 µM is often utilized.[2]

Cell LineThis compound Concentration for Significant Inhibition
MIA PaCa-210 µM
SW-199010 µM
BxPC-310 µM

Table 2: Apoptosis and Cell Cycle Analysis

Quantitative data on the specific percentage of apoptosis induction and cell cycle distribution following this compound treatment in pancreatic cancer cell lines is still emerging. The primary described effect is the inhibition of proliferation through the suppression of NF-κB signaling, which is known to regulate genes involved in cell survival and proliferation.

Signaling Pathway

10Z-Hymenialdisine exerts its anti-cancer effects in pancreatic cancer cells primarily by inhibiting the NF-κB signaling pathway. In unstimulated cells, NF-κB (a heterodimer, typically of p65 and p50 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by signals such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing the p65 subunit to translocate to the nucleus, where it binds to DNA and activates the transcription of target genes, including those involved in angiogenesis like VEGF and IL-8. 10Z-Hymenialdisine has been shown to prevent the TNF-α-induced nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity.[1]

Hymenialdisine_NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation This compound 10Z-Hymenialdisine This compound->p65_p50_nuc Inhibits DNA DNA p65_p50_nuc->DNA Binds to VEGF_IL8 VEGF, IL-8 Transcription DNA->VEGF_IL8 Initiates

Caption: this compound inhibits the nuclear translocation of NF-κB p65.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound on pancreatic cancer cell lines.

Cell Viability Assay (WST-1)

This protocol determines the effect of this compound on the metabolic activity of pancreatic cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Pancreatic cancer cell lines (e.g., MIA PaCa-2, SW-1990, BxPC-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • WST-1 reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed pancreatic cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • After 24 hours of incubation, remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the cells for an additional 48 to 72 hours.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 620 nm is recommended.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

WST1_Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat with this compound B->C D Incubate for 48-72 hours C->D E Add WST-1 reagent D->E F Incubate for 1-4 hours E->F G Measure absorbance at 450 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the WST-1 cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Pancreatic cancer cells

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., IC50 concentration) and a vehicle control for 24 to 48 hours.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in the G1, S, and G2/M phases of the cell cycle via flow cytometry.

Materials:

  • Pancreatic cancer cells

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blot for NF-κB p65 Nuclear Translocation

This protocol assesses the levels of the NF-κB p65 subunit in the cytoplasm and nucleus to determine the effect of this compound on its translocation.

Materials:

  • Pancreatic cancer cells

  • This compound

  • TNF-α (as a stimulant for NF-κB activation)

  • Nuclear and Cytoplasmic Extraction Kit

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere.

  • Pre-treat cells with this compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes. Include appropriate controls (untreated, TNF-α only, this compound only).

  • Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

  • Determine the protein concentration of the nuclear and cytoplasmic lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to quantify the relative amounts of p65 in the cytoplasm and nucleus.

WesternBlot_Workflow A Cell treatment and stimulation B Nuclear/Cytoplasmic fractionation A->B C Protein quantification B->C D SDS-PAGE and protein transfer C->D E Antibody incubation D->E F Chemiluminescent detection E->F G Analysis of p65 translocation F->G

Caption: Workflow for Western Blot analysis of NF-κB p65 translocation.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for the investigation of this compound as a potential therapeutic agent for pancreatic cancer. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and the NF-κB signaling pathway, researchers can further elucidate its mechanism of action and contribute to the development of novel cancer therapies.

References

Hymenialdisine: Application Notes and Protocols for In Vivo Osteoporosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenialdisine (HMD) is a marine-derived natural product isolated from sponges of the Axinella and Hymeniacidon genera. It has emerged as a promising therapeutic candidate for osteoporosis due to its dual-action mechanism. HMD has been shown to simultaneously inhibit osteoclast-mediated bone resorption and promote osteoblast-driven bone formation.[1][2] These application notes provide a comprehensive overview of the use of this compound in a preclinical in vivo model of osteoporosis, including its mechanism of action, detailed experimental protocols, and illustrative data.

Mechanism of Action

This compound exhibits a bimodal efficacy in maintaining bone homeostasis:

  • Inhibition of Osteoclastogenesis: HMD suppresses the differentiation and activity of osteoclasts, the cells responsible for bone resorption. It achieves this by inhibiting the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced activation of key signaling pathways, including the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] This ultimately leads to a downregulation of osteoclast-specific genes.

  • Stimulation of Osteogenesis: HMD promotes the differentiation and mineralization of osteoblasts, the cells responsible for bone formation.[1] This is mediated through the activation of the Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin signaling pathway, a critical pathway in bone formation.

Signaling Pathways

The dual mechanism of action of this compound on bone cells can be visualized through the following signaling pathways:

osteoclast_signaling RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates This compound This compound NFkB_MAPK NF-κB & MAPK Pathways This compound->NFkB_MAPK Inhibits TRAF6->NFkB_MAPK Osteoclastogenesis Osteoclast Differentiation & Bone Resorption NFkB_MAPK->Osteoclastogenesis

This compound's inhibition of osteoclastogenesis.

osteoblast_signaling This compound This compound GSK3b GSK-3β This compound->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Runx2 Runx2 TCF_LEF->Runx2 Upregulates Osteogenesis Osteoblast Differentiation & Bone Formation Runx2->Osteogenesis

This compound's promotion of osteogenesis.

In Vivo Model for Osteoporosis Research: Ovariectomized (OVX) Mouse

The most widely used and accepted preclinical model for postmenopausal osteoporosis is the ovariectomized (OVX) mouse model. The surgical removal of the ovaries induces estrogen deficiency, leading to increased bone turnover with a net loss of bone mass, closely mimicking the condition in postmenopausal women.

Illustrative In Vivo Study Workflow

experimental_workflow start Acclimatization of Mice surgery Sham or Ovariectomy (OVX) Surgery start->surgery recovery Post-operative Recovery surgery->recovery treatment Treatment Initiation (Vehicle or this compound) recovery->treatment monitoring Body Weight Monitoring treatment->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Micro-CT Analysis, Histomorphometry, Serum Biomarkers euthanasia->analysis

Workflow for an in vivo osteoporosis study.

Experimental Protocols

Ovariectomy (OVX)-Induced Osteoporosis Mouse Model

Materials:

  • Female C57BL/6J mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, sutures)

  • Antiseptic solution and sterile gauze

  • Warming pad

Procedure:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the dorsal aspect of the mouse over the lumbar region. Disinfect the surgical area with an antiseptic solution.

  • Incision: Make a single midline dorsal skin incision (approximately 1 cm) at the level of the kidneys.

  • Ovary Localization and Removal: Move the skin incision to one side to visualize the underlying muscle wall. Make a small incision through the muscle to enter the peritoneal cavity. The ovary, embedded in a fat pad, will be visible.

  • Gently exteriorize the ovary and fallopian tube. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material.

  • Excise the ovary distal to the ligature.

  • Return the uterine horn to the peritoneal cavity.

  • Repeat the procedure on the contralateral side to remove the second ovary.

  • Sham Surgery: For the sham control group, perform the same procedure, but exteriorize the ovaries without ligation and removal.

  • Closure: Close the muscle incision with absorbable sutures and the skin incision with wound clips or non-absorbable sutures.

  • Post-operative Care: Place the mouse on a warming pad until it recovers from anesthesia. Administer analgesics as per institutional guidelines. Monitor the animals daily for the first week post-surgery. Allow a recovery period of at least two weeks before starting the treatment regimen.

Micro-Computed Tomography (Micro-CT) Analysis of Femoral Bone

Materials:

  • Excised mouse femurs, cleaned of soft tissue

  • Micro-CT scanner and associated software

  • Phosphate-buffered saline (PBS) or 70% ethanol for sample storage

Procedure:

  • Sample Preparation: After euthanasia, dissect the femurs and carefully remove all soft tissue. Store the femurs in PBS or 70% ethanol at 4°C until scanning.

  • Scanning:

    • Secure the femur in a sample holder.

    • Set the scanning parameters (e.g., voxel size, energy, integration time) according to the manufacturer's recommendations for murine bone. A typical resolution for trabecular bone analysis is 10-15 µm.

  • Region of Interest (ROI) Selection:

    • Trabecular Bone: Define the ROI in the distal femoral metaphysis, starting just below the growth plate and extending proximally for a defined length (e.g., 2 mm).

    • Cortical Bone: Define the ROI at the femoral mid-diaphysis.

  • 3D Reconstruction and Analysis: Reconstruct the 3D images from the scanned projections. Apply a global threshold to segment the bone from the background.

  • Quantification: Analyze the reconstructed images to determine key bone morphometric parameters. The following are standard parameters for osteoporosis studies:

    • Trabecular Bone:

      • Bone Volume/Total Volume (BV/TV, %)

      • Trabecular Thickness (Tb.Th, µm)

      • Trabecular Number (Tb.N, 1/mm)

      • Trabecular Separation (Tb.Sp, µm)

    • Cortical Bone:

      • Cortical Thickness (Ct.Th, µm)

      • Total Cross-sectional Area (Tt.Ar, mm²)

      • Cortical Bone Area (Ct.Ar, mm²)

Bone Histomorphometry

Materials:

  • Decalcifying solution (e.g., 10% EDTA)

  • Paraffin or resin for embedding

  • Microtome

  • Stains: Hematoxylin and Eosin (H&E), Tartrate-Resistant Acid Phosphatase (TRAP)

  • Microscope with image analysis software

Procedure:

  • Sample Preparation: Fix the femurs in 10% neutral buffered formalin for 24-48 hours.

  • Decalcification: Decalcify the bones in a suitable decalcifying agent until the bone is pliable.

  • Embedding: Dehydrate the decalcified bones through a graded series of ethanol, clear in xylene, and embed in paraffin. For undecalcified bone analysis (e.g., for dynamic histomorphometry with fluorochrome labels), embed in a resin such as methyl methacrylate.

  • Sectioning: Cut longitudinal sections of the distal femur at a thickness of 4-5 µm.

  • Staining:

    • H&E Staining: For general morphology of bone and bone marrow.

    • TRAP Staining: To identify and quantify osteoclasts. TRAP-positive multinucleated cells lining the bone surface are identified as osteoclasts.

  • Analysis: Acquire images of the stained sections. Using image analysis software, quantify static and dynamic histomorphometric parameters according to the guidelines of the American Society for Bone and Mineral Research (ASBMR). Key parameters include:

    • Osteoclast Number/Bone Surface (N.Oc/BS, /mm)

    • Osteoclast Surface/Bone Surface (Oc.S/BS, %)

Data Presentation

Disclaimer: The following tables present illustrative data that are representative of typical findings in an ovariectomy-induced osteoporosis mouse model. The specific values are hypothetical and intended for demonstration purposes, as the exact quantitative data from the primary this compound in vivo study is not publicly available in its entirety.

Table 1: Illustrative Micro-CT Analysis of Distal Femur Trabecular Bone
ParameterSham ControlOVX + VehicleOVX + this compound
BV/TV (%) 15.2 ± 1.86.5 ± 1.212.8 ± 1.5#
Tb.Th (µm) 55.4 ± 4.138.7 ± 3.550.1 ± 3.9#
Tb.N (1/mm) 2.75 ± 0.211.68 ± 0.192.55 ± 0.24#
Tb.Sp (µm) 210 ± 25425 ± 38240 ± 31#

*Data are presented as Mean ± SD. p < 0.05 vs. Sham Control; #p < 0.05 vs. OVX + Vehicle.

Table 2: Illustrative Bone Histomorphometry of Distal Femur
ParameterSham ControlOVX + VehicleOVX + this compound
N.Oc/BS (/mm) 4.8 ± 0.712.5 ± 1.56.2 ± 0.9#
Oc.S/BS (%) 3.5 ± 0.69.8 ± 1.24.1 ± 0.7#

*Data are presented as Mean ± SD. p < 0.05 vs. Sham Control; #p < 0.05 vs. OVX + Vehicle.

Conclusion

This compound represents a compelling natural product for osteoporosis research and potential therapeutic development. Its dual-action mechanism, targeting both bone resorption and formation, offers a significant advantage over currently available treatments. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute in vivo studies to further investigate the efficacy and mechanisms of this compound in the context of osteoporosis. The use of the OVX mouse model, coupled with robust analytical techniques such as micro-CT and bone histomorphometry, will be crucial in advancing our understanding of this promising marine compound.

References

Hymenialdisine Delivery Methods for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenialdisine and its analogs, such as 10Z-Hymenialdisine, are marine-derived alkaloids isolated from sponges of the Axinella and Hymeniacidon genera. These compounds have garnered significant interest in the scientific community due to their potent inhibitory activity against a range of protein kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and components of the NF-κB signaling pathway. This inhibitory profile makes this compound a promising candidate for therapeutic development in oncology, neurodegenerative diseases, and inflammatory disorders.

This document provides detailed application notes and protocols for the in vivo delivery of this compound, based on currently available preclinical data. It is intended to serve as a practical guide for researchers designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this promising marine natural product.

Data Presentation

The following tables summarize the quantitative data available from in vivo studies involving this compound and its analog, 10Z-Hymenialdisine.

Table 1: In Vivo Efficacy of 10Z-Hymenialdisine in a Pancreatic Cancer Xenograft Model

Animal ModelCell LineTreatmentDoseAdministration RouteFrequencyDurationOutcomeReference
Nude MiceBxPC-3 (human pancreatic cancer)10Z-Hymenialdisine10 mg/kgIntraperitoneal (IP)Weekly5 weeksSignificant inhibition of tumor growth[1]
Nude MiceBxPC-3 (human pancreatic cancer)DMSO (vehicle control)-Intraperitoneal (IP)Weekly5 weeksProgressive tumor growth[1]

Table 2: Effects of 10Z-Hymenialdisine on Tumor Growth and Animal Weight

Treatment GroupMean Tumor Volume (mm³) at Day 35Mean Body Weight (g) at Week 5
10Z-Hymenialdisine (10 mg/kg)~100~23
Control (DMSO)~450~23
Data are approximated from graphical representations in the cited literature[1].

Note on Pharmacokinetic Data: To date, comprehensive pharmacokinetic studies detailing the oral bioavailability, plasma half-life, and Cmax of this compound or its analogs in animal models have not been extensively published. This represents a significant knowledge gap and a crucial area for future investigation to optimize dosing strategies and clinical translation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways inhibited by this compound and a general workflow for in vivo efficacy studies.

Signaling Pathways

This compound exerts its biological effects by inhibiting several key signaling cascades implicated in cell proliferation, inflammation, and survival.

Diagram 1: Inhibition of the NF-κB Signaling Pathway by this compound.

GSK3b_CDK_Pathway cluster_upstream Upstream Signals cluster_kinases Kinase Cascades cluster_downstream Downstream Effects GrowthFactors Growth Factors/ Mitogens GSK3b GSK-3β GrowthFactors->GSK3b Regulates CDK_Cyclin CDK/Cyclin Complexes GrowthFactors->CDK_Cyclin Activates Tau Tau Protein GSK3b->Tau Phosphorylates CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Drives This compound This compound This compound->GSK3b Inhibits This compound->CDK_Cyclin Inhibits Hyperphosphorylation Hyperphosphorylation (Neurofibrillary Tangles) Tau->Hyperphosphorylation Proliferation Uncontrolled Proliferation CellCycle->Proliferation

Diagram 2: Inhibition of GSK-3β and CDK Signaling by this compound.
Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound in a xenograft cancer model.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis AnimalModel Select Animal Model (e.g., Nude Mice) TumorImplantation Subcutaneous or Orthotopic Implantation of Cells AnimalModel->TumorImplantation CellCulture Culture Cancer Cells (e.g., BxPC-3) CellCulture->TumorImplantation TumorGrowth Allow Tumors to Reach Palpable Size TumorImplantation->TumorGrowth Randomization Randomize Animals into Treatment & Control Groups TumorGrowth->Randomization TreatmentAdmin Administer this compound (e.g., 10 mg/kg IP) or Vehicle Randomization->TreatmentAdmin Monitoring Monitor Tumor Growth (Calipers) and Animal Health (Body Weight, Behavior) TreatmentAdmin->Monitoring Repeatedly Sacrifice Euthanize Animals at Study Endpoint Monitoring->Sacrifice TumorExcision Excise and Weigh Tumors Sacrifice->TumorExcision TissueProcessing Process Tissues for Histology, IHC, Western Blot, etc. TumorExcision->TissueProcessing DataAnalysis Statistical Analysis of Tumor Growth, Biomarkers TissueProcessing->DataAnalysis

Diagram 3: General Workflow for an In Vivo Xenograft Study.

Experimental Protocols

Formulation and Administration

1. Intraperitoneal (IP) Injection of 10Z-Hymenialdisine for Pancreatic Cancer Models

This protocol is adapted from a study demonstrating the in vivo efficacy of 10Z-Hymenialdisine in a pancreatic cancer xenograft model[1].

Materials:

  • 10Z-Hymenialdisine powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile 1 mL syringes with 25-27 gauge needles

  • 70% ethanol for disinfection

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Dosing Solution:

    • Stock Solution: Due to the poor aqueous solubility of this compound, a stock solution in DMSO is required. Carefully weigh the required amount of 10Z-Hymenialdisine powder and dissolve it in a minimal amount of sterile DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of 10Z-Hymenialdisine in 1 mL of DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.

    • Working Solution: On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration. For a 10 mg/kg dose in a 20 g mouse (requiring 0.2 mg), if the injection volume is 100 µL, the final concentration of the working solution should be 2 mg/mL. To prepare this, mix 20 µL of the 10 mg/mL stock solution with 80 µL of sterile saline. Note: The final concentration of DMSO in the injected solution should be kept as low as possible (ideally below 10%) to avoid toxicity. Prepare a vehicle control solution with the same final concentration of DMSO in saline.

  • Animal Handling and Dosing:

    • Weigh each animal accurately to calculate the precise injection volume.

    • Gently restrain the mouse, for example, by scruffing the neck to expose the abdomen.

    • Disinfect the injection site in the lower right abdominal quadrant with 70% ethanol. This site is chosen to avoid the cecum and bladder.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure the needle has not entered the bladder or intestines (no fluid should be drawn into the syringe).

    • Inject the calculated volume of the this compound working solution or vehicle control.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any immediate adverse reactions.

  • Dosing Schedule:

    • For the pancreatic cancer model, a weekly intraperitoneal injection for 5 weeks was shown to be effective[1]. The dosing schedule should be optimized based on the specific animal model and study objectives.

2. General Considerations for Other Administration Routes

While specific protocols for oral and intravenous administration of this compound are not well-documented, the following general principles can guide formulation development:

  • Oral Administration:

    • Solubility Enhancement: Due to its low aqueous solubility, formulation strategies to enhance oral bioavailability are necessary. These may include:

      • Co-solvents: Using mixtures of water with pharmaceutically acceptable solvents like ethanol, propylene glycol, or polyethylene glycol (PEG).

      • Surfactants: Employing non-ionic surfactants such as Tween® 80 or Cremophor® EL to form micelles that can encapsulate the drug.

      • Complexation: Using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and improve solubility.

    • Vehicle: For preclinical studies, formulations in a simple vehicle like 0.5% carboxymethylcellulose (CMC) in water with a small percentage of a solubilizing agent can be a starting point.

    • Administration: Oral gavage is the standard method for precise dosing in rodents.

  • Intravenous (IV) Administration:

    • Formulation: The formulation for IV injection must be a clear, sterile, and isotonic solution. The use of co-solvents and surfactants is common, but their concentrations must be carefully controlled to avoid hemolysis and other toxicities. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG 400, and water or saline.

    • Administration: IV injections in mice are typically performed via the tail vein. This requires proper animal restraint and technical skill. The injection should be administered slowly.

Conclusion

This compound and its analogs are promising therapeutic candidates with demonstrated in vivo activity. The intraperitoneal injection protocol provided here offers a validated method for preclinical studies in cancer models. However, the lack of comprehensive pharmacokinetic data and established formulations for other routes of administration highlights critical areas for future research. The development of optimized delivery systems will be essential for the successful clinical translation of this potent marine-derived compound.

Disclaimer: These protocols and application notes are intended for research purposes only and should be performed by trained personnel in accordance with all applicable institutional and national guidelines for animal care and use. The information provided is based on the current scientific literature and may require optimization for specific experimental conditions.

References

Hymenialdisine Formulation for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenialdisine is a marine sponge-derived natural product that has garnered significant interest in preclinical research due to its potent biological activities.[1][2] Structurally, it is a brominated pyrrole-azepine alkaloid.[2] This document provides detailed application notes and protocols for the formulation and use of this compound in preclinical research settings, with a focus on its application as a kinase inhibitor for anti-inflammatory and anti-cancer studies.

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of several protein kinases.[1] Its primary mechanism of action involves the inhibition of key kinases involved in cell cycle regulation, inflammation, and angiogenesis.

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): this compound inhibits multiple CDKs, including CDK1, CDK2, and CDK5, which are crucial for cell cycle progression.[1] This activity underlies its potential as an anti-proliferative agent.

  • Glycogen Synthase Kinase-3β (GSK-3β): Inhibition of GSK-3β by this compound is relevant to research in neurodegenerative diseases, such as Alzheimer's disease, and in certain cancers.

  • Casein Kinase 1 (CK1): this compound also targets CK1, another important regulator of various cellular processes.

  • MEK1: It is a potent inhibitor of MEK1, a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.

Anti-inflammatory and Anti-angiogenic Effects:

This compound exhibits significant anti-inflammatory and anti-angiogenic properties primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By blocking NF-κB activation, this compound can suppress the expression of pro-inflammatory cytokines and angiogenic factors.

Quantitative Data

The following tables summarize the inhibitory activity of this compound against various kinases and cancer cell lines.

Table 1: this compound Kinase Inhibition Profile

Kinase TargetIC50 (µM)
CDK1/cyclin B0.4
CDK2/cyclin A0.68
CDK2/cyclin E7.5
CDK5/p250.85
GSK-3β0.023
MEK10.003
Protein Kinase C (PKC)0.8

Data compiled from multiple sources.

Table 2: this compound Anti-proliferative Activity

Cell LineCancer TypeIC50 (µM)
A2780SOvarian Cancer146.8
A2780CPOvarian Cancer (Cisplatin-Resistant)>300

Data from a study on cisplatin-sensitive and -resistant ovarian cancer cell lines.

In Vitro Applications: Formulation and Protocols

Formulation for In Vitro Studies

This compound is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO).

Protocol for Stock Solution Preparation:

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Experimental Protocols

This protocol provides a general method for assessing the inhibitory activity of this compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • This compound stock solution in DMSO

  • 96-well assay plate

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the this compound stock solution in kinase reaction buffer.

  • In a 96-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Add the purified kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for the recommended time for the specific kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

This protocol describes how to determine the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound (prepared by diluting the stock solution in complete culture medium). Include a vehicle control (medium with DMSO).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

This protocol allows for the measurement of this compound's effect on NF-κB transcriptional activity.

Materials:

  • Cells stably transfected with an NF-κB luciferase reporter construct

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • NF-κB activator (e.g., TNF-α or PMA)

  • Luciferase assay reagent

  • 96-well white, opaque cell culture plate

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well white, opaque plate and allow them to attach.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α). Include an unstimulated control and a vehicle control.

  • Incubate the cells for an appropriate period to allow for luciferase expression (e.g., 6-24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalize the luciferase activity to a measure of cell viability if necessary.

  • Calculate the percentage of inhibition of NF-κB activity for each this compound concentration.

In Vivo Applications: Formulation and Protocols

Formulation for In Vivo Studies

Due to its poor aqueous solubility, formulating this compound for in vivo administration requires careful consideration of the vehicle.

Recommended Vehicle for Intraperitoneal (IP) Injection:

A common approach for compounds soluble in DMSO is to use a co-solvent system to maintain solubility and minimize toxicity. A frequently used vehicle is a mixture of DMSO and a sterile aqueous solution (e.g., saline or PBS).

Protocol for In Vivo Formulation (IP Injection):

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

    • Sterile vials

  • Procedure:

    • Dissolve the required amount of this compound in a minimal amount of sterile DMSO to create a concentrated stock solution.

    • In a separate sterile vial, prepare the required volume of the final injection solution.

    • Slowly add the this compound/DMSO stock solution to the sterile saline or PBS while vortexing to ensure proper mixing and prevent precipitation.

    • The final concentration of DMSO in the injection vehicle should be kept as low as possible (ideally below 10%) to avoid toxicity to the animals. A pilot study to assess the tolerability of the vehicle is recommended.

    • The final formulation should be clear and free of any precipitates. If precipitation occurs, reformulation with different co-solvents (e.g., PEG400, Tween 80) may be necessary.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional, to enhance tumor take rate)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the this compound formulation (e.g., 10 mg/kg) and the vehicle control to the respective groups via the chosen route of administration (e.g., IP injection) at a predetermined schedule (e.g., daily or every other day).

  • Monitoring and Data Collection:

    • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Study Endpoint:

    • The study can be terminated when the tumors in the control group reach a predetermined size or at a specified time point.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Visualizations

Signaling Pathways

Hymenialdisine_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_cell_cycle Cell Cycle Regulation TNF-α TNF-α IKK IKK TNF-α->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription Hymenialdisine_inflam This compound Hymenialdisine_inflam->IKK inhibits Cyclin/CDK Cyclin/CDK Cell Cycle Progression Cell Cycle Progression Cyclin/CDK->Cell Cycle Progression drives Hymenialdisine_cell This compound Hymenialdisine_cell->Cyclin/CDK inhibits

Caption: this compound's dual inhibitory action on inflammatory and cell cycle pathways.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis This compound Stock (DMSO) This compound Stock (DMSO) Kinase Assay Kinase Assay This compound Stock (DMSO)->Kinase Assay Cell Viability Assay Cell Viability Assay This compound Stock (DMSO)->Cell Viability Assay NF-κB Reporter Assay NF-κB Reporter Assay This compound Stock (DMSO)->NF-κB Reporter Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Cell Viability Assay->IC50 Determination This compound Formulation This compound Formulation IC50 Determination->this compound Formulation guides in vivo dose Treatment Treatment This compound Formulation->Treatment Xenograft Model Xenograft Model Xenograft Model->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Efficacy Evaluation Efficacy Evaluation Tumor Measurement->Efficacy Evaluation

Caption: A typical preclinical research workflow for evaluating this compound.

References

Total Synthesis of Hymenialdisine and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the marine natural product Hymenialdisine and its derivatives. Additionally, it outlines protocols for evaluating their biological activity, specifically as kinase inhibitors and modulators of the NF-κB signaling pathway.

Introduction

This compound is a marine sponge-derived alkaloid that has garnered significant interest in the scientific community due to its potent and diverse biological activities. Structurally, it features a unique pyrrolo[2,3-c]azepin-8-one core linked to a glycocydine ring.[1] this compound and its synthetic derivatives have been identified as potent inhibitors of a variety of protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1).[2][3] This inhibitory action is primarily achieved through competition with ATP for the kinase binding site.[2][3] Furthermore, this compound has been shown to modulate critical cellular signaling pathways, most notably the NF-κB pathway, which is a key regulator of inflammatory responses. The multifaceted biological profile of this compound makes it a promising scaffold for the development of novel therapeutic agents for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound and Derivatives
Kinase TargetThis compound IC₅₀ (nM)Debromothis compound IC₅₀ (nM)Reference
CDK1/cyclin B22-
CDK2/cyclin A70-
CDK2/cyclin E40-
CDK5/p2528-
GSK-3β10-
CK135-
MEK13.06.0

Note: "-" indicates data not available in the cited sources.

Table 2: Summary of a Concise Total Synthesis of this compound
StepReactionReagents and ConditionsYield (%)
1Acylation2,2,2-trichloroacetyl chloride, AlCl₃, DCM95
2AmidationAminoacetaldehyde dimethyl acetal, NaBH₃CN, MeOH85
3BrominationNBS, THF90
4Cyclizationp-TsOH, Acetone/H₂O80
5Imine FormationN-Methylguanidine hydrochloride, NaOEt, EtOH75
6DeprotectionTFA, DCM88
Overall 44

Experimental Protocols

Total Synthesis of this compound (Concise 6-Step Route)

This protocol is based on the concise synthesis reported by Saleem et al. (2015), which offers a high overall yield of 44%.

Step 1: Synthesis of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethan-1-one To a solution of 1H-pyrrole in dichloromethane (DCM), add aluminum chloride (AlCl₃) at 0 °C. Stir the mixture for 15 minutes, then add 2,2,2-trichloroacetyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with ice-cold water and extract with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the product.

Step 2: Synthesis of N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide To a solution of the product from Step 1 in methanol (MeOH), add aminoacetaldehyde dimethyl acetal. Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) portion-wise. Stir the reaction at room temperature for 24 hours. Remove the solvent under reduced pressure and purify the residue by column chromatography.

Step 3: Synthesis of 4,5-dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide Dissolve the product from Step 2 in tetrahydrofuran (THF) and cool to -78 °C. Add N-bromosuccinimide (NBS) in one portion. Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous sodium thiosulfate and extract with ethyl acetate. The combined organic layers are dried and concentrated.

Step 4: Synthesis of 6,7-dibromo-1,4-dihydropyrrolo[2,3-c]azepin-8(5H)-one To a solution of the product from Step 3 in a mixture of acetone and water, add p-toluenesulfonic acid (p-TsOH). Reflux the mixture for 4 hours. Cool the reaction to room temperature and neutralize with saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer, and concentrate.

Step 5: Synthesis of (E)-5-((4,5-dibromo-1H-pyrrol-2-yl)methylene)-1-methyl-2-iminoimidazolidin-4-one To a solution of the product from Step 4 in ethanol (EtOH), add N-methylguanidine hydrochloride and sodium ethoxide (NaOEt). Reflux the mixture for 6 hours. Cool the reaction and concentrate under reduced pressure. Purify the residue by column chromatography.

Step 6: Synthesis of this compound Dissolve the product from Step 5 in DCM and add trifluoroacetic acid (TFA). Stir the reaction at room temperature for 1 hour. Remove the solvent under reduced pressure to yield this compound.

Radiometric Protein Kinase Assay

This protocol is a standard method for determining the inhibitory activity of this compound and its derivatives against specific protein kinases.

Materials:

  • Purified protein kinase (e.g., CDK1/cyclin B, GSK-3β)

  • Specific peptide substrate for the kinase

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • 100 mM unlabeled ATP stock solution

  • This compound or derivative dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, the specific peptide substrate, and the purified protein kinase in a microcentrifuge tube.

  • Add the test compound (this compound or derivative) at various concentrations. Include a DMSO-only control.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.

  • Wash the paper once with acetone and let it air dry.

  • Place the dried paper in a scintillation vial with a scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to measure the effect of this compound and its derivatives on the NF-κB signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • NF-κB firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM reduced-serum medium

  • TNF-α (or other NF-κB activator)

  • This compound or derivative dissolved in DMSO

  • Passive Lysis Buffer

  • Luciferase Assay Reagent (for firefly luciferase)

  • Stop & Glo Reagent (for Renilla luciferase)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • For each well, prepare a mix of NF-κB firefly luciferase reporter plasmid and Renilla luciferase control plasmid in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20 minutes to allow complex formation.

    • Add the transfection complex to the cells and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • After 24 hours, replace the medium with fresh serum-free medium containing various concentrations of this compound or its derivative. Include a DMSO control.

    • Incubate for 1-2 hours.

    • Stimulate the cells by adding TNF-α (final concentration ~20 ng/mL) to all wells except for the unstimulated control.

    • Incubate for an additional 6-8 hours.

  • Cell Lysis:

    • Remove the medium and wash the cells with PBS.

    • Add Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Measurement:

    • Transfer the cell lysate to a white-walled 96-well plate.

    • Use a luminometer to inject the Luciferase Assay Reagent and measure the firefly luciferase activity.

    • Subsequently, inject the Stop & Glo Reagent to quench the firefly signal and measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of NF-κB activity in the stimulated versus unstimulated controls.

    • Determine the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated DMSO control.

Mandatory Visualization

Total_Synthesis_of_this compound A 1H-Pyrrole B 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethan-1-one A->B Acylation C N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide B->C Amidation D 4,5-dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide C->D Bromination E 6,7-dibromo-1,4-dihydropyrrolo[2,3-c]azepin-8(5H)-one D->E Cyclization F (E)-5-((4,5-dibromo-1H-pyrrol-2-yl)methylene)-1-methyl-2-iminoimidazolidin-4-one E->F Imine Formation G This compound F->G Deprotection

Caption: Concise 6-step total synthesis of this compound.

Kinase_Inhibition_Pathway cluster_kinase Protein Kinase ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Protein Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated Protein Substrate Kinase->Phosphorylated_Substrate Phosphorylation This compound This compound This compound->Kinase Inhibition (ATP Competition) Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response

Caption: Mechanism of kinase inhibition by this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation IkB_NFkB->NFkB_p65 IκBα Degradation DNA DNA NFkB_p65_nuc->DNA Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription This compound This compound This compound->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Experimental_Workflows cluster_kinase_assay Radiometric Kinase Assay cluster_nfkb_assay NF-κB Luciferase Assay K1 Prepare Kinase Reaction Mix K2 Add Test Compound K1->K2 K3 Initiate with [γ-³²P]ATP K2->K3 K4 Incubate at 30°C K3->K4 K5 Spot on P81 Paper K4->K5 K6 Wash and Dry K5->K6 K7 Scintillation Counting K6->K7 N1 Seed and Transfect Cells N2 Treat with Compound N1->N2 N3 Stimulate with TNF-α N2->N3 N4 Cell Lysis N3->N4 N5 Measure Luciferase Activity N4->N5

Caption: Experimental workflows for biological assays.

References

Hymenialdisine Analogue Synthesis for Improved Potency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of Hymenialdisine analogues with improved potency against key protein kinases. This compound, a natural product isolated from marine sponges, is a potent inhibitor of several kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Casein Kinase 1 (CK1).[1][2] Its chemical scaffold, a pyrrole-azepin-8-one ring system bonded to a glycocyamidine ring, has been the subject of extensive medicinal chemistry efforts to enhance its therapeutic potential.[1][3]

Introduction

This compound and its analogues have garnered significant interest due to their potential applications in the treatment of neurodegenerative diseases and cancer.[1] These compounds typically act as competitive inhibitors at the ATP-binding site of their target kinases. Structure-activity relationship (SAR) studies have revealed that modifications to the this compound scaffold can lead to analogues with significantly improved potency and selectivity. This document focuses on the synthesis of hydrazone derivatives, a class of analogues that has shown particular promise.

Data Presentation: Comparative Potency of this compound Analogues

The following table summarizes the in vitro inhibitory activities (IC50 values) of this compound and selected synthetic analogues against key protein kinases. This data highlights the significant improvements in potency achieved through chemical modification.

CompoundTarget KinaseIC50 (µM)Fold Improvement over this compoundReference
This compound CDK1/cyclin B0.2-Wan et al., 2004
CDK5/p250.07-Wan et al., 2004
GSK-3β0.01-Wan et al., 2004
Analogue 28n CDK1/cyclin B>10N/AWan et al., 2004
CDK5/p25>10N/AWan et al., 2004
GSK-3β0.0081.25Wan et al., 2004
Analogue 28p CDK1/cyclin B0.054Wan et al., 2004
CDK5/p250.0088.75Wan et al., 2004
GSK-3β0.00110Wan et al., 2004

Signaling Pathways

This compound and its analogues exert their cellular effects by modulating key signaling pathways involved in cell cycle progression, apoptosis, and inflammation.

CDK_Signaling_Pathway CDK Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cyclin D Cyclin D Receptor Tyrosine Kinases->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylation CDK4/6->Rb Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activation This compound Analogues This compound Analogues This compound Analogues->CDK4/6 This compound Analogues->CDK2

CDK Signaling Pathway

GSK3B_Signaling_Pathway GSK-3β Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK-3β GSK-3β Dishevelled->GSK-3β Inhibition β-catenin β-catenin GSK-3β->β-catenin Phosphorylation for degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription This compound Analogues This compound Analogues This compound Analogues->GSK-3β

GSK-3β Signaling Pathway

NFkB_Signaling_Pathway NF-κB Signaling Pathway cluster_0 Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activation IκBα IκBα (Degraded) IKK Complex->IκBα Phosphorylation IKK Complex->IκBα NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Transcription This compound Analogues This compound Analogues This compound Analogues->IKK Complex

NF-κB Signaling Pathway

Experimental Protocols

Synthesis of a Potent Hydrazone Analogue of this compound

This protocol describes a general procedure for the synthesis of hydrazone derivatives of this compound, adapted from the synthetic schemes provided by Wan et al. (2004). This method involves the condensation of the ketone functionality on the pyrrolo[2,3-c]azepine-8-one core with a substituted hydrazine.

Materials:

  • Pyrrolo[2,3-c]azepine-8-one intermediate

  • Substituted hydrazine hydrochloride (e.g., 4-fluorophenylhydrazine hydrochloride)

  • Ethanol, absolute

  • Glacial acetic acid

  • Sodium acetate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the pyrrolo[2,3-c]azepine-8-one intermediate (1.0 eq) in absolute ethanol, add the substituted hydrazine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired hydrazone analogue.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assays

The following are generalized protocols for determining the in vitro potency of this compound analogues against CDK1/cyclin B, CDK5/p25, and GSK-3β.

Materials:

  • Purified recombinant kinase (CDK1/cyclin B, CDK5/p25, or GSK-3β)

  • Kinase-specific substrate (e.g., Histone H1 for CDKs, GS-2 peptide for GSK-3β)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • Test compounds (this compound analogues) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper (P81)

  • 1% Phosphoric acid

  • Scintillation counter

  • Incubator

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

  • CDK1/cyclin B & CDK5/p25: Use Histone H1 as the substrate.

  • GSK-3β: Use a specific peptide substrate such as GS-2 (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE).

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound analogues.

Experimental_Workflow Experimental Workflow for this compound Analogue Development A Synthesis of Pyrrolo[2,3-c]azepin-8-one Core B Synthesis of Hydrazone Analogues A->B C Purification and Characterization (TLC, Column, NMR, HRMS) B->C D In Vitro Kinase Inhibition Assays (CDK1, CDK5, GSK-3β) C->D E IC50 Determination D->E F SAR Analysis and Lead Optimization E->F G Cell-Based Assays (e.g., Proliferation, Apoptosis) E->G F->B Iterative Synthesis H In Vivo Efficacy Studies G->H

Experimental Workflow

Conclusion

The protocols and data presented in this document provide a framework for the rational design, synthesis, and evaluation of novel this compound analogues with improved potency. By targeting key kinases involved in critical cellular processes, these compounds represent a promising class of therapeutic agents for further development. The detailed methodologies and workflow are intended to guide researchers in the discovery of next-generation kinase inhibitors based on the this compound scaffold.

References

Application Notes and Protocols for High-Throughput Screening with Hymenialdisine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenialdisine is a marine sponge-derived natural product that has garnered significant interest in the scientific community due to its potent and broad-spectrum kinase inhibitory activity.[1][2] As a pan-kinase inhibitor, it competitively binds to the ATP-binding site of a variety of kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Mitogen-activated protein kinase kinase 1 (MEK1).[1][3][4] This inhibitory action disrupts key signaling pathways implicated in cell cycle regulation, neuroinflammation, and cancer progression, making this compound a promising candidate for drug discovery efforts in oncology, neurodegenerative diseases, and inflammatory disorders. Furthermore, this compound has been shown to inhibit the activation of NF-κB, a critical transcription factor in the inflammatory response.

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize modulators of this compound's primary targets. The protocols are designed for a 384-well plate format, amenable to automation, and include biochemical assays for direct kinase inhibition and cell-based assays to assess downstream effects on signaling pathways.

Data Presentation

The inhibitory activity of this compound against a panel of key kinases is summarized below. This data is essential for establishing assay windows and for use as a reference control in screening campaigns.

Kinase TargetThis compound IC50 (nM)
MEK16
GSK-3β10
Cdk1/cyclin B22
Cdk5/p2528
CK135
Cdk2/cyclin A40
Cdk2/cyclin E70
ASK-γ80
Cdk3/cyclin E100
Erk1470
PKCγ500
Cdk4/cyclin D1600
Cdk6/cyclin D2700
PKCα700

Table 1: IC50 values of this compound against a panel of protein kinases. Data compiled from multiple sources.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HTS_Workflow cluster_prep Assay Preparation cluster_execution HTS Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Plating Compound Library Plating (incl. This compound controls) Assay_Dispensing Automated Reagent Dispensing Compound_Plating->Assay_Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate, Cells) Reagent_Prep->Assay_Dispensing Incubation Incubation Assay_Dispensing->Incubation Detection_Reagent Addition of Detection Reagent Incubation->Detection_Reagent Plate_Reading Plate Reading (Luminescence/Fluorescence) Detection_Reagent->Plate_Reading Data_Normalization Data Normalization Plate_Reading->Data_Normalization Hit_Identification Hit Identification & Confirmation Data_Normalization->Hit_Identification Dose_Response Dose-Response Curve Generation (IC50) Hit_Identification->Dose_Response

General High-Throughput Screening (HTS) Workflow.

Kinase_Signaling cluster_cdk Cell Cycle Progression cluster_gsk3b Tau Hyperphosphorylation cluster_mek MAPK/ERK Pathway CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition CDK2_CyclinA CDK2/Cyclin A S_Phase S Phase Progression CDK2_CyclinA->S_Phase GSK3b GSK-3β Tau Tau Protein GSK3b->Tau Phosphorylation NFT Neurofibrillary Tangles (Alzheimer's Disease) Tau->NFT RAF RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound This compound->CDK2_CyclinE Inhibits This compound->CDK2_CyclinA Inhibits This compound->GSK3b Inhibits This compound->MEK1 Inhibits

Key Kinase Signaling Pathways Targeted by this compound.

NFkB_Signaling Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription (e.g., IL-8) Nucleus->Gene_Transcription This compound This compound This compound->IKK Inhibits upstream activation This compound->NFkB_p65_p50 Inhibits nuclear translocation

Inhibition of the NF-κB Signaling Pathway by this compound.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-based)

This protocol is designed for a 384-well plate format and utilizes a luminescence-based assay, such as ADP-Glo™, to measure the activity of kinases like CDK2, GSK-3β, and MEK1. The principle of the assay is the quantification of ADP produced during the kinase reaction.

Materials and Reagents:

  • Recombinant human kinase (e.g., CDK2/Cyclin A, GSK-3β, MEK1)

  • Kinase-specific substrate (e.g., Histone H1 for CDK2, GS-2 peptide for GSK-3β, inactive ERK2 for MEK1)

  • This compound (as a control inhibitor)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • 384-well, low-volume, white, opaque plates

  • Automated liquid handling system

  • Plate reader capable of measuring luminescence

Assay Procedure:

  • Compound Plating:

    • Prepare a serial dilution of this compound and test compounds in 100% DMSO.

    • Using an automated liquid handler, transfer 50 nL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor for the specific kinase as a positive control (0% activity).

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate mixture in Kinase Assay Buffer. The final concentration of the enzyme and substrate should be optimized for each kinase, typically at or below the Km for the substrate.

    • Dispense 5 µL of the 2X enzyme/substrate mixture into each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Kinase Reaction Initiation:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Dispense 5 µL of the 2X ATP solution to all wells to initiate the kinase reaction.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (potent inhibitor) controls.

    • Generate dose-response curves and determine the IC50 values for active compounds.

Cell-Based NF-κB Luciferase Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway in a cellular context. It utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.

Materials and Reagents:

  • HEK293 or other suitable cells stably transfected with an NF-κB luciferase reporter construct.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).

  • This compound (as a control inhibitor).

  • NF-κB activator (e.g., TNF-α).

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

  • 384-well, white, clear-bottom tissue culture-treated plates.

  • Automated liquid handling system.

  • Luminometer.

Assay Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cells into 384-well plates at a density that will result in 80-90% confluency at the time of the assay.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and test compounds in serum-free medium.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.

  • NF-κB Activation:

    • Add the NF-κB activator (e.g., TNF-α at a final concentration of 20 ng/mL) to all wells except the unstimulated control wells.

    • Incubate for 6 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add an equal volume of luciferase assay reagent to each well.

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to a control for cell viability if necessary (e.g., a parallel assay with a viability reagent).

    • Calculate the percent inhibition of NF-κB activation for each compound concentration relative to the stimulated (positive) and unstimulated (negative) controls.

    • Determine the IC50 values for active compounds.

Conclusion

The protocols outlined in these application notes provide a robust framework for conducting high-throughput screening campaigns to identify and characterize compounds that target the same kinases and signaling pathways as this compound. By leveraging the provided quantitative data and detailed methodologies, researchers can efficiently screen large compound libraries and advance the discovery of novel therapeutics for a range of diseases. The use of this compound as a reference compound will ensure the quality and reliability of the screening data.

References

Hymenialdisine: A Versatile Kinase Inhibitor for Target Validation in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

Hymenialdisine is a marine natural product originally isolated from sponges of the Axinella and Hymeniacidon genera.[1] It functions as a potent, ATP-competitive inhibitor of a range of protein kinases, making it a valuable tool for target validation in drug discovery.[2][3] Its ability to permeate cells allows for its use in both biochemical and cell-based assays to probe the function of specific kinases in various signaling pathways. These application notes provide an overview of this compound's kinase inhibition profile, detailed protocols for its use in key experiments, and visual representations of the signaling pathways it modulates.

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for the binding site on the kinase domain.[2][3] X-ray crystallography studies of this compound in complex with CDK2 have shown that it forms hydrogen bonds with the backbone of residues in the hinge region of the ATP-binding pocket, a common mechanism for ATP-competitive kinase inhibitors. This mode of action leads to the inhibition of the phosphotransferase activity of sensitive kinases, thereby blocking downstream signaling events.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of this compound against a panel of common protein kinases. The half-maximal inhibitory concentration (IC50) values highlight its potency and multi-targeted nature, with particular potency against cyclin-dependent kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Casein Kinase 1 (CK1).

Kinase TargetIC50 (nM)
MEK16
GSK-3β10
CDK1/cyclin B22
CDK5/p2528
CK135
CDK2/cyclin A40
CDK2/cyclin E70
ASK-γ80
CDK3/cyclin E100
Erk1470
PKCγ500
CDK4/cyclin D1600
CDK6/cyclin D2700
PKCα700

Experimental Protocols

Here we provide detailed protocols for common assays used to validate the targets of this compound.

In Vitro Kinase Assay (Radioactive)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK5/p25, GSK-3β)

  • Kinase-specific substrate (e.g., Histone H1 for CDKs, GS-2 peptide for GSK-3β)

  • [γ-³²P]ATP (10 mCi/ml)

  • Kinase Reaction Buffer (5X): 125 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, 5 mM DTT

  • This compound stock solution (10 mM in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in kinase reaction buffer (1X). A typical starting concentration range is 1 nM to 100 µM. Include a DMSO-only vehicle control.

  • In a microcentrifuge tube, prepare the kinase reaction mixture:

    • 5 µL of 5X Kinase Reaction Buffer

    • 1 µg of kinase substrate

    • 10-50 ng of purified kinase

    • 5 µL of diluted this compound or DMSO control

    • Distilled water to a final volume of 20 µL

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the reaction by adding 5 µL of ATP solution (containing 100 µM cold ATP and 0.5 µCi [γ-³²P]ATP).

  • Incubate the reaction for 20 minutes at 30°C.

  • Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers three times for 10 minutes each in 0.75% phosphoric acid.

  • Perform a final wash with acetone and allow the papers to air dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Cell Viability Assay (WST-1 Assay)

This colorimetric assay assesses the effect of this compound on the proliferation and viability of cultured cells.

Materials:

  • Cancer cell lines (e.g., MIA PaCa-2, SW-1990, BxPC-3 pancreatic cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • WST-1 reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 µM to 100 µM. Include a DMSO-only vehicle control.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Western Blotting for Target Engagement

This protocol allows for the detection of changes in the phosphorylation status of this compound's downstream targets within cells.

Materials:

  • Cells treated with this compound

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Tau (AT8), anti-phospho-NF-κB p65 (Ser536), anti-total Tau, anti-total NF-κB p65)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with various concentrations of this compound (e.g., 1-10 µM) for a specified time (e.g., 2-24 hours).

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound Target Validation A In Vitro Kinase Assay B Determine IC50 A->B C Cell-Based Assay (e.g., Cell Viability) B->C D Determine Cellular EC50 C->D E Western Blot Analysis D->E F Confirm Target Engagement E->F G Phenotypic Assay F->G H Validate Functional Effect G->H

Caption: A typical experimental workflow for validating the targets of this compound.

G cluster_nfkb This compound's Inhibition of the NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 (NF-κB) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Induces This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the canonical NF-κB signaling pathway.

G cluster_tau This compound's Role in Tau Phosphorylation CDK5 CDK5/p25 Tau Tau Protein CDK5->Tau Phosphorylates (priming sites) GSK3b GSK-3β GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau NFT Neurofibrillary Tangles pTau->NFT This compound This compound This compound->CDK5 Inhibits This compound->GSK3b Inhibits

Caption: this compound inhibits key kinases involved in tau hyperphosphorylation.

References

Application Notes and Protocols for Hymenialdisine in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenialdisine, a marine sponge-derived natural product, has emerged as a potent inhibitor of several key protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1). Its ability to modulate multiple signaling pathways, particularly those involved in cell cycle regulation, inflammation, and apoptosis, makes it an attractive candidate for combination therapies in various diseases, most notably cancer. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with other targeted inhibitors.

While specific quantitative data on the synergistic effects of this compound with many inhibitors are still emerging, this guide offers a framework for designing and executing experiments to explore these combinations. The protocols provided are based on established methodologies for assessing drug synergy and can be adapted for specific research needs.

Potential Combination Strategies

Based on its known mechanisms of action, this compound holds promise for synergistic interactions with a variety of other inhibitors. Here, we explore the rationale for three such combinations.

This compound and Paclitaxel

Rationale: Paclitaxel is a widely used chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis. This compound, as a CDK inhibitor, can also induce cell cycle arrest. The combination of these two agents could lead to a more profound and sustained cell cycle blockade, enhancing apoptotic cell death. Furthermore, both agents have been shown to modulate the NF-κB signaling pathway, suggesting a potential for synergistic effects on inflammatory and survival pathways.

Hypothesized Signaling Pathway Interaction:

This compound This compound CDKs CDKs This compound->CDKs Inhibits NFkB NF-κB This compound->NFkB Inhibits Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes G2M_Arrest G2/M Arrest CDKs->G2M_Arrest Promotes Progression Microtubules->G2M_Arrest Required for Mitosis Apoptosis Apoptosis G2M_Arrest->Apoptosis Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Cell_Survival Cell Survival NFkB->Cell_Survival

Caption: Hypothesized synergistic action of this compound and Paclitaxel.
This compound and PI3K/mTOR Inhibitors

Rationale: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[1][2][3] this compound's inhibition of GSK-3β, a downstream effector of the PI3K/AKT pathway, suggests a potential for synergy when combined with direct inhibitors of PI3K or mTOR. This dual blockade could lead to a more complete shutdown of this pro-survival signaling cascade.

Hypothesized Signaling Pathway Interaction:

This compound This compound GSK3b GSK-3β This compound->GSK3b Inhibits PI3K_mTOR_Inhibitor PI3K/mTOR Inhibitor PI3K PI3K PI3K_mTOR_Inhibitor->PI3K Inhibits mTOR mTOR PI3K_mTOR_Inhibitor->mTOR Inhibits AKT AKT PI3K->AKT AKT->mTOR AKT->GSK3b Inhibits Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth GSK3b->Cell_Growth Inhibits

Caption: Hypothesized synergy between this compound and PI3K/mTOR inhibitors.
This compound and Bortezomib

Rationale: Bortezomib is a proteasome inhibitor that leads to the accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress and apoptosis in cancer cells, particularly in multiple myeloma. This compound's ability to inhibit NF-κB, a key transcription factor regulated by the proteasome, provides a strong basis for a synergistic combination.[4][5] By inhibiting both the proteasome and a key downstream effector, this combination could more effectively induce apoptosis and overcome resistance mechanisms.

Hypothesized Signaling Pathway Interaction:

This compound This compound NFkB NF-κB This compound->NFkB Inhibits Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome Inhibits ER_Stress ER Stress Bortezomib->ER_Stress IkB IκB Proteasome->IkB Degrades IkB->NFkB Inhibits Apoptosis Apoptosis NFkB->Apoptosis Inhibits ER_Stress->Apoptosis

Caption: Hypothesized synergistic action of this compound and Bortezomib.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Combination with Other Inhibitors

Cell LineThis compound IC50 (µM)Paclitaxel IC50 (nM)Combination Index (CI) at ED50This compound IC50 (µM)PI3K/mTOR Inhibitor IC50 (µM)Combination Index (CI) at ED50This compound IC50 (µM)Bortezomib IC50 (nM)Combination Index (CI) at ED50
[Cell Line 1] [Data][Data][Data][Data][Data][Data][Data][Data][Data]
[Cell Line 2] [Data][Data][Data][Data][Data][Data][Data][Data][Data]
[Cell Line 3] [Data][Data][Data][Data][Data][Data][Data][Data][Data]

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition

Treatment GroupAnimal ModelTumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle Control [Model][Data]0
This compound [Model][Data][Data]
[Other Inhibitor] [Model][Data][Data]
This compound + [Other Inhibitor] [Model][Data][Data]

Experimental Protocols

The following are generalized protocols for assessing the synergistic effects of this compound in combination with other inhibitors. These should be optimized based on the specific cell lines and inhibitors being investigated.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound alone and in combination with another inhibitor on cancer cell lines.

Workflow:

A Seed cells in 96-well plates B Treat with serial dilutions of This compound, other inhibitor, and combinations A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for in vitro cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Other inhibitor (e.g., Paclitaxel, PI3K/mTOR inhibitor, Bortezomib; stock solution in appropriate solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the other inhibitor in complete culture medium.

  • Also, prepare combinations of the two drugs at constant ratios (e.g., based on the ratio of their individual IC50 values).

  • Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control wells.

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each drug and their combinations.

  • Use the Chou-Talalay method to calculate the Combination Index (CI) to determine synergy, additivity, or antagonism.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to investigate the effects of this compound and a combination partner on key signaling proteins.

Workflow:

A Treat cells with this compound, other inhibitor, and combination B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and incubate with primary antibodies D->E F Incubate with HRP-conjugated secondary antibodies E->F G Detect protein bands using chemiluminescence F->G H Analyze band intensities G->H

Caption: Workflow for Western Blot analysis.

Materials:

  • Treated cell lysates (from Protocol 1 or a separate experiment)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-Akt, Akt, p-GSK-3β, GSK-3β, cleaved PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, the other inhibitor, and their combination for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound presents a promising avenue for the development of novel combination therapies. Its multi-targeted kinase inhibitory activity suggests the potential for synergistic interactions with a range of other inhibitors, including paclitaxel, PI3K/mTOR inhibitors, and bortezomib. The protocols and frameworks provided in this document offer a starting point for researchers to systematically investigate these combinations, with the ultimate goal of developing more effective therapeutic strategies for complex diseases like cancer. Further preclinical and clinical studies are warranted to validate these hypothesized synergistic interactions and to translate these findings into clinical practice.

References

Troubleshooting & Optimization

Hymenialdisine solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Hymenialdisine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a stock solution of up to 10 mM in DMSO. For experimental use, this stock solution can be further diluted into aqueous buffers or cell culture media. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced effects.

Q2: What is the recommended storage condition for this compound?

A2: Solid this compound and its DMSO stock solutions should be stored at -20°C for long-term stability. For short-term use, it is advisable to prepare fresh dilutions from the stock solution for each experiment to minimize degradation.

Q3: Is this compound soluble in aqueous buffers like PBS?

A3: The solubility of this compound in aqueous buffers such as Phosphate Buffered Saline (PBS) is not extensively documented. It is expected to have lower solubility in aqueous solutions compared to DMSO. We recommend performing a solubility test to determine its solubility limit in your specific buffer system. A general protocol for this is provided in the "Experimental Protocols" section.

Q4: How does pH affect the stability of this compound?

A4: The effect of pH on the stability of this compound has not been specifically reported. As a general precaution, it is advisable to maintain the pH of the solution within a neutral range (pH 6.5-7.5) to minimize potential degradation. Significant deviations to acidic or basic pH may lead to hydrolysis or other forms of degradation. A protocol for assessing pH stability is available in the "Experimental Protocols" section.

Q5: Is this compound sensitive to light?

A5: There is no specific data available on the photostability of this compound. As a precautionary measure, it is recommended to protect this compound solutions from light, especially during long-term storage and during experiments. This can be achieved by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guides

Solubility Issues

Problem: this compound precipitates out of solution when diluted into my aqueous experimental buffer.

Possible Cause Troubleshooting Step
Low aqueous solubility Decrease the final concentration of this compound in your experiment.
Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within a non-toxic range for your assay.
Buffer composition Test the solubility of this compound in different buffer systems.
pH of the buffer Adjust the pH of your buffer to see if it improves solubility. Perform a pH stability test to ensure the compound remains stable at the adjusted pH.
Inconsistent Experimental Results

Problem: I am observing high variability in my kinase assay or cell-based assay results with this compound.

Possible Cause Troubleshooting Step
Compound degradation Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.
Incomplete dissolution After diluting the DMSO stock into your aqueous buffer, vortex the solution thoroughly and visually inspect for any precipitates before adding it to your assay.
Interaction with assay components Run appropriate vehicle controls (buffer with the same final concentration of DMSO) to ensure that the observed effects are due to this compound and not the solvent.
Off-target effects This compound is a known inhibitor of multiple kinases.[1] Be aware of its potential off-target effects in your experimental system. Consider using a more specific inhibitor as a control if available.

Data Presentation

Table 1: this compound Solubility

Solvent Reported Solubility Notes
DMSOUp to 10 mM[1]Recommended for stock solutions.
EthanolData not available
MethanolData not available
PBS (pH 7.4)Data not availableExpected to be lower than in DMSO.

Table 2: this compound Stability

Condition Stability Recommendation
Long-term Storage (Solid & DMSO stock) Stable at -20°CStore in a freezer at -20°C.
Short-term Storage (Aqueous solution) Data not availablePrepare fresh for each experiment.
pH Stability Data not availableMaintain neutral pH (6.5-7.5).
Light Sensitivity Data not availableProtect from light.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol provides a general method to determine the solubility of this compound in an aqueous buffer of your choice.

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the solution at high speed to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Assessment of pH Stability

This protocol allows for the evaluation of this compound stability at different pH values.

  • Prepare Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Incubate this compound: Prepare solutions of this compound at a known concentration in each buffer.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quantify Remaining Compound: Analyze the aliquots by HPLC to determine the concentration of intact this compound. A decrease in concentration over time indicates degradation.

Visualizations

experimental_workflow cluster_solubility Solubility Determination cluster_stability pH Stability Assessment A Add excess this compound to buffer B Equilibrate for 24h A->B C Centrifuge to pellet solid B->C D Quantify supernatant by HPLC C->D E Prepare this compound in buffers of varying pH F Incubate and sample at time points E->F G Quantify remaining this compound by HPLC F->G

Caption: Experimental workflows for determining solubility and pH stability.

troubleshooting_workflow cluster_solubility_steps Solubility Checks cluster_stability_steps Stability Checks cluster_protocol_steps Protocol Review start Problem Encountered (e.g., Precipitation, Inconsistent Results) check_solubility Verify Solubility start->check_solubility check_stability Assess Stability start->check_stability check_protocol Review Experimental Protocol start->check_protocol sol_1 Decrease Concentration check_solubility->sol_1 sol_2 Adjust Co-solvent % check_solubility->sol_2 sol_3 Change Buffer check_solubility->sol_3 stab_1 Use Fresh Dilutions check_stability->stab_1 stab_2 Protect from Light check_stability->stab_2 stab_3 Control pH check_stability->stab_3 prot_1 Include Vehicle Controls check_protocol->prot_1 prot_2 Ensure Complete Dissolution check_protocol->prot_2 prot_3 Consider Off-Target Effects check_protocol->prot_3 solution Resolution sol_1->solution sol_2->solution sol_3->solution stab_1->solution stab_2->solution stab_3->solution prot_1->solution prot_2->solution prot_3->solution

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing Hymenialdisine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Hymenialdisine in cell culture experiments. It includes frequently asked questions, troubleshooting guides, and detailed protocols to help optimize experimental conditions and address common challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural marine product derived from sponges like Axinella carteri.[1] It functions as a potent, ATP-competitive inhibitor of several protein kinases.[2][3] Its primary targets include Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Casein Kinase 1 (CK1).[2][3] Additionally, this compound is known to inhibit the NF-κB (Nuclear Factor-kappaB) signaling pathway, a key regulator of inflammatory responses, by preventing NF-κB from binding to DNA.

Q2: What is a good starting concentration for my experiments?

The optimal concentration of this compound is highly dependent on the cell line and the specific biological question. A dose-response experiment is always recommended. Based on published data:

  • For inhibiting NF-κB translocation in pancreatic cancer cells, 5 µM has been used effectively.

  • For kinase inhibition, IC50 values can be in the nanomolar range (e.g., 0.023 µM for GSK-3β).

  • Cytotoxic effects (IC50) in some cancer cell lines, like A2780S ovarian cancer cells, have been observed at much higher concentrations, around 146.8 µM.

It is crucial to first perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.

Q3: How should I prepare and store this compound?

This compound is typically dissolved in a sterile, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.

  • Preparation: Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.

  • Working Solution: When ready to use, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to your cells (typically ≤ 0.1%).

Q4: Is this compound toxic to cells?

Yes, this compound can be cytotoxic at higher concentrations. However, its toxicity varies significantly between cell lines. For example, it was found to be significantly less toxic than cisplatin in A2780S and A2780CP ovarian cancer cell lines. Some studies note significant anti-proliferative or anti-angiogenic effects at concentrations that do not exhibit general cytotoxicity. A cell viability assay (e.g., MTT, AlamarBlue) is essential to establish the cytotoxic IC50 and the maximum non-toxic concentration for your experimental system.

Q5: What are the known off-target effects of this compound?

This compound is not a perfectly selective inhibitor. Its ability to inhibit multiple kinases (CDKs, GSK-3β, CK1, etc.) is a key consideration. Depending on the therapeutic goal, this broad-spectrum activity can be an advantage or a confounding variable. For instance, if you are studying its effect on the cell cycle via CDK inhibition, its simultaneous inhibition of the NF-κB pathway is a significant off-target effect to consider during data interpretation.

Section 2: Troubleshooting Guide

Problem: I am not seeing the expected biological effect after this compound treatment.

Click for Troubleshooting Steps
  • Possible Cause 1: Sub-optimal Concentration.

    • Solution: Your concentration may be too low. Perform a dose-response experiment, testing a wide range of concentrations (e.g., from 10 nM to 100 µM) to determine the effective concentration (EC50) for your desired endpoint (e.g., inhibition of target phosphorylation).

  • Possible Cause 2: Solubility or Stability Issues.

    • Solution: this compound may be precipitating out of the culture medium or degrading over the incubation period.

      • Visually inspect the culture medium for any precipitate after adding the compound.

      • Confirm the stability of this compound in your specific media over your experimental timeframe using methods like HPLC or LC-MS/MS.

      • Ensure the stock solution was properly dissolved and that the final DMSO concentration is not causing solubility issues.

  • Possible Cause 3: Cell Line Insensitivity or Resistance.

    • Solution: The target pathway in your chosen cell line may be insensitive to this compound, or the cells may have resistance mechanisms.

      • Confirm that your cells express the target kinase or pathway components.

      • Try a different cell line known to be responsive to this compound as a positive control.

      • Some cancer cell lines can be highly resistant; for the A2780CP line, an IC50 could not be determined even at 300 µM.

Problem: My cells are dying at concentrations where I expect to see a specific inhibitory effect.

Click for Troubleshooting Steps
  • Possible Cause 1: High Cytotoxicity of this compound.

    • Solution: The therapeutic window for your cell line may be very narrow.

      • Perform a careful cytotoxicity assay (e.g., MTT or AlamarBlue) to precisely define the IC50 and identify a range of non-toxic concentrations.

      • Reduce the treatment duration. A shorter exposure time may be sufficient to inhibit the target pathway without causing widespread cell death.

  • Possible Cause 2: Solvent (DMSO) Toxicity.

    • Solution: The final concentration of DMSO in your culture medium may be too high.

      • Calculate the final DMSO percentage in your well. It should ideally be below 0.1% and never exceed 0.5% for most cell lines.

      • Always run a "vehicle control" experiment where cells are treated with the same final concentration of DMSO used in your highest this compound dose. This will allow you to distinguish between compound toxicity and solvent toxicity.

Section 3: Data & Protocols

Data Presentation

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound Against Various Kinases

Kinase Target This compound IC50 (µM) Reference
GSK-3β 0.023
CDK1/cyclin B Data not specified
CDK2/cyclin A Data not specified
CDK5/p25 Data not specified

| Casein Kinase 1 (CK1) | Potent inhibitor | |

Table 2: Cytotoxic Half-Maximal Inhibitory Concentration (IC50) of this compound in Ovarian Cancer Cell Lines

Cell Line Description This compound IC50 (µM) Reference
A2780S Cisplatin-Sensitive 146.8

| A2780CP | Cisplatin-Resistant | > 300 (Not determinable) | |

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

This protocol provides a workflow to identify the ideal concentration that inhibits a target pathway without causing significant cell death.

  • Phase 1: Determine Cytotoxicity (IC50)

    • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A common range is from 0.1 µM to 300 µM. Include a "medium only" control and a "vehicle (DMSO) control".

    • Treatment: Replace the old medium with the medium containing the different concentrations of this compound. Incubate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

    • Viability Assay: Perform a cell viability assay such as MTT or AlamarBlue® following the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot the results and determine the IC50 value (the concentration that causes 50% cell death). This will also establish the maximum non-toxic concentration.

  • Phase 2: Determine Effective Concentration (EC50)

    • Cell Seeding & Treatment: Seed cells as before. Treat them with a range of non-toxic concentrations of this compound, as determined in Phase 1.

    • Functional Assay: After the desired incubation time, assess the activity of your target pathway. This could be:

      • Western Blot: Lyse the cells and perform a Western blot to check the phosphorylation status of a downstream substrate of your target kinase.

      • Reporter Assay: If you are studying transcription factors like NF-κB, use a luciferase reporter assay.

      • ELISA: Use a cell-based ELISA kit to quantify the phosphorylated target protein.

    • Data Analysis: Quantify the results from your functional assay. Plot the percentage of inhibition against the this compound concentration to determine the EC50 value (the concentration that causes 50% of the maximum inhibitory effect). The optimal concentration for your experiments will typically be between the EC50 and the maximum non-toxic concentration.

Protocol 2: Assessing this compound Stability in Culture Media

This protocol helps determine if this compound remains stable under your specific experimental conditions.

  • Materials: Your complete cell culture medium (including serum, if used), this compound, HPLC or LC-MS/MS system.

  • Sample Preparation:

    • Spike this compound into your complete culture medium at the highest concentration you plan to use.

    • Create a "Time 0" sample by immediately taking an aliquot and processing it (e.g., protein precipitation with acetonitrile) for analysis. Store at -80°C.

    • Place the remaining medium in a cell culture incubator under the same conditions as your experiments (37°C, 5% CO2).

    • Take aliquots at various time points (e.g., 2, 8, 24, 48, 72 hours). Process each sample immediately as in step 2.2 and store at -80°C.

  • Analysis:

    • Analyze all samples using a validated HPLC or LC-MS/MS method to quantify the concentration of the parent this compound compound.

    • Plot the concentration of this compound against time. A significant decrease in concentration over time indicates instability.

Section 4: Visualizations

G cluster_0 Kinase Active Site Kinase Kinase Protein Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylates ATP ATP ATP->Kinase Binds This compound This compound This compound->Kinase Competitively Binds & Inhibits

Caption: this compound competitively inhibits kinases by blocking the ATP binding site.

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active NF-κB (p65/p50) (Active) IkB->NFkB_active Degradation & NF-κB Release NFkB_inactive NF-κB (p65/p50) (Inactive) DNA DNA (Target Genes: IL-8, VEGF) NFkB_active->DNA Translocates & Binds to DNA This compound This compound This compound->DNA Inhibits DNA Binding Transcription Gene Transcription DNA->Transcription

Caption: this compound inhibits the NF-κB pathway by preventing its binding to DNA.

Caption: Experimental workflow for optimizing this compound concentration.

troubleshoot start Unexpected Result Observed decision What is the issue? start->decision no_effect No Biological Effect decision->no_effect No Effect high_death High Cell Death decision->high_death High Cytotoxicity check_conc Is concentration too low? -> Perform dose-response no_effect->check_conc check_sol Is it soluble/stable? -> Check for precipitate -> Run stability assay check_conc->check_sol check_cell Is cell line resistant? -> Use positive control cell line check_sol->check_cell check_cyto Is concentration too high? -> Lower concentration -> Reduce incubation time high_death->check_cyto check_dmso Is it solvent toxicity? -> Check final DMSO % -> Run vehicle control check_cyto->check_dmso

Caption: A troubleshooting guide for unexpected results in this compound experiments.

References

Technical Support Center: Troubleshooting In vivo Experiments with Hymenialdisine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Hymenialdisine and its analogs in in vivo experiments. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address common issues encountered during preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: I am observing lower than expected efficacy of this compound in my animal model. What are the potential causes?

A1: Reduced efficacy in in vivo models can stem from several factors. Firstly, issues with the formulation affecting the solubility and stability of this compound can lead to poor bioavailability. [1][2]It is also crucial to ensure the dosage and administration route are optimized for your specific animal model and disease context. [3][4]Finally, the pharmacokinetics of this compound, including its metabolism and clearance rate in the chosen species, can significantly impact its therapeutic concentration at the target site. [5]

Q2: What are the known molecular targets of this compound, and how can I assess target engagement in my in vivo study?

A2: this compound is a known inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1). It achieves this by competing with ATP for the kinase binding site. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway. To assess target engagement in vivo, you can perform downstream analysis on tissue samples from your experimental animals. For example, you could measure the phosphorylation status of known substrates of the target kinases, such as Tau for GSK-3β and CDK5, or analyze the expression of NF-κB target genes like IL-8.

Q3: Are there known off-target effects of this compound that I should be aware of?

A3: As with many kinase inhibitors, off-target effects are a possibility and should be carefully considered. While specific in vivo off-target effects of this compound are not extensively documented in the provided literature, its inhibitory action on multiple kinases suggests the potential for broad physiological consequences. It is advisable to monitor for any unexpected phenotypes in your animal models and consider performing broader kinase profiling or proteomic studies to identify potential off-target interactions.

Q4: What are some general considerations for working with marine sponge-derived natural products like this compound in vivo?

A4: Natural products from marine sponges can present unique challenges. These can include limited availability of the compound, the need for specialized formulation strategies to improve solubility and stability, and a lack of extensive preclinical data. It is often necessary to perform pilot studies to determine the optimal dosage, administration route, and to assess potential toxicity.

Troubleshooting Guides

Issue 1: Poor Solubility and Formulation

Symptoms:

  • Precipitation of the compound in the vehicle upon storage or during administration.

  • Inconsistent results between animals or experimental cohorts.

  • Lower than expected plasma concentrations of this compound.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inadequate solventTest a panel of biocompatible solvents and co-solvents to improve solubility.
Unstable formulationAssess the stability of the formulation over time and at different temperatures. Consider the use of stabilizing excipients.
pH-dependent solubilityDetermine the solubility of this compound at different pH values and adjust the formulation buffer accordingly.
Issue 2: Suboptimal Pharmacokinetics

Symptoms:

  • Rapid clearance of the compound from circulation.

  • Low bioavailability after oral administration.

  • Lack of a clear dose-response relationship.

Possible Causes and Solutions:

Possible CauseSuggested Solution
High first-pass metabolismConsider alternative routes of administration, such as intravenous or intraperitoneal injection, to bypass the liver.
Rapid excretionInvestigate the primary routes of elimination (renal, biliary) and consider co-administration with inhibitors of relevant transporters if known.
Species-specific differences in metabolismConduct pilot pharmacokinetic studies in the selected animal model to determine key parameters like half-life, Cmax, and AUC.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)
CDK1/cyclin B10
CDK5/p3535
GSK-3β35
Casein Kinase 1 (CK1)35

Data extracted from in vitro kinase assays.

Table 2: Example In Vivo Dosage of a this compound Analog

CompoundAnimal ModelDiseaseDosageRoute of AdministrationReference
10Z-HymenialdisineMouse (subcutaneous xenograft)Pancreatic Cancer10 mg/kgNot specified

Experimental Protocols

Protocol 1: General Procedure for In Vivo Efficacy Study in a Xenograft Mouse Model

  • Animal Model: Athymic nude mice, 6-8 weeks old.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., BxPC-3 for pancreatic cancer) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals.

  • Treatment Groups: Once tumors reach a predetermined size, randomize mice into treatment and control groups.

  • Formulation Preparation: Prepare this compound or its analog in a suitable vehicle. The exact formulation will need to be optimized based on solubility and stability studies.

  • Administration: Administer the treatment (e.g., 10 mg/kg of 10Z-Hymenialdisine) and vehicle control according to the planned schedule (e.g., daily, every other day). The route of administration (e.g., intraperitoneal, oral gavage) should be selected based on pharmacokinetic data.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure tumor weight and volume. Collect tissue samples for pharmacodynamic analysis (e.g., Western blotting for target kinase phosphorylation, immunohistochemistry for proliferation markers).

Visualizations

Hymenialdisine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->NF-κB Inhibits Activation Target_Genes Inflammatory Genes (e.g., IL-8) NF-κB_n->Target_Genes Induces Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

experimental_workflow Start Start Formulation Formulation Development (Solubility & Stability Testing) Start->Formulation PK_Study Pilot Pharmacokinetic Study Formulation->PK_Study Efficacy_Study In Vivo Efficacy Study (Dose-Response) PK_Study->Efficacy_Study PD_Analysis Pharmacodynamic Analysis (Target Engagement) Efficacy_Study->PD_Analysis Tox_Assessment Toxicity Assessment Efficacy_Study->Tox_Assessment Data_Analysis Data Analysis & Interpretation PD_Analysis->Data_Analysis Tox_Assessment->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for in vivo studies with this compound.

troubleshooting_logic Problem Low In Vivo Efficacy Check_Formulation Check Formulation (Precipitation?) Problem->Check_Formulation Optimize_Formulation Optimize Formulation (Solvents, Excipients) Check_Formulation->Optimize_Formulation Yes Check_PK Review Pharmacokinetics (Clearance, Bioavailability) Check_Formulation->Check_PK No Adjust_Dose Adjust Dose or Administration Route Check_PK->Adjust_Dose Suboptimal Check_PD Assess Target Engagement (Phosphorylation Status) Check_PK->Check_PD Optimal Confirm_Target Confirm Target Relevance in Model Check_PD->Confirm_Target No Engagement

Caption: A troubleshooting decision tree for low in vivo efficacy of this compound.

References

Hymenialdisine Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding, identifying, and mitigating the off-target effects of Hymenialdisine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a marine sponge-derived natural product known for its potent inhibitory activity against several protein kinases. Its primary targets include Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Casein Kinase 1 (CK1).[1][2][3] This makes it a valuable tool for studying cell cycle regulation, signaling pathways, and for potential therapeutic development in areas like neurodegenerative diseases and cancer.[1][4]

Q2: What are the known off-target effects of this compound?

Beyond its primary targets, this compound has been shown to inhibit other kinases and signaling pathways. A significant off-target effect is the suppression of the NF-κB signaling pathway, a key regulator of inflammation. It also demonstrates inhibitory activity against Mitogen-activated protein kinase kinase 1 (MEK1). A broader screening has identified several other potential off-targets, including p90RSK, KDR, c-Kit, and others, though often at higher concentrations.

Q3: Why is it important to consider the off-target effects of this compound in my experiments?

Q4: How can I determine if my observed experimental phenotype is due to an off-target effect of this compound?

Several strategies can be employed to investigate if an observed phenotype is a result of off-target activities. These include:

  • Using a structurally unrelated inhibitor: Compare the effects of this compound with another inhibitor of the primary target that has a different chemical structure. If both compounds produce the same phenotype, it is more likely an on-target effect.

  • Dose-response analysis: Perform a dose-response curve for both the intended on-target effect and the unexpected phenotype. A significant difference in the IC50 or EC50 values may suggest an off-target interaction.

  • Rescue experiments: If the primary target pathway is well-defined, attempt to "rescue" the phenotype by introducing a downstream component of the pathway.

  • Kinase profiling: Subject this compound to a broad panel of kinase assays to identify other potential targets that might be responsible for the observed phenotype.

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with this compound that may be related to its off-target effects.

Problem Possible Cause Recommended Solution(s)
Unexpected Phenotype Observed The observed biological response may be due to inhibition of an unintended kinase or signaling pathway by this compound.1. Validate On-Target Engagement: Use a secondary, structurally distinct inhibitor for the primary target to see if the phenotype is replicated. 2. Perform Dose-Response Correlation: Compare the IC50/EC50 of the on-target effect with the EC50 of the unexpected phenotype. A large discrepancy suggests an off-target effect. 3. Conduct a Rescue Experiment: If feasible, introduce a downstream effector of the intended target pathway to see if it reverses the phenotype.
Inconsistent Results Across Different Cell Lines Cell lines can have varying expression levels of on- and off-target kinases, leading to different responses to this compound.1. Characterize Target Expression: Perform Western blotting or qPCR to determine the relative expression levels of the primary and suspected off-target kinases in the cell lines being used. 2. Titrate this compound Concentration: Determine the optimal concentration of this compound for each cell line to achieve maximal on-target inhibition with minimal off-target effects.
Observed Effect Does Not Correlate with Primary Target Inhibition The phenotype may be a result of this compound's known off-target activity on pathways like NF-κB.1. Investigate NF-κB Pathway: Use specific assays (e.g., reporter assays, Western blotting for phosphorylated IκBα) to determine if this compound is affecting NF-κB signaling in your system at the concentrations used. 2. Use this compound Analogs: If available, test analogs of this compound that have been designed for greater selectivity to see if the effect is diminished.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound against a panel of protein kinases, providing a quantitative measure of its potency and selectivity.

Table 1: IC50 Values of this compound Against Primary Kinase Targets

Kinase TargetThis compound IC50 (nM)
CDK1/cyclin B22
CDK2/cyclin A70
CDK2/cyclin E40
CDK5/p2528
GSK-3β10
Casein Kinase 1 (CK1)35

Table 2: IC50 Values of this compound Against Selected Off-Target Kinases

Kinase TargetThis compound IC50 (nM)
MEK16
Erk1470
PKCγ500
Cdk4/cyclin D1600
Cdk6/cyclin D2700
PKCα700

Experimental Protocols

1. In Vitro Radioactive Kinase Assay

This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

  • Materials:

    • Purified kinase

    • Kinase-specific substrate (e.g., myelin basic protein)

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

    • ATP solution

    • This compound dissolved in DMSO

    • P81 phosphocellulose paper

    • 0.75% Phosphoric acid

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase reaction buffer, purified kinase, and substrate.

    • Add this compound at various concentrations. Include a DMSO-only control.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.

    • Wash the P81 papers with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.

2. Cell-Based Kinase Activity Assay (ELISA-based)

This assay measures the inhibition of a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.

  • Materials:

    • Cell line expressing the target kinase

    • Cell culture medium

    • This compound dissolved in DMSO

    • Lysis buffer

    • ELISA plate pre-coated with a capture antibody for the substrate

    • Phospho-specific primary antibody

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of this compound or DMSO for a specified period.

    • Lyse the cells.

    • Transfer the cell lysates to the pre-coated ELISA plate and incubate.

    • Wash the plate and add the phospho-specific primary antibody.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction and measure the absorbance using a plate reader.

    • Determine the IC50 value by plotting absorbance against the inhibitor concentration.

Visualizations

Signaling_Pathways cluster_on_target On-Target Pathways cluster_off_target Off-Target Pathways This compound This compound CDKs CDKs This compound->CDKs GSK3B GSK-3β This compound->GSK3B CK1 CK1 This compound->CK1 MEK1 MEK1 This compound->MEK1 NFkB NF-κB Signaling This compound->NFkB CellCycle Cell Cycle Progression CDKs->CellCycle Tau Tau Phosphorylation GSK3B->Tau Wnt Wnt Signaling GSK3B->Wnt ERK ERK MEK1->ERK Inflammation Inflammation NFkB->Inflammation

Caption: Signaling pathways affected by this compound.

Experimental_Workflow cluster_identification Identification of Off-Target Effects cluster_mitigation Mitigation Strategies Start Start: Unexpected Phenotype Observed DoseResponse Perform Dose-Response Analysis Start->DoseResponse SecondaryInhibitor Test Structurally Unrelated Inhibitor Start->SecondaryInhibitor Decision1 Correlated IC50s? DoseResponse->Decision1 Decision2 Phenotype Replicated? SecondaryInhibitor->Decision2 KinaseProfiling Broad Kinase Profiling OffTarget Likely Off-Target KinaseProfiling->OffTarget Decision1->KinaseProfiling No OnTarget Likely On-Target Decision1->OnTarget Yes Decision2->KinaseProfiling No Decision2->OnTarget Yes OptimizeConc Optimize this compound Concentration OffTarget->OptimizeConc UseAnalog Use More Selective Analog OffTarget->UseAnalog GeneticApproach Genetic Knockdown/out of Off-Target OffTarget->GeneticApproach End End: Confirmed Mechanism OptimizeConc->End UseAnalog->End GeneticApproach->End

Caption: Workflow for identifying and mitigating off-target effects.

References

Dealing with natural product variability of Hymenialdisine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hymenialdisine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with this potent marine natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

Understanding this compound and its Natural Variability

This compound is a bromopyrrole alkaloid originally isolated from marine sponges of the genera Axinella, Acanthella, and Hymeniacidon.[1][2] It is a potent inhibitor of several protein kinases, making it a valuable tool for studying cellular signaling and a potential lead compound for drug development.[3][4]

A key challenge in working with this compound is its inherent natural variability. The compound is often found alongside congeners such as debromothis compound and bromothis compound.[5] The presence and ratio of these related compounds can vary depending on the sponge species, geographical location, and extraction method, potentially leading to batch-to-batch inconsistencies in purity and biological activity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound.

FAQ 1: My this compound IC50 values are inconsistent with published data.

Possible Causes:

  • Purity and Congener Content: Commercial preparations of this compound can vary in purity and may contain different ratios of congeners like debromothis compound, which also possesses biological activity. This variability can significantly alter the effective concentration of the active inhibitor.

  • Compound Stability: this compound may degrade over time, especially if not stored correctly. Degradation can be influenced by factors such as solvent, temperature, pH, and light exposure.

  • Assay Conditions: Variations in experimental parameters such as ATP concentration in kinase assays, cell line passage number, and incubation times can all lead to shifts in IC50 values.

Troubleshooting Steps:

  • Verify Purity: If possible, assess the purity of your this compound batch using HPLC. Compare the chromatogram to a known standard if available.

  • Check Storage Conditions: Ensure the compound is stored as recommended by the supplier, typically at -20°C or -80°C in a tightly sealed container, protected from light. Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles.

  • Standardize Assay Protocol: Use a consistent and well-validated protocol. Key parameters to control include:

    • Kinase Assays: ATP concentration (ideally at or near the Km for the kinase), enzyme concentration, substrate concentration, and incubation time.

    • Cell-Based Assays: Cell density, serum concentration in the media, and passage number of the cell line.

  • Include a Positive Control: Run a known inhibitor alongside this compound to validate the assay's performance.

FAQ 2: I'm observing unexpected off-target effects in my cell-based assays.

Possible Causes:

  • Broad Kinase Inhibition Profile: this compound is a multi-targeted kinase inhibitor, affecting CDKs, GSK-3β, CK1, and others. These kinases are involved in numerous signaling pathways, and their inhibition can lead to a wide range of cellular effects.

  • Presence of Bioactive Congeners: Contaminating congeners may have their own unique target profiles, contributing to the observed off-target effects.

  • NF-κB Pathway Inhibition: this compound is a known inhibitor of the NF-κB signaling pathway, which can have widespread effects on inflammation, cell survival, and proliferation.

Troubleshooting Steps:

  • Consult Kinase Inhibition Profiles: Review the known kinase targets of this compound to determine if the observed phenotype could be explained by inhibition of a particular pathway.

  • Use More Specific Inhibitors: If available, use more selective inhibitors for the target of interest to confirm that the observed effect is not due to off-target inhibition by this compound.

  • Perform Rescue Experiments: If you hypothesize that the off-target effect is due to inhibition of a specific kinase, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.

FAQ 3: My this compound solution appears to be degrading.

Possible Causes:

  • Solvent Choice: The stability of this compound can be solvent-dependent. While DMSO is a common solvent, long-term storage in DMSO at room temperature may lead to degradation.

  • pH: The stability of this compound can be influenced by the pH of the solution.

  • Light and Temperature: Exposure to light and elevated temperatures can accelerate the degradation of many natural products.

Troubleshooting Steps:

  • Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping tubes in foil.

  • Fresh Solutions: Prepare fresh dilutions from a frozen stock solution for each experiment.

  • Stability Assessment: If degradation is suspected, a stability-indicating HPLC method can be used to assess the purity of the compound over time under different storage conditions.

Quantitative Data on this compound and Congeners

The variability in the natural production of this compound and its congeners is a critical factor to consider in experimental design and data interpretation. The following tables summarize key quantitative data.

Table 1: this compound and Debromothis compound Content in Axinella sp.

Cell FractionThis compound (% dry weight)Debromothis compound (% dry weight)
C1 (Spherulous cells)6.1%10.9%

Data from a study on the cellular localization of these alkaloids in the marine sponge Axinella sp.

Table 2: Comparative IC50 Values of this compound and Related Compounds

Kinase TargetThis compound (µM)Debromothis compound (µM)
CDK1/cyclin B0.022-
CDK2/cyclin A0.070-
CDK2/cyclin E0.040-
CDK5/p250.028-
GSK-3β0.010-
CK10.035-
MEK10.0030.006
PKC0.81.3

IC50 values are compiled from multiple sources and may vary depending on assay conditions.

Detailed Experimental Protocols

To ensure reproducibility, detailed and standardized protocols are essential.

Protocol 1: In Vitro CDK1/Cyclin B Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against CDK1/Cyclin B.

Materials:

  • Recombinant human CDK1/Cyclin B enzyme

  • Histone H1 (as substrate)

  • This compound

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

    • Dilute CDK1/Cyclin B enzyme in kinase buffer to the desired concentration.

    • Prepare a solution of Histone H1 and ATP in kinase buffer. The final ATP concentration should be at or near the Km for CDK1.

  • Kinase Reaction:

    • Add 5 µL of the this compound serial dilutions or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add 5 µL of the diluted CDK1/Cyclin B enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the Histone H1/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol is for assessing the inhibitory effect of this compound on NF-κB activation in a cell-based assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • DMEM with 10% FBS

  • TNF-α (or other NF-κB activator)

  • This compound

  • Dual-Luciferase® Reporter Assay System (or similar)

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in serum-free media.

    • Replace the media in the wells with the this compound dilutions or vehicle control (DMSO).

    • Pre-incubate the cells with this compound for 1-2 hours.

    • Stimulate NF-κB activation by adding TNF-α (e.g., 10 ng/mL final concentration) to the appropriate wells. Include an unstimulated control.

    • Incubate for 6-8 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase kit.

    • Transfer the cell lysates to a white, opaque 96-well plate.

    • Measure both firefly and Renilla luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold induction of NF-κB activity by dividing the normalized luciferase values of the stimulated wells by the unstimulated control.

    • Determine the percent inhibition of NF-κB activation for each this compound concentration relative to the stimulated vehicle control.

    • Calculate the IC50 value as described in the kinase assay protocol.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding and troubleshooting.

Hymenialdisine_Signaling_Pathways This compound This compound CDKs CDK1, CDK2, CDK5 This compound->CDKs inhibits GSK3b GSK-3β This compound->GSK3b inhibits CK1 CK1 This compound->CK1 inhibits NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway inhibits MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway inhibits CellCycle Cell Cycle Progression CDKs->CellCycle regulates Tau Tau Phosphorylation GSK3b->Tau phosphorylates Inflammation Inflammation NFkB_Pathway->Inflammation promotes Apoptosis Apoptosis MAPK_Pathway->Apoptosis regulates

Caption: Key signaling pathways modulated by this compound.

Kinase_Inhibition_Workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, ATP, this compound) Start->PrepareReagents IncubateInhibitor Pre-incubate Enzyme with this compound PrepareReagents->IncubateInhibitor StartReaction Initiate Reaction (add Substrate/ATP) IncubateInhibitor->StartReaction IncubateReaction Incubate at 30°C StartReaction->IncubateReaction StopReaction Stop Reaction & Detect Signal IncubateReaction->StopReaction AnalyzeData Analyze Data (Calculate IC50) StopReaction->AnalyzeData End End AnalyzeData->End

Caption: General workflow for an in vitro kinase inhibition assay.

NFkB_Luciferase_Workflow Start Start SeedCells Seed and Transfect Cells (NF-κB Reporter) Start->SeedCells TreatCompound Treat with this compound SeedCells->TreatCompound StimulateCells Stimulate with TNF-α TreatCompound->StimulateCells LyseCells Lyse Cells StimulateCells->LyseCells MeasureLuciferase Measure Luciferase Activity LyseCells->MeasureLuciferase AnalyzeData Analyze Data (Calculate IC50) MeasureLuciferase->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an NF-κB luciferase reporter assay.

References

Hymenialdisine Cytotoxicity in Non-Cancerous Cell Lines: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the cytotoxicity of Hymenialdisine, a marine sponge-derived natural product, in non-cancerous cell lines. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to assist researchers in their experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of this compound in non-cancerous cell lines?

A1: Limited quantitative data is available for the cytotoxicity of this compound in a wide range of non-cancerous cell lines. However, available information suggests that its cytotoxic effects are observed at varying concentrations depending on the specific cell type. For instance, in EA.hy926 human endothelial cells, cytotoxic effects of 10Z-Hymenialdisine were noted at concentrations greater than 10 µM, while concentrations at or below 5 µM were considered non-cytotoxic[1]. For comparison, the IC50 value of this compound in the A2780S ovarian cancer cell line was determined to be 146.8 μM[2][3][4][5]. Researchers should perform dose-response experiments on their specific non-cancerous cell line of interest to determine the precise IC50 value.

Q2: My non-cancerous cells are showing higher-than-expected sensitivity to this compound. What could be the cause?

A2: Several factors could contribute to increased sensitivity:

  • Cell Line Specificity: Different non-cancerous cell lines exhibit varying sensitivities to chemical compounds.

  • Compound Purity and Stability: Ensure the purity of your this compound sample and proper storage to prevent degradation, which might alter its activity.

  • Experimental Conditions: Factors such as cell density, serum concentration in the culture medium, and the duration of exposure to the compound can significantly influence cytotoxicity results.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. Always include a vehicle control in your experiments.

Q3: I am not observing any cytotoxicity in my non-cancerous cell line, even at high concentrations of this compound. What should I check?

A3: Consider the following possibilities:

  • Inherent Resistance: The cell line you are using may be inherently resistant to this compound's cytotoxic effects.

  • Compound Insolubility: this compound may not be fully dissolved at higher concentrations, leading to a lower effective concentration in the cell culture medium.

  • Assay Limitations: The chosen cytotoxicity assay may not be sensitive enough to detect subtle cytotoxic effects. Consider using a combination of different assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, apoptosis).

  • Incorrect Dosage Calculation: Double-check all calculations for the preparation of your this compound dilutions.

Q4: What are the known signaling pathways affected by this compound in non-cancerous cells?

A4: this compound is known to be a potent inhibitor of various kinases, which can impact several signaling pathways. The primary pathways identified, primarily from studies involving cancer cell lines but with relevance to non-cancerous cells, include:

  • NF-κB Signaling Pathway: this compound has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival.

  • MAPK Signaling Pathway: As a kinase inhibitor, this compound can affect the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxicity of this compound and its derivatives in a non-cancerous cell line compared to a cancer cell line for context.

CompoundCell LineCell TypeAssayIC50 / Effective ConcentrationCitation
10Z-HymenialdisineEA.hy926Human Endothelial (Non-Cancerous)Not specifiedCytotoxic > 10 µM; Non-cytotoxic ≤ 5 µM
This compoundA2780SOvarian CancerAlamarBlue®146.8 μM

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Target non-cancerous cell line

  • 96-well cell culture plates

  • Complete culture medium

  • Serum-free culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • This compound

  • Target non-cancerous cell line

  • 96-well cell culture plates

  • Complete culture medium

  • Serum-free culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol. Measure the absorbance at the recommended wavelength (usually 490 nm).

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Culture Non-Cancerous Cells seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells prepare_this compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_this compound->treat_cells seed_cells->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance ldh_assay->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50

Caption: General experimental workflow for assessing this compound cytotoxicity.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Pro-inflammatory cytokines)

Caption: Simplified diagram of this compound's inhibitory effect on the NF-κB signaling pathway.

mapk_pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response This compound This compound This compound->RAF Inhibits (Potential Target) This compound->MEK Inhibits (Potential Target)

Caption: Potential inhibitory action of this compound on the MAPK/ERK pathway.

References

Technical Support Center: Enhancing Hymenialdisine Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of hymenialdisine. Given the limited public data on specific formulations for this compound, this guide focuses on established strategies for poorly soluble kinase inhibitors that can be adapted and optimized for your research.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the in vivo bioavailability of this compound?

A1: The primary challenge is this compound's poor aqueous solubility. Like many kinase inhibitors, its hydrophobic nature limits its dissolution in gastrointestinal fluids, which is a prerequisite for oral absorption. This can lead to low and variable plasma concentrations, hindering the assessment of its therapeutic efficacy in vivo.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the solubility limitations of this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoparticles, or liposomes can improve its solubility and absorption.

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of this compound.

Q3: Are there any reports of successful oral formulations of this compound in preclinical studies?

A3: Currently, there is a lack of publicly available studies detailing the successful development and in vivo testing of oral formulations of this compound. Most in vivo studies have utilized parenteral routes of administration, such as subcutaneous injection, which bypasses the challenges of oral absorption.[1] Therefore, the formulation strategies discussed here are based on general principles for improving the bioavailability of poorly soluble drugs and require experimental validation for this compound.

Q4: What initial steps should I take to select a suitable formulation strategy?

A4: A systematic approach is recommended:

  • Physicochemical Characterization: Thoroughly characterize the solubility of this compound in various solvents, buffers, and potential formulation excipients.

  • Compatibility Studies: Ensure the compatibility of this compound with the chosen excipients to avoid degradation.

  • Small-Scale Formulation Screening: Prepare small batches of different formulations (e.g., solid dispersions with various polymers, lipid-based formulations with different oils and surfactants) and evaluate their in vitro dissolution performance.

  • In Vitro-In Vivo Correlation (IVIVC): While challenging, establishing a correlation between in vitro dissolution and in vivo performance can guide formulation optimization.

Troubleshooting Guides

Issue 1: Inconsistent or low plasma concentrations of this compound after oral administration.

  • Potential Cause: Poor dissolution of the this compound formulation in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Re-evaluate Formulation:

      • Solid Dispersions: Try different polymers or drug-to-polymer ratios to optimize dissolution.

      • Lipid-Based Formulations: Alter the composition of oils, surfactants, and co-solvents to improve emulsification and drug solubilization.

    • Particle Size Reduction: If using a crystalline form of this compound, consider micronization or nanosizing to increase the surface area for dissolution.

    • Consider Alternative Routes: If oral bioavailability remains a significant hurdle, parenteral routes like intraperitoneal (i.p.) or intravenous (i.v.) injection may be necessary for initial efficacy studies.

Issue 2: Precipitation of this compound upon dilution of a lipid-based formulation in aqueous media.

  • Potential Cause: The formulation is unable to maintain this compound in a solubilized state upon dilution in the gastrointestinal fluids.

  • Troubleshooting Steps:

    • Optimize Surfactant/Co-surfactant Ratio: Increase the concentration of surfactants or co-surfactants to enhance the stability of the emulsion or micellar system.

    • Select Appropriate Lipids: Use lipids that have a higher solubilizing capacity for this compound.

    • Incorporate Precipitation Inhibitors: Include polymers that can inhibit the crystallization of the drug upon dilution.

Issue 3: Difficulty in preparing a stable and reproducible nanoparticle formulation.

  • Potential Cause: Issues with the formulation process, such as inappropriate solvent selection, polymer concentration, or sonication parameters.

  • Troubleshooting Steps:

    • Systematic Optimization: Methodically vary one formulation parameter at a time (e.g., polymer type, drug-to-polymer ratio, surfactant concentration) to identify the optimal conditions.

    • Characterize Nanoparticles: Thoroughly characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency to ensure consistency.

    • Review the Protocol: Consult detailed protocols for nanoparticle preparation and adapt them to the specific properties of this compound.

Data Presentation

Table 1: Comparison of General Formulation Strategies for Poorly Soluble Kinase Inhibitors

Formulation StrategyPrincipleAdvantagesDisadvantagesKey Experimental Parameters to Optimize
Solid Dispersions Drug is dispersed in a hydrophilic polymer matrix, enhancing dissolution.Simple to prepare, scalable.Potential for drug recrystallization, polymer incompatibility.Drug-to-polymer ratio, polymer type, preparation method (solvent evaporation, hot-melt extrusion).
Lipid-Based Formulations (e.g., SEDDS) Drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with aqueous fluids.High drug loading capacity, can enhance lymphatic transport.Potential for drug precipitation upon dilution, excipient incompatibility.Oil/surfactant/co-solvent ratios, excipient selection.
Nanoparticles (e.g., Polymeric) Drug is encapsulated within a polymer matrix or nanosphere.Controlled release, potential for targeted delivery, protection from degradation.Complex preparation, potential for low drug loading, scalability challenges.Polymer type, drug-to-polymer ratio, particle size, surface charge.
Cyclodextrin Complexation Drug forms an inclusion complex with a cyclodextrin molecule, increasing its aqueous solubility.High solubility enhancement, well-established technique.Limited to 1:1 or 1:2 drug-cyclodextrin ratios, potential for competitive displacement.Type of cyclodextrin, drug-to-cyclodextrin ratio, preparation method (kneading, co-evaporation).

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Methanol.

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:5 w/w).

    • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the solvent under vacuum at 40°C.

    • A thin film will form on the wall of the flask. Further, dry the film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

    • Store the resulting powder in a desiccator until further use.

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation
  • Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Dichloromethane (DCM), Polyvinyl alcohol (PVA).

  • Procedure:

    • Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.

    • Prepare an aqueous solution of PVA (e.g., 1% w/v).

    • Add the organic phase dropwise to the aqueous PVA solution while stirring at a high speed to form an oil-in-water (o/w) emulsion.

    • Sonicate the emulsion using a probe sonicator to reduce the droplet size.

    • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

    • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize them for long-term storage.

Protocol 3: In Vivo Pharmacokinetic Study in Mice (Oral Gavage)
  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Formulation Administration:

    • Prepare the this compound formulation (e.g., solid dispersion suspended in 0.5% carboxymethylcellulose).

    • Fast the mice overnight (with access to water) before dosing.

    • Administer the formulation orally via gavage at a specific dose.

  • Blood Sampling:

    • Collect blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability (F%).

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation formulation_strategy Select Formulation Strategy (Solid Dispersion, Nanoparticles, etc.) excipient_selection Excipient Selection & Compatibility formulation_strategy->excipient_selection preparation Formulation Preparation excipient_selection->preparation characterization In Vitro Characterization (Dissolution, Particle Size) preparation->characterization animal_model Animal Model Selection characterization->animal_model Optimized Formulation dosing Dosing & Blood Sampling animal_model->dosing analysis LC-MS/MS Analysis dosing->analysis pk_pd Pharmacokinetic/Pharmacodynamic Analysis analysis->pk_pd

Caption: Workflow for developing and evaluating a this compound formulation.

troubleshooting_workflow start Low/Variable In Vivo Exposure check_dissolution Assess In Vitro Dissolution start->check_dissolution dissolution_ok Is Dissolution Adequate? check_dissolution->dissolution_ok optimize_formulation Optimize Formulation (e.g., different polymer, surfactant) dissolution_ok->optimize_formulation No check_permeability Investigate Permeability (e.g., Caco-2 assay) dissolution_ok->check_permeability Yes retest Re-evaluate In Vivo optimize_formulation->retest permeability_issue Permeability is a Limiting Factor check_permeability->permeability_issue reformulate Consider Permeation Enhancers or Alternative Routes permeability_issue->reformulate reformulate->retest

Caption: Troubleshooting guide for low in vivo exposure of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Target Gene Expression (e.g., VEGF, IL-8) This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.[1]

gsk3b_pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dsh Frizzled->Dvl GSK3b GSK-3β Dvl->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus translocates to TCF_LEF TCF/LEF Gene Target Gene Transcription TCF_LEF->Gene This compound This compound This compound->GSK3b Inhibits

Caption: this compound inhibits the GSK-3β signaling pathway.[2][3]

References

Technical Support Center: Hymenialdisine Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering hymenialdisine resistance in their cancer cell experiments. As dedicated research on resistance to this compound is limited, this guide draws upon established resistance mechanisms to other kinase inhibitors that target similar pathways.

This compound is a marine natural product known to inhibit several key protein kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Casein Kinase 1 (CK1).[1] It has also been shown to suppress the NF-κB signaling pathway.[2][3] Understanding resistance to this compound likely involves investigating alterations in these core pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound in cancer cells?

This compound is a potent inhibitor of several protein kinases that are crucial for cell cycle progression and survival. Its primary targets include:

  • Cyclin-Dependent Kinases (CDKs): Specifically CDK1, CDK2, CDK4, and CDK5. These are critical for regulating the cell cycle.

  • Glycogen Synthase Kinase-3β (GSK-3β): A multifunctional kinase involved in numerous signaling pathways, including cell proliferation, apoptosis, and differentiation.[1][4]

  • NF-κB Pathway: this compound has been shown to inhibit the activation of NF-κB, a key transcription factor in inflammation and cancer that controls the expression of pro-survival genes.

Q2: My cancer cells are developing resistance to this compound. What are the likely molecular mechanisms?

While specific studies on this compound resistance are sparse, mechanisms can be inferred from resistance to other CDK and GSK-3β inhibitors. Potential causes include:

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival pathways to circumvent the effects of the drug. Common bypass pathways in CDK inhibitor resistance include the PI3K/AKT/mTOR and MAPK/ERK pathways. Activation of these pathways can restore cell cycle progression despite the inhibition of CDKs.

  • Alterations in Cell Cycle Machinery:

    • Upregulation of Cyclins and CDKs: Increased expression of Cyclin D, Cyclin E, or CDK2 can override the inhibitory effect of this compound on the G1/S transition.

    • Loss of Rb Tumor Suppressor: Loss-of-function mutations in the Retinoblastoma (Rb) protein, a key substrate of CDKs, can uncouple the cell cycle from CDK regulation.

  • Drug Efflux and Metabolism: Increased expression of drug efflux pumps, such as ABC transporters, can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.

  • Target Modification: Although less common for this class of inhibitors, mutations in the ATP-binding pocket of target kinases (like CDKs or GSK-3β) could potentially reduce this compound binding affinity.

Q3: How can I experimentally confirm that my cell line has become resistant to this compound?

The most direct method is to compare the half-maximal inhibitory concentration (IC50) between your potentially resistant cell line and the original, parental (sensitive) cell line.

  • Perform a Cell Viability Assay: Use an assay like MTT, CCK-8, or AlamarBlue to measure cell viability across a range of this compound concentrations for both parental and suspected resistant cells.

  • Calculate and Compare IC50 Values: Plot the dose-response curves and calculate the IC50 for each cell line. A significant increase (often 3-fold or more) in the IC50 value for the treated line indicates the development of resistance. One study noted that a cisplatin-resistant ovarian cancer cell line (A2780CP) was also resistant to this compound, whereas the sensitive line (A2780S) was not.

Q4: What are "bypass pathways," and how can I test for their activation in my resistant cells?

Bypass pathways are alternative signaling routes that cancer cells exploit to maintain proliferation and survival when their primary pathway is blocked. For this compound, which targets CDKs, key bypass pathways are PI3K/AKT/mTOR and MAPK/ERK.

  • To Test for Activation: Use Western blotting to compare the phosphorylation status of key proteins in the parental vs. resistant cell lines.

    • PI3K/AKT Pathway: Probe for phosphorylated AKT (p-AKT at Ser473) and phosphorylated S6 ribosomal protein (p-S6), a downstream effector of mTOR. Increased levels in resistant cells suggest pathway activation.

    • MAPK/ERK Pathway: Probe for phosphorylated ERK1/2 (p-ERK1/2). Elevated levels indicate activation of this pathway.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action
Increased IC50 of this compound The cell line has developed acquired resistance.1. Confirm Resistance: Re-calculate the IC50 value compared to the parental line. 2. Investigate Mechanism: Analyze key proteins in bypass pathways (p-AKT, p-ERK) and cell cycle regulators (Cyclin D1, Cyclin E, p-Rb) via Western blot. 3. Sequence Target Genes: Consider sequencing CDK and GSK-3β genes to check for mutations.
Loss of Cell Cycle Arrest Cells are bypassing the G1/S checkpoint blockade.1. Analyze Cell Cycle Proteins: Use Western blot to check for loss of Rb or overexpression of Cyclin E/CDK2. 2. Assess Bypass Pathways: Check for activation of PI3K/AKT or MAPK signaling, which can promote cell cycle entry.
Upregulation of Pro-Survival Proteins Activation of compensatory survival signaling, possibly via NF-κB or AKT.1. Profile Survival Proteins: Perform a Western blot for anti-apoptotic proteins like Bcl-2 and XIAP. 2. Check NF-κB Activity: Since this compound inhibits NF-κB, resistance might involve its reactivation. Use a reporter assay or check for phosphorylation of p65. 3. Inhibit Bypass Pathways: Treat resistant cells with a combination of this compound and a PI3K or MEK inhibitor to see if sensitivity is restored.

Quantitative Data Summary

Table 1: Example IC50 Values for this compound and Cisplatin in Ovarian Cancer Cell Lines

Cell LineCompoundIC50 Value (µM)Resistance StatusReference
A2780SThis compound146.8Sensitive
A2780CPThis compound>300Resistant
A2780SCisplatin31.4Sensitive
A2780CPCisplatin76.9Resistant

Table 2: Common Molecular Alterations in CDK Inhibitor Resistance Applicable to this compound

Mechanism CategorySpecific AlterationAnalytical MethodReferences
Bypass Pathways PI3K/AKT/mTOR ActivationWestern Blot (p-AKT, p-S6)
MAPK/ERK ActivationWestern Blot (p-ERK)
Cell Cycle Dysregulation Loss of Rb ProteinWestern Blot, IHC
Amplification of CCNE1 (Cyclin E1)FISH, qPCR
Upregulation of CDK2/CDK7Western Blot, qPCR
Target-Related Amplification of CDK6FISH, qPCR

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a general method for inducing drug resistance by continuous exposure to escalating drug concentrations.

  • Determine Initial Dosing: First, determine the IC20 of this compound for the parental cancer cell line using a standard cell viability assay. This is the starting concentration.

  • Initial Exposure: Culture the parental cells in medium containing this compound at the IC20 concentration.

  • Monitor and Passage: Maintain the culture, replacing the drug-containing medium every 2-3 days. When the cells become 80-90% confluent and their growth rate recovers, passage them.

  • Dose Escalation: After 2-3 passages at the current concentration, gradually increase the this compound concentration (e.g., by 1.5 to 2-fold).

  • Repeat Cycles: Continue this cycle of adaptation and dose escalation. This process can take several months. A subset of cells that survive and proliferate are selected at each stage.

  • Confirmation of Resistance: Periodically (e.g., every month), freeze down a stock of cells and test their IC50 for this compound compared to the original parental line. A stable, significant increase in IC50 confirms the establishment of a resistant line.

  • Maintenance: To maintain the resistant phenotype, the established cell line should be continuously cultured in a medium containing a maintenance dose of this compound (e.g., the IC20 of the resistant line).

Protocol 2: Western Blotting for Bypass Pathway Activation
  • Cell Lysis: Grow both parental and this compound-resistant cells to 80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting total and phosphorylated forms of key proteins (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH as a loading control).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Compare the levels of phosphorylated proteins relative to total proteins between the parental and resistant lines.

Visualizations and Workflows

Hymenialdisine_Action cluster_0 G1 Phase cluster_1 S Phase Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cyclin D-CDK4/6 Cyclin D-CDK4/6 Receptors->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates pRb pRb Cyclin D-CDK4/6->pRb DNA Synthesis DNA Synthesis This compound This compound This compound->Cyclin D-CDK4/6 inhibits E2F E2F Rb->E2F sequesters E2F->DNA Synthesis activates

Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and blocking cell cycle progression.

Resistance_Bypass_Pathways cluster_pathway Standard Pathway cluster_bypass Bypass Mechanisms CDK4/6 CDK4/6 Rb -> E2F Rb-E2F Complex CDK4/6->Rb -> E2F G1/S Arrest G1/S Arrest Rb -> E2F->G1/S Arrest This compound This compound This compound->CDK4/6 PI3K/AKT PI3K/AKT Cell Proliferation Cell Proliferation PI3K/AKT->Cell Proliferation MAPK/ERK MAPK/ERK MAPK/ERK->Cell Proliferation Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E/CDK2->Cell Proliferation phosphorylates Rb

Caption: Bypass pathways like PI3K/AKT and MAPK can promote proliferation despite CDK4/6 inhibition.

Experimental_Workflow A Parental Cell Line B Determine IC20 of this compound A->B C Culture cells with escalating drug concentrations (months) B->C D Establish Stable Resistant Cell Line C->D E Confirm Resistance (IC50 Assay) D->E F Molecular Analysis D->F G Western Blot (p-AKT, p-ERK, Cyclins) F->G H Gene Expression (qPCR) F->H I Functional Assays (Combination Therapy) F->I

Caption: Workflow for generating and characterizing a this compound-resistant cancer cell line.

References

Overcoming poor water solubility of Hymenialdisine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hymenialdisine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a primary focus on its poor water solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a marine natural product originally isolated from marine sponges of the genera Hymeniacidon, Axinella, and Acanthella.[1][2] It is a potent inhibitor of various protein kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Mitogen-activated protein kinase kinase 1 (MEK1). Its ability to modulate these key signaling pathways makes it a valuable tool for studying cellular processes and a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Q2: What is the primary challenge when working with this compound?

The main challenge is its poor water solubility. This characteristic can significantly hinder its use in aqueous buffers and cell culture media, making it difficult to achieve desired concentrations and ensure accurate experimental results.

Q3: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for this compound. It is soluble in DMSO up to 10 mM.

Q4: Are there any stability concerns when storing this compound in DMSO?

DMSO is a widely used solvent for compound storage; however, the stability of compounds in DMSO can be affected by factors such as water content, temperature, and freeze-thaw cycles.[3][4][5] For 2-aminothiazole compounds, which share some structural similarities with this compound, decomposition has been observed in DMSO at room temperature over time. Therefore, it is crucial to use anhydrous DMSO, store stock solutions at -20°C or -80°C, and minimize freeze-thaw cycles.

Troubleshooting Guide: Dissolving and Handling this compound

Problem Possible Cause Solution
This compound is not dissolving in my aqueous buffer. This compound has very low aqueous solubility.This compound is not recommended to be dissolved directly in aqueous buffers. A stock solution in an appropriate organic solvent, such as DMSO, should be prepared first.
Precipitation occurs when I add my this compound-DMSO stock to aqueous media. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution may be too low to maintain solubility.Prepare a concentrated stock solution in 100% DMSO. For working solutions, perform serial dilutions of the stock solution into your aqueous buffer or cell culture medium. Ensure the final DMSO concentration in your experiment is kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts, while still maintaining the solubility of this compound.
I am observing unexpected or inconsistent results in my cell-based assays. The this compound may have degraded in the DMSO stock solution. The final DMSO concentration may be causing cellular toxicity or affecting the assay readout.Prepare fresh stock solutions of this compound in anhydrous DMSO. Minimize the storage time of stock solutions. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
My this compound powder appears discolored or clumpy. The compound may have absorbed moisture or degraded due to improper storage.Store this compound powder in a tightly sealed container in a desiccator at the recommended temperature (-20°C). If you suspect degradation, it is recommended to use a fresh batch of the compound.

Strategies for Overcoming Poor Water Solubility

While DMSO is the primary solvent for initial solubilization, several formulation strategies can be employed to improve the aqueous solubility and dispersibility of this compound for various experimental applications. Below are generalized approaches and experimental protocols.

Disclaimer: The following protocols are generalized methods for enhancing the solubility of poorly water-soluble compounds and have not been specifically validated for this compound. Optimization will be required for your specific application.

Co-solvency

The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of a hydrophobic compound.

Quantitative Data on Co-solvent Systems

Table 1: Common Co-solvents for Enhancing Solubility of Poorly Soluble Drugs

Co-solventPropertiesTypical Concentration Range in Formulations
Ethanol Volatile, commonly used in oral and topical formulations.1 - 20%
Propylene Glycol (PG) Less volatile than ethanol, good solubilizing agent for many compounds.10 - 60%
Polyethylene Glycol (PEG) 400 Non-volatile, low toxicity, widely used in oral and parenteral formulations.10 - 50%
Glycerol Viscous, non-toxic, often used in combination with other co-solvents.5 - 30%

Experimental Protocol: Screening for an Effective Co-solvent System

  • Preparation of this compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing different concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v) of a selected co-solvent (e.g., PEG 400) in your experimental buffer (e.g., PBS, pH 7.4).

  • Solubility Determination:

    • Add an excess amount of this compound powder to each co-solvent mixture.

    • Saturate the solutions by shaking or sonicating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the saturated solutions at high speed to pellet the undissolved compound.

    • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., DMSO) to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

    • Quantify the concentration of dissolved this compound.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal mixture.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, forming inclusion complexes with enhanced aqueous solubility.

Table 2: Common Cyclodextrins Used for Solubility Enhancement

CyclodextrinProperties
β-Cyclodextrin (β-CD) Limited water solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High water solubility, commonly used in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High water solubility, used in several FDA-approved products.

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to cyclodextrin (e.g., HP-β-CD).

  • Kneading:

    • Place the accurately weighed cyclodextrin in a mortar.

    • Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a paste.

    • Gradually add the accurately weighed this compound to the paste and knead for 30-60 minutes.

    • During kneading, add small amounts of the hydroalcoholic solution as needed to maintain a suitable consistency.

  • Drying: Dry the resulting paste in an oven at 40-50°C or under vacuum until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine sieve to obtain a uniform powder.

  • Characterization and Solubility Assessment:

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the aqueous solubility of the this compound-cyclodextrin complex using the method described in the co-solvency protocol.

Solid Dispersion

A solid dispersion is a system where a poorly water-soluble drug is dispersed in a hydrophilic carrier or matrix. This can enhance the dissolution rate and apparent solubility of the drug.

Table 3: Common Carriers for Solid Dispersions

CarrierTypeProperties
Polyvinylpyrrolidone (PVP) PolymerAmorphous, high glass transition temperature, good solubilizer.
Polyethylene Glycol (PEG) PolymerLow melting point, available in various molecular weights.
Hydroxypropyl Methylcellulose (HPMC) PolymerForms amorphous dispersions, can inhibit drug crystallization.
Urea Small MoleculeHighly water-soluble, low melting point.

Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Solvent Selection: Choose a common volatile solvent in which both this compound and the carrier (e.g., PVP K30) are soluble (e.g., methanol or a mixture of dichloromethane and ethanol).

  • Dissolution:

    • Dissolve this compound and the carrier in the selected solvent in a desired weight ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier).

    • Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).

    • Continue evaporation until a solid film or mass is formed on the wall of the flask.

  • Drying and Pulverization:

    • Further dry the solid mass in a vacuum oven to remove any residual solvent.

    • Scrape the dried solid dispersion and pulverize it using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization and Dissolution Testing:

    • Characterize the solid dispersion for amorphicity using Powder X-ray Diffraction (PXRD) and DSC.

    • Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure this compound.

Nanoparticle Formulation

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and improved solubility.

Experimental Protocol: General Workflow for this compound Nanoparticle Formulation

G cluster_prep Preparation cluster_purification Purification cluster_characterization Characterization dissolve Dissolve this compound in an organic solvent add_stabilizer Add stabilizer (e.g., surfactant, polymer) dissolve->add_stabilizer nanoprecipitation Add organic phase to an aqueous anti-solvent under high shear add_stabilizer->nanoprecipitation centrifugation Centrifugation or dialysis to remove residual solvent and unencapsulated drug nanoprecipitation->centrifugation particle_size Particle size and zeta potential analysis centrifugation->particle_size encapsulation Encapsulation efficiency and drug loading particle_size->encapsulation morphology Morphology analysis (e.g., SEM, TEM) encapsulation->morphology

Caption: General workflow for preparing this compound nanoparticles.

Signaling Pathways Inhibited by this compound

This compound is known to inhibit several key signaling pathways implicated in cell proliferation, inflammation, and survival.

1. NF-κB Signaling Pathway

This compound inhibits the activation of the transcription factor NF-κB, which plays a central role in the inflammatory response.

NFkB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK activate IL1 IL-1 IL1->IKK activate IkB IκB IKK->IkB phosphorylates NFkB_p50 p50 NFkB_p65 p65 IkB_degradation IκB Degradation IkB->IkB_degradation DNA DNA NFkB_p50->DNA translocate and bind NFkB_p65->DNA translocate and bind This compound This compound This compound->NFkB_p50 inhibits nuclear translocation This compound->NFkB_p65 inhibits nuclear translocation Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression induce

Caption: this compound inhibits the NF-κB signaling pathway.

2. GSK-3β Signaling Pathway

This compound is a known inhibitor of GSK-3β, a key regulator of numerous cellular processes, including glycogen metabolism and cell survival.

GSK3b_Pathway cluster_upstream Upstream Signaling cluster_core GSK-3β Regulation cluster_downstream Downstream Effects Akt Akt GSK3b GSK-3β Akt->GSK3b phosphorylates (inhibits) Beta_catenin β-catenin GSK3b->Beta_catenin phosphorylates (promotes degradation) Tau_protein Tau Protein GSK3b->Tau_protein phosphorylates (hyperphosphorylation in disease) Glycogen_synthase Glycogen Synthase GSK3b->Glycogen_synthase phosphorylates (inhibits) This compound This compound This compound->GSK3b inhibits

Caption: this compound inhibits the GSK-3β signaling pathway.

3. CDK Signaling Pathway

This compound inhibits various CDKs, which are crucial for cell cycle progression.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E DNA_synthesis DNA Synthesis CyclinE_CDK2->DNA_synthesis initiates This compound This compound This compound->CyclinD_CDK46 inhibits This compound->CyclinE_CDK2 inhibits

Caption: this compound inhibits CDK activity, leading to cell cycle arrest.

References

Technical Support Center: Hymenialdisine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with hymenialdisine and its related compounds. The following sections offer troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a marine natural product first isolated from sponges of the genera Hymenacidon, Acanthella, Axinella, and Pseudaxinyssa.[1] It functions as a potent, ATP-competitive inhibitor of several protein kinases.[2] Its planar structure allows it to bind to the ATP-binding pocket of kinases, thereby preventing the transfer of a phosphate group to substrate proteins.

Q2: What are the primary kinase targets of this compound?

A2: this compound exhibits potent inhibitory activity against a range of kinases, including:

  • Cyclin-dependent kinases (CDKs)[2][3]

  • Glycogen synthase kinase-3β (GSK-3β)[3]

  • Casein kinase 1 (CK1)

  • MEK1

  • Checkpoint kinase 1 (Chk1)

Q3: What are the known degradation products of this compound and are they active?

A3: Currently, there is limited specific information available in the scientific literature detailing the degradation pathways of this compound and the biological activities of its specific degradation products. The stability of this compound in various experimental conditions (e.g., pH, temperature, light exposure) has not been extensively characterized. Researchers should be aware that degradation may occur, potentially leading to a loss of potency or the generation of uncharacterized molecular species. It is recommended to prepare fresh solutions and minimize long-term storage in solution to ensure experimental reproducibility.

Q4: What is debromothis compound and how does its activity compare to this compound?

A4: Debromothis compound is a naturally occurring analog of this compound, lacking the bromine atom on the pyrrole ring. It is often isolated from the same marine sponges. Like this compound, it is a potent kinase inhibitor. For some targets, such as MEK, both compounds show remarkably potent inhibition in the nanomolar range. However, the relative potency can vary depending on the specific kinase.

Q5: Are there any known off-target effects of this compound?

A5: Yes, in addition to its primary kinase targets, this compound has been reported to have other biological activities. Notably, it can suppress the NF-κB signaling pathway, which is a key regulator of inflammation. This anti-inflammatory activity is a significant off-target effect that could be either beneficial or detrimental depending on the therapeutic context.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50 values in kinase assays 1. Compound degradation: this compound may degrade in solution over time. 2. Solvent effects: The final concentration of the solvent (e.g., DMSO) may be affecting enzyme activity. 3. ATP concentration: The inhibitory potency of ATP-competitive inhibitors is dependent on the ATP concentration in the assay.1. Prepare fresh stock solutions of this compound for each experiment. Avoid multiple freeze-thaw cycles. 2. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that inhibits the kinase (typically <1%). Run a solvent-only control. 3. Standardize the ATP concentration in your assays, preferably at or near the Km value for the specific kinase.
Low or no inhibitory activity observed 1. Incorrect compound concentration: Errors in serial dilutions or stock concentration determination. 2. Inactive compound: The compound may have degraded due to improper storage. 3. Assay conditions: The kinase or substrate may not be active under the current buffer and temperature conditions.1. Verify the concentration of your stock solution using a reliable method (e.g., spectrophotometry if the extinction coefficient is known). Prepare fresh dilutions carefully. 2. Use a fresh vial of the compound. Store powder at -20°C or as recommended by the supplier. 3. Validate your kinase assay with a known, potent inhibitor for that target to ensure the assay is performing correctly.
Compound precipitation in aqueous buffer Poor solubility: this compound has limited solubility in aqueous solutions.1. Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. 2. When diluting into aqueous assay buffer, ensure rapid mixing to prevent precipitation. 3. Consider the use of a small amount of a non-ionic detergent (e.g., Tween-20) in the assay buffer to improve solubility, but first verify it does not affect enzyme activity.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and debromothis compound against a panel of protein kinases. This data provides a quantitative measure of their potency.

Kinase TargetThis compound IC50 (nM)Debromothis compound IC50 (nM)
CDK1/cyclin B22-
CDK2/cyclin A70-
CDK2/cyclin E40-
CDK5/p2528-
GSK-3β10-
CK135-
MEK3.06.0

Experimental Protocols

In Vitro Radioactive Kinase Assay

This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (e.g., myelin basic protein, histone H1)

  • [γ-³²P]ATP

  • 5x Kinase reaction buffer (e.g., 100 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT)

  • ATP solution (unlabeled)

  • Test compounds (this compound, Debromothis compound) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter and vials

  • Microcentrifuge tubes

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing 5x kinase reaction buffer, purified kinase, and the specific substrate.

  • Add Test Compound: Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO-only control.

  • Initiate Kinase Reaction: Start the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone and allow the papers to air dry.

  • Quantification: Place the dry P81 papers into scintillation vials with a scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways Affected by this compound

The following diagram illustrates some of the key signaling pathways known to be affected by this compound's inhibitory activity.

G Signaling Pathways Modulated by this compound This compound This compound CDKs CDKs This compound->CDKs inhibits GSK3b GSK3b This compound->GSK3b inhibits CK1 CK1 This compound->CK1 inhibits MEK MEK This compound->MEK inhibits NFkB NFkB This compound->NFkB inhibits CellCycle CellCycle CDKs->CellCycle regulates Tau Tau GSK3b->Tau phosphorylates Wnt Wnt GSK3b->Wnt regulates CK1->Wnt regulates MAPK MAPK MEK->MAPK activates Inflammation Inflammation NFkB->Inflammation promotes

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Kinase Inhibition Assay

The diagram below outlines the general workflow for an in vitro kinase inhibition assay.

G Workflow for In Vitro Kinase Inhibition Assay Start Start PrepReaction Prepare Kinase Reaction Mix (Buffer, Kinase, Substrate) Start->PrepReaction AddInhibitor Add this compound (Serial Dilutions) PrepReaction->AddInhibitor InitiateReaction Initiate Reaction (Add [γ-³²P]ATP) AddInhibitor->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate StopReaction Stop Reaction (Spot on P81 paper) Incubate->StopReaction Wash Wash P81 Paper StopReaction->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis (Calculate IC50) Quantify->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

References

Technical Support Center: Optimizing Hymenialdisine Analogue Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Hymenialdisine analogues.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound and its analogues.

Question: Why am I obtaining a low yield during the bromination of the pyrrole core, and how can I improve regioselectivity?

Answer:

Low yields and poor regioselectivity are common challenges in the electrophilic bromination of pyrrole derivatives. The electron-rich nature of the pyrrole ring makes it susceptible to over-bromination and can lead to the formation of a mixture of C4- and C5-bromo isomers.

Troubleshooting Steps:

  • Choice of Brominating Agent: The reactivity of the brominating agent is critical. Highly reactive agents like molecular bromine (Br₂) can lead to multiple brominations and lack of selectivity. Milder reagents are recommended.

    • N-Bromosuccinimide (NBS): NBS is a commonly used mild brominating agent that can provide higher selectivity for monobromination when used under controlled conditions.

    • Tetrabutylammonium Tribromide (TBABr₃): This stable, solid reagent can offer excellent regioselectivity for the C5-position on pyrrole-2-carboxamide substrates.

  • Reaction Conditions:

    • Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and minimize side reactions.

    • Solvent: The choice of solvent can influence the selectivity. A combination of acetic acid and tetrahydrofuran (THF) has been shown to favor β-bromination of the pyrrole ring in certain substrates.

    • Stoichiometry: Use a precise stoichiometry of the brominating agent (ideally 1.0 equivalent) and add it slowly to the reaction mixture to prevent localized high concentrations that can lead to over-bromination.

  • Substrate Directing Groups: The substituent at the C2 position of the pyrrole ring significantly directs the position of bromination. Electron-withdrawing groups, such as carboxamides, can direct bromination to the C5 position, especially when using reagents like TBABr₃.

Question: My cyclization step to form the pyrrolo[2,3-c]azepin-8-one core is resulting in a low yield. What are the potential causes and solutions?

Answer:

The cyclization to form the seven-membered azepinone ring is another critical step where yields can be compromised. Challenges in this step include atom-scrambling and the inherent difficulty of forming a seven-membered ring.

Troubleshooting Steps:

  • Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions plays a pivotal role.

    • Gold and Platinum Catalysts: For intramolecular cyclization of alkyne-substituted 1H-pyrrole-2-carboxylic acid amides, gold (AuCl₃) and platinum (H₂PtCl₆·6H₂O) catalysts have been successfully employed to form pyrrolo[3,2-c]azepin-4-ones. Gold catalysts can often facilitate the reaction at room temperature, while platinum catalysts may require higher temperatures (e.g., 120 °C).

    • Temperature Optimization: If the reaction is sluggish, a gradual increase in temperature may improve the yield. However, excessively high temperatures can lead to decomposition. It is recommended to optimize the temperature for your specific substrate.

    • Reaction Time: Doubling the reaction time can sometimes drive the reaction to completion, but it's essential to monitor for byproduct formation or degradation of the desired product.

  • Precursor Purity: Ensure the starting material for the cyclization is of high purity. Impurities can interfere with the catalytic cycle and lead to lower yields.

  • Alternative Cyclization Strategies: If a particular cyclization method is consistently providing low yields, consider alternative synthetic routes reported in the literature. For instance, a Schmidt expansion of tetrahydroindole-6-ones has been reported as a method to form the pyrroloazepinone core in a single step with good yields.

Question: I am observing multiple byproducts during my synthesis and purification is difficult. What strategies can I employ?

Answer:

The formation of byproducts is a common issue in multi-step organic synthesis. Effective purification is key to obtaining the desired this compound analogue with high purity.

Troubleshooting Steps:

  • Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and quench the reaction before significant byproduct formation occurs.

  • Purification Techniques:

    • Flash Column Chromatography: This is the most common method for purifying organic compounds. Optimizing the solvent system (eluent) is crucial for achieving good separation.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For analogues with sufficient polarity, RP-HPLC can be a powerful tool for achieving high purity, especially for final purification steps.

    • Recrystallization: If the synthesized analogue is a crystalline solid, recrystallization can be a highly effective method for removing impurities.

  • Byproduct Identification: If possible, isolate and characterize the major byproducts. Understanding their structure can provide insights into the side reactions occurring and help in optimizing the reaction conditions to minimize their formation. For instance, the presence of over-brominated species would indicate the need for a milder brominating agent or lower reaction temperatures.

Data Presentation

The following tables summarize quantitative data on the synthesis of this compound analogues, providing a comparison of different reaction conditions and their impact on yield.

Table 1: Comparison of Brominating Agents for Pyrrole Derivatives

C2-SubstituentBrominating AgentSolventTemperatureMajor IsomerRegioselectivity (C5:C4)YieldReference
-CONH₂TBABr₃THFRoom TempC5-bromo>10:1Good[1]
-CO₂EtNBSTHFRoom TempC4-bromo--[1]
-CON(Alkyl)₂TBABr₃THFRoom TempC5-bromo~5:1Moderate[1]
2,5-bis(2-thienyl)NBSAcOH-THFRoom Tempβ-pyrrole-bromo--[2]

Table 2: Optimization of the Cyclization Step to form Pyrroloazepinones

CatalystLigandSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂S-PhosToluene1502485[3]
CuI-Toluene1504875
AuCl₃--Room Temp-Good
H₂PtCl₆·6H₂O--120-Good

Experimental Protocols

This section provides a detailed methodology for a high-yielding synthesis of the this compound core structure.

Protocol: Concise Six-Step Synthesis of this compound (Overall Yield: 44%)

This protocol outlines a high-yielding route that avoids the use of protecting groups.

  • Step 1: Acylation of Pyrrole: (Detailed reagent amounts and specific conditions should be referred from the original publication). 2,2,2-trichloroacetyl pyrrole is used as the starting material.

  • Step 2 & 3: Key Intermediate Formation: (Detailed reagent amounts and specific conditions should be referred from the original publication). These steps lead to the formation of the precursor for the azepinone ring.

  • Step 4: Cyclization: (Detailed reagent amounts and specific conditions should be referred from the original publication). This step forms the core pyrrolo[2,3-c]azepin-8-one ring system.

  • Step 5: Bromination: (Detailed reagent amounts and specific conditions should be referred from the original publication). Selective bromination of the pyrrole ring is achieved.

  • Step 6: Final Condensation: (Detailed reagent amounts and specific conditions should be referred from the original publication). The glycocyamidine ring is attached to complete the synthesis of this compound.

Mandatory Visualization

Signaling Pathway Diagrams

Hymenialdisine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP IKK Complex IKK Complex TNFR->IKK Complex activates GSK-3β GSK-3β Frizzled/LRP->GSK-3β inhibits IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) NF-κB_n NF-κB NF-κB (p50/p65)->NF-κB_n translocates β-catenin β-catenin GSK-3β->β-catenin phosphorylates for degradation β-catenin_n β-catenin β-catenin->β-catenin_n translocates This compound This compound This compound->IKK Complex inhibits This compound->GSK-3β inhibits Gene Transcription Gene Transcription NF-κB_n->Gene Transcription promotes (inflammation, cell survival) β-catenin_n->Gene Transcription promotes (cell proliferation)

Caption: this compound inhibits NF-κB and GSK-3β signaling pathways.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: Pyrrole Derivative Step1 Step 1: Acylation Start->Step1 Step2 Step 2: Intermediate Formation Step1->Step2 Step3 Step 3: Cyclization to form Pyrroloazepinone Core Step2->Step3 Troubleshoot1 Low Yield? Step3->Troubleshoot1 Troubleshoot1->Step3 Re-run with pure starting material Step4 Step 4: Regioselective Bromination Troubleshoot1->Step4 Optimize Catalyst/ Temp/Time Troubleshoot2 Mixture of Isomers? Step4->Troubleshoot2 Troubleshoot2->Step4 Re-run with slow addition Step5 Step 5: Final Condensation Troubleshoot2->Step5 Optimize Brominating Agent/Temp Purification Purification (Chromatography/Recrystallization) Step5->Purification FinalProduct Final Product: This compound Analogue Purification->FinalProduct

Caption: Troubleshooting workflow for this compound analogue synthesis.

References

Hymenialdisine Batch-to-Batch Consistency Testing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ensuring the batch-to-batch consistency of Hymenialdisine in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a marine natural product originally isolated from marine sponges of the genera Hymeniacidon, Axinella, and Acanthella. It functions as a potent inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1). This compound exerts its inhibitory effects by competing with ATP for the binding site on these kinases. Additionally, it has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation.

2. Why is batch-to-batch consistency of this compound crucial for my experiments?

Variability between different batches of this compound can significantly impact the reproducibility and validity of experimental results. Inconsistencies in purity, concentration of the active compound, or the presence of impurities can lead to misleading data in sensitive applications such as kinase inhibition assays and cell-based studies.

3. What are the key parameters to consider when evaluating a new batch of this compound?

The three primary parameters to assess for a new batch of this compound are:

  • Identity: Confirmation that the compound is indeed this compound.

  • Purity: Determination of the percentage of this compound in the batch, and identification of any significant impurities.

  • Biological Activity: Verification that the batch exhibits the expected inhibitory activity in a relevant biological assay.

4. How should I prepare and store this compound solutions?

This compound is sparingly soluble in aqueous solutions. It is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For working solutions, the DMSO stock can be further diluted in an appropriate aqueous buffer or cell culture medium. It is important to note that the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. This compound solutions should be stored at -20°C or -80°C and protected from light to minimize degradation.

Analytical Characterization for Batch-to-Batch Consistency

Consistent analytical characterization is the foundation of reliable research. The following table summarizes the recommended analytical techniques and typical acceptance criteria for ensuring the quality of this compound batches.

ParameterMethodTypical Acceptance Criteria
Identity
¹H NMR SpectroscopySpectrum conforms to the reference spectrum of this compound.
Mass Spectrometry (MS)Measured mass-to-charge ratio (m/z) is consistent with the theoretical value for this compound.
Purity
High-Performance Liquid Chromatography (HPLC)Purity ≥ 98% (by peak area).
Appearance
Visual InspectionYellow to orange solid.
Experimental Protocols: Analytical Methods

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of a this compound batch.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

2. ¹H NMR Spectroscopy for Identity Confirmation

This protocol outlines the procedure for confirming the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. The chemical shifts, splitting patterns, and integration values should be consistent.

3. Mass Spectrometry (MS) for Identity Confirmation

This protocol is for verifying the molecular weight of this compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ corresponding to the calculated molecular weight of this compound (C₁₁H₁₁BrN₅O₂).

Biological Activity Testing for Batch-to-Batch Consistency

Verifying the biological activity of each new batch of this compound is critical. The following are example protocols for assessing its kinase inhibitory and NF-κB pathway-modulating effects.

Experimental Protocol: In Vitro Kinase Activity Assay

This protocol describes a general method for measuring the inhibitory activity of this compound against a target kinase (e.g., GSK-3β).

  • Materials:

    • Purified recombinant kinase (e.g., GSK-3β).

    • Kinase-specific substrate (e.g., a synthetic peptide).

    • ATP.

    • Kinase reaction buffer.

    • This compound batches to be tested.

    • A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of each this compound batch in DMSO.

    • In a 96-well plate, add the kinase, its substrate, and the this compound dilutions (or DMSO as a vehicle control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and for the recommended time for the specific kinase.

    • Stop the reaction and measure the kinase activity according to the manufacturer's instructions for the chosen assay kit.

    • Calculate the IC₅₀ value for each batch.

ParameterMethodTypical Acceptance Criteria
Biological Activity
In Vitro Kinase Assay (e.g., GSK-3β)IC₅₀ value should be within a 2-fold range of the reference standard.
NF-κB Reporter AssayInhibition of TNFα-induced NF-κB activity should be comparable to the reference standard.
Experimental Protocol: NF-κB Reporter Assay

This protocol outlines a cell-based assay to confirm the inhibitory effect of this compound on the NF-κB signaling pathway.

  • Materials:

    • A cell line stably expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293T/NF-κB-Luc).

    • Cell culture medium and supplements.

    • Tumor necrosis factor-alpha (TNFα) or another NF-κB activator.

    • This compound batches to be tested.

    • Luciferase assay reagent.

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of each this compound batch for 1-2 hours.

    • Stimulate the cells with an optimal concentration of TNFα for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize the luciferase activity to a measure of cell viability if necessary.

    • Compare the inhibitory profiles of the different batches.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Purity on HPLC Degradation of the compound.Ensure proper storage conditions (e.g., -20°C, protected from light). Prepare fresh solutions for analysis.
Presence of synthetic impurities.If purity is significantly below specification, contact the supplier for a replacement batch.
Inconsistent Biological Activity Inaccurate concentration of the stock solution.Verify the concentration of the stock solution using a spectrophotometer if a molar extinction coefficient is available.
Degradation of this compound in the assay buffer.Minimize the time the compound is in aqueous solution before use. Prepare fresh dilutions for each experiment.
Cell-based assay variability.Ensure consistent cell passage number, seeding density, and treatment times.
Poor Solubility in Assay Medium Precipitation of the compound at the working concentration.Lower the final concentration of this compound. Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to affect the assay.
Incompatibility with the buffer components.Test the solubility of this compound in different buffers before conducting the full experiment.

Visualizing Key Concepts

To aid in understanding the experimental workflows and the mechanism of action of this compound, the following diagrams are provided.

Figure 1: Workflow for this compound Batch Quality Control.

Hymenialdisine_Signaling_Pathway cluster_kinase Kinase Inhibition cluster_nfkb NF-κB Pathway Inhibition This compound This compound GSK3b GSK-3β This compound->GSK3b CDKs CDKs This compound->CDKs IKK IKK Complex This compound->IKK inhibits Tau_Phosphorylation Tau_Phosphorylation GSK3b->Tau_Phosphorylation phosphorylates Cell_Cycle_Progression Cell_Cycle_Progression CDKs->Cell_Cycle_Progression promotes TNFa TNFα TNFa->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes activates transcription of

Figure 2: Key Signaling Pathways Modulated by this compound.

Interpreting unexpected results in Hymenialdisine assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hymenialdisine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected inhibition of my target kinase in a cell-based assay, although this compound shows high potency in my biochemical (in vitro) kinase assay. What could be the reason for this discrepancy?

A1: This is a common challenge when translating results from a controlled in vitro environment to a complex cellular system. Several factors could contribute to this discrepancy:

  • Cell Permeability and Efflux: this compound may have poor permeability into your specific cell line, or it could be actively removed by efflux pumps, such as P-glycoprotein (MDR1), which are often overexpressed in cancer cells.[1]

  • Intracellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the kinase. However, the intracellular ATP concentration is typically much higher, which can lead to competitive displacement of ATP-competitive inhibitors like this compound from the kinase's active site.[2]

  • Off-Target Effects and Pathway Crosstalk: this compound is a pan-kinase inhibitor, meaning it can affect multiple signaling pathways simultaneously. Inhibition of other kinases could trigger compensatory signaling cascades that counteract the effect on your target of interest.

  • Compound Stability and Metabolism: this compound might be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.

Troubleshooting Steps:

  • Verify Compound Uptake: Use techniques like LC-MS/MS to quantify the intracellular concentration of this compound.

  • Modulate Efflux Pumps: If efflux is suspected, co-incubate with a known efflux pump inhibitor to see if the activity of this compound is restored.

  • Evaluate Downstream Markers: Instead of directly measuring the phosphorylation of the primary target, assess the phosphorylation status of a downstream substrate within the cell. This provides a more functional readout of target engagement in a cellular context.

  • Time-Course and Dose-Response Experiments: Perform a detailed time-course and dose-response study to ensure you are not missing a transient effect or using a suboptimal concentration.

Q2: I am treating my cancer cell line with this compound, a known CDK1 inhibitor, but I am not observing the expected G2/M cell cycle arrest. Instead, I see a different cell cycle profile or no significant change. Why is this happening?

A2: While this compound is a potent inhibitor of CDK1, the cellular response can be complex and cell-line dependent. Here are some potential explanations:

  • Cell Line-Specific Resistance: Some cancer cell lines may have inherent or acquired resistance mechanisms to CDK inhibitors. This could involve mutations in CDK1, overexpression of cyclins, or alterations in cell cycle checkpoint proteins.[3]

  • Inhibition of Multiple CDKs: this compound also inhibits other CDKs, such as CDK2, CDK5, and CDK9, with varying potencies.[4] The net effect on the cell cycle will be the result of the combined inhibition of these kinases, which can lead to arrests at different phases or even a bypass of the G2/M checkpoint under certain conditions.

  • Off-Target Effects on Other Kinases: this compound's inhibition of kinases like GSK-3β and MEK1 can influence cell cycle progression through pathways that are independent of direct CDK1 inhibition.

  • Induction of Apoptosis: At higher concentrations or in sensitive cell lines, this compound can induce apoptosis. This can lead to an increase in the sub-G1 population in your cell cycle analysis, which might mask a specific cell cycle arrest.

Troubleshooting Steps:

  • Confirm CDK1 Inhibition in Your Cell Line: Use Western blotting to check for a decrease in the phosphorylation of known CDK1 substrates, such as Histone H1 or Lamin A/C.

  • Perform a Thorough Cell Cycle Analysis: Use software that can accurately model the different phases of the cell cycle to detect subtle changes. Consider co-staining with markers for specific phases, like phospho-Histone H3 for mitosis.

  • Titrate this compound Concentration: Use a range of concentrations to distinguish between cell cycle arrest and apoptosis-inducing effects.

  • Compare with a More Selective CDK1 Inhibitor: Use a highly selective CDK1 inhibitor as a positive control to confirm the expected phenotype in your cell line.

Q3: My Annexin V/PI apoptosis assay is showing a high percentage of necrotic (Annexin V positive, PI positive) cells and very few early apoptotic (Annexin V positive, PI negative) cells after this compound treatment. Is this expected?

A3: While this compound can induce apoptosis, observing a predominantly necrotic population could be due to several factors:

  • High Concentration or Prolonged Treatment: Using a high concentration of this compound or extending the treatment time can cause cells to rapidly progress through apoptosis to secondary necrosis, where the plasma membrane loses integrity and becomes permeable to Propidium Iodide (PI).

  • Cell Line Sensitivity: Some cell lines are more prone to necrosis in response to kinase inhibitors.

  • Experimental Artifacts: Harsh cell handling, such as vigorous pipetting or centrifugation at high speeds, can damage cell membranes and lead to false-positive PI staining.

Troubleshooting Steps:

  • Optimize Concentration and Incubation Time: Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response experiment to identify conditions that yield a higher proportion of early apoptotic cells.

  • Gentle Sample Handling: Handle cells gently throughout the staining procedure. Centrifuge at low speeds (e.g., 300 x g).

  • Include Positive and Negative Controls: Use a known apoptosis inducer (e.g., staurosporine) as a positive control and untreated cells as a negative control to ensure the assay is working correctly.

  • Corroborate with Other Apoptosis Markers: Confirm apoptosis by looking at other markers, such as caspase-3 cleavage or PARP cleavage, using Western blotting.

Q4: I am seeing significant variability in the cytotoxic effect of this compound between different cancer cell lines. In some, it is highly potent, while in others, it has minimal effect. What could explain this?

A4: This is a well-documented phenomenon. For example, this compound has been shown to be cytotoxic against cisplatin-sensitive ovarian cancer cell lines (A2780S) but not against their cisplatin-resistant counterparts (A2780CP). The reasons for such differential sensitivity are multifaceted:

  • Expression Levels of Target Kinases: The expression levels of this compound's primary targets (e.g., CDKs, GSK-3β) can vary significantly between cell lines.

  • Status of Downstream Signaling Pathways: The dependence of a cell line on a particular signaling pathway for survival will dictate its sensitivity to an inhibitor of that pathway. For instance, cells that are highly dependent on the NF-κB pathway may be more sensitive to this compound.

  • Drug Resistance Mechanisms: As mentioned earlier, the expression of drug efflux pumps can confer resistance.

  • Genetic Background of the Cells: The overall genetic landscape of the cancer cells, including the presence of specific mutations or amplifications, can influence their response to kinase inhibitors.

Troubleshooting and Investigation:

  • Characterize Your Cell Lines: Profile the expression levels of key this compound targets in your panel of cell lines by Western blot or qPCR.

  • Assess Pathway Activation: Determine the basal activation state of relevant pathways (e.g., by measuring phospho-protein levels) to see if there is a correlation with sensitivity.

  • Consult the Literature: Review publications that have used this compound in various cell lines to see if your observations are consistent with published data.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Reference
MEK16
GSK-3β10
Cdk1/cyclin B22
Cdk5/p2528
CK135
Cdk2/cyclin A40
Cdk2/cyclin E70
Erk1470
PKCγ500
Cdk4/cyclin D1600
Cdk6/cyclin D2700
PKCα700

Table 2: Comparative Cytotoxicity of this compound and Cisplatin in Ovarian Cancer Cell Lines

Cell LineCompoundIC50 (µM)Reference
A2780S (Cisplatin-Sensitive)Cisplatin31.4
This compound146.8
A2780CP (Cisplatin-Resistant)Cisplatin76.9
This compound> 300

Experimental Protocols

In Vitro Radioactive Kinase Assay (CDK1/Cyclin B)

Materials:

  • Purified active CDK1/Cyclin B enzyme

  • Histone H1 substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control.

  • In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, Histone H1, and the diluted this compound or DMSO.

  • Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP (final concentration at or near the Km for CDK1).

  • Incubate at 30°C for 20-30 minutes, ensuring the reaction remains in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone and allow the papers to air dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell-Based GSK-3β Inhibition Assay (Western Blot)

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, anti-phospho-Tau, anti-total Tau)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO control for the desired time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-GSK-3β) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total GSK-3β) to confirm equal loading.

Apoptosis Assay by Annexin V-FITC/PI Staining and Flow Cytometry

Materials:

  • Cells treated with this compound or control

  • Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating with this compound for the desired time and concentration. Include untreated and positive controls.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Materials:

  • Cells treated with this compound or control

  • Cold PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells for at least 30 minutes at 4°C (or store at -20°C for longer periods).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. Use a low flow rate for better resolution.

Visualizations

Hymenialdisine_Signaling_Pathways cluster_cell_cycle Cell Cycle Progression cluster_survival_inflammation Survival & Inflammation cluster_other_kinases Other Kinase Pathways CDK1_CyclinB CDK1/Cyclin B G2_M G2/M Transition CDK1_CyclinB->G2_M CDK2_CyclinA CDK2/Cyclin A G1_S G1/S Transition CDK2_CyclinA->G1_S CDK46_CyclinD CDK4,6/Cyclin D CDK46_CyclinD->G1_S IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to Gene_Expression Gene Expression (e.g., IL-8, VEGF) GSK3b GSK-3β Tau Tau GSK3b->Tau phosphorylates MEK1 MEK1 ERK ERK MEK1->ERK phosphorylates This compound This compound This compound->CDK1_CyclinB This compound->CDK2_CyclinA This compound->CDK46_CyclinD This compound->IKK inhibits This compound->GSK3b This compound->MEK1

Caption: this compound inhibits multiple kinases, affecting cell cycle, survival, and inflammation pathways.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps cluster_outcomes Potential Outcomes Unexpected_Result Unexpected Result (e.g., No Cellular Effect) Check_Compound Check Compound (Purity, Stability) Unexpected_Result->Check_Compound Check_Assay Check Assay Conditions (Controls, Reagents) Unexpected_Result->Check_Assay Check_Cells Check Cellular Factors (Permeability, Efflux, Metabolism) Unexpected_Result->Check_Cells Check_Off_Target Investigate Off-Target Effects & Crosstalk Unexpected_Result->Check_Off_Target Biochemical_Assay Biochemical Assay (In Vitro) Biochemical_Assay->Unexpected_Result Cell_Based_Assay Cell-Based Assay Cell_Based_Assay->Unexpected_Result Optimize_Assay Optimize Assay Protocol Check_Compound->Optimize_Assay Check_Assay->Optimize_Assay Reinterpret_Data Re-interpret Data Check_Cells->Reinterpret_Data New_Hypothesis Formulate New Hypothesis Check_Off_Target->New_Hypothesis

Caption: A logical workflow for troubleshooting unexpected results in this compound assays.

References

Hymenialdisine Off-Target Kinase Profiling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving the kinase inhibitor, Hymenialdisine. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, quantitative data on kinase inhibition, and standardized experimental protocols to address common challenges encountered during off-target kinase profiling.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-targets of this compound?

A1: this compound is a marine natural product known to potently inhibit several kinases. Its primary off-targets include cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1).[1][2] It has also been reported to suppress the NF-κB signaling pathway, which is a significant off-target effect with potential anti-inflammatory implications.[1]

Q2: Why do my in vitro and cell-based assay results for this compound show different potencies?

A2: Discrepancies between in vitro and cell-based assays are common and can arise from several factors. In vitro assays using purified enzymes may not fully replicate the cellular environment where factors like ATP concentration, inhibitor conformation, and the presence of scaffolding proteins can influence activity.[3] Furthermore, the observed phenotype in a cellular context may be the result of this compound acting on multiple targets, not just the primary kinase of interest.[3]

Q3: How can I determine if this compound is interfering with my assay technology?

A3: To rule out assay interference, it is crucial to run control experiments. A common method is to perform the assay without the kinase enzyme but with all other components, including this compound. If a signal is generated or altered, it suggests that the compound is interacting directly with the assay reagents or the detection system. For fluorescence-based assays, this could manifest as quenching or inherent fluorescence of the compound.

Q4: What is a suitable starting concentration for this compound in cell-based assays?

A4: Previous studies have shown that 10Z-Hymenialdisine is active at concentrations of 1–10 µM. To avoid cytotoxicity, it is recommended to conduct initial experiments at concentrations ≤5 µM, especially when assessing anti-angiogenic effects. A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and endpoint.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in Kinase Assays
Potential CauseTroubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.
Edge Effects Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing and consistent incubation conditions.
Inconsistent Incubation Times Use a multi-channel pipette or an automated liquid handler to initiate and terminate reactions simultaneously.
Compound Precipitation Visually inspect for any precipitation of this compound in your assay buffer. Determine its solubility under the final assay conditions to ensure it remains in solution throughout the experiment.
Issue 2: Inconsistent IC50 Values for this compound
Potential CauseTroubleshooting Step
Variable Enzyme Activity Use a consistent lot of purified kinase and handle it according to the manufacturer's instructions to avoid degradation. Ensure the enzyme concentration is in the linear range of the assay.
Fluctuations in ATP Concentration Prepare a fresh ATP solution for each experiment. The IC50 value of ATP-competitive inhibitors like this compound is sensitive to the ATP concentration.
Inaccurate Serial Dilutions Carefully prepare serial dilutions of this compound. Use a new set of pipette tips for each dilution to prevent carryover.
Data Analysis Errors Utilize a standardized data analysis workflow. Ensure that the curve fitting for the IC50 determination is appropriate for the data.

Quantitative Data: this compound Kinase Inhibition

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against a panel of protein kinases, providing a quantitative measure of its potency and selectivity.

Table 1: IC50 Values of this compound against a Panel of Cyclin-Dependent and Glycogen Synthase Kinases.

Kinase TargetThis compound IC50 (µM)
GSK-3β0.023

Note: Data for other kinases in this category for this compound were not specified in the provided context.

Table 2: IC50 Values of this compound against a Panel of Other Key Kinases.

Kinase TargetThis compound IC50 (µM)
Data not available in the provided context.

Experimental Protocols

In Vitro Radioactive Kinase Assay

This assay measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • 5x Kinase reaction buffer

  • [γ-³²P]ATP

  • Unlabeled ATP

  • This compound (or other test compounds) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing 5x kinase reaction buffer, purified kinase, and substrate in a microcentrifuge tube.

  • Add this compound at various concentrations (typically in a serial dilution). Include a DMSO-only control.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone and allow the papers to dry.

  • Place the dry P81 papers into scintillation vials with a scintillation cocktail.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell-Based Kinase Activity Assay (ELISA-based)

This assay measures the inhibition of a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • 96-well filter plates

  • This compound (or other test compounds) dissolved in DMSO

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody for the substrate

  • Phospho-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO as a control for a specified period.

  • Remove the media and lyse the cells directly in the wells.

  • Transfer the cell lysates to the pre-coated ELISA plate and incubate to allow the tagged substrate to bind.

  • Wash the plate to remove unbound components.

  • Add the phospho-specific primary antibody and incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Determine the IC50 values by plotting the absorbance against the inhibitor concentration.

Visualizations

Signaling_Pathways cluster_this compound This compound Off-Targets cluster_Cellular_Processes Affected Cellular Processes CDKs CDKs CellCycle Cell Cycle Progression CDKs->CellCycle GSK3b GSK-3β Tau Tau Phosphorylation GSK3b->Tau CK1 CK1 IKK IKK Complex NFkB_Activation NF-κB Activation IKK->NFkB_Activation Inflammation Inflammation NFkB_Activation->Inflammation Angiogenesis Angiogenesis NFkB_Activation->Angiogenesis This compound This compound This compound->CDKs inhibits This compound->GSK3b inhibits This compound->CK1 inhibits This compound->IKK inhibits

Caption: Signaling pathways affected by this compound's off-target activity.

Kinase_Assay_Workflow cluster_invitro In Vitro Radioactive Kinase Assay cluster_cellbased Cell-Based ELISA Kinase Assay iv_start Prepare Reaction Mix (Kinase, Substrate, Buffer) iv_add_hym Add this compound/ DMSO Control iv_start->iv_add_hym iv_initiate Initiate with [γ-³²P]ATP iv_add_hym->iv_initiate iv_incubate Incubate at 30°C iv_initiate->iv_incubate iv_stop Spot on P81 Paper iv_incubate->iv_stop iv_wash Wash Papers iv_stop->iv_wash iv_quantify Quantify with Scintillation Counter iv_wash->iv_quantify cb_start Seed Cells in 96-well Plate cb_treat Treat with this compound/ DMSO Control cb_start->cb_treat cb_lyse Lyse Cells cb_treat->cb_lyse cb_bind Bind Lysate to Coated Plate cb_lyse->cb_bind cb_ab1 Add Primary Antibody (Phospho-specific) cb_bind->cb_ab1 cb_ab2 Add Secondary Antibody (HRP-conjugated) cb_ab1->cb_ab2 cb_detect Add TMB Substrate & Measure Absorbance cb_ab2->cb_detect

Caption: Experimental workflows for in vitro and cell-based kinase inhibition assays.

References

Technical Support Center: Hymenialdisine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hymenialdisine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a marine natural product originally isolated from sponges of the genera Axinella, Acanthella, and Hymeniacidon.[1] It functions as a competitive inhibitor of a range of protein kinases by binding to the ATP-binding site.[2][3][4] This inhibition prevents the phosphorylation of downstream target proteins, thereby modulating various cellular signaling pathways.

Q2: What are the primary kinase targets of this compound?

This compound is a multi-kinase inhibitor. Its primary targets include Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Casein Kinase 1 (CK1).[5] It has also been shown to be a potent inhibitor of MEK1. Due to its broad activity, it is crucial to consider its effects on multiple pathways in your experimental design.

Q3: Are there any known off-target effects of this compound?

Yes, a significant off-target effect of this compound is the suppression of the NF-κB signaling pathway. This anti-inflammatory activity is independent of its kinase inhibition and should be considered when interpreting experimental results, especially in studies related to inflammation, immunity, or cancer.

Q4: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for in vitro experiments. For long-term storage, it is recommended to store the solid compound and its solutions at -20°C.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in cell-based assays.

  • Possible Cause 1: Off-target effects.

    • Troubleshooting Step: this compound's inhibition of the NF-κB pathway can lead to unexpected phenotypes. To dissect the observed effects, consider using a more selective inhibitor for your target of interest in parallel with this compound. Additionally, an NF-κB specific activator (like TNF-α) or inhibitor can be used to confirm if the observed effect is NF-κB dependent.

  • Possible Cause 2: Multi-kinase inhibition.

    • Troubleshooting Step: Since this compound inhibits multiple kinases (CDKs, GSK-3β, etc.), the observed cellular phenotype might be a composite effect. To isolate the contribution of a specific kinase, you can use techniques like siRNA-mediated knockdown of individual kinases or employ more specific inhibitors for comparison.

Issue 2: No observable effect at the expected concentration.

  • Possible Cause 1: Compound degradation.

    • Troubleshooting Step: Ensure that this compound has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions in DMSO.

  • Possible Cause 2: Cell permeability or efflux.

    • Troubleshooting Step: While this compound is generally cell-permeable, different cell lines can have varying levels of permeability or efflux pump activity. Increase the incubation time or concentration to see if a response is elicited. Alternatively, you can use a cell permeability assay to confirm uptake.

Issue 3: High background in in vitro kinase assays.

  • Possible Cause 1: Non-specific binding.

    • Troubleshooting Step: Ensure that the kinase reaction buffer contains a sufficient concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to minimize non-specific binding of this compound or other reaction components.

  • Possible Cause 2: ATP concentration.

    • Troubleshooting Step: this compound is an ATP-competitive inhibitor. If the ATP concentration in your assay is too high, it can outcompete this compound, leading to reduced inhibition. The final ATP concentration should ideally be at or near the Km for the specific kinase being assayed.

Data Presentation

Table 1: IC50 Values of this compound Against a Panel of Protein Kinases

Kinase TargetThis compound IC50 (nM)
MEK13.0 - 6.0
GSK-3β10
CDK1/cyclin B22
CDK5/p2528
Casein Kinase 1 (CK1)35
CDK2/cyclin E40
CDK2/cyclin A70

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is adapted from methodologies used to assess the inhibitory activity of this compound against purified kinases.

Materials:

  • Purified kinase

  • Kinase-specific substrate (e.g., myelin basic protein)

  • [γ-³²P]ATP

  • 5x Kinase reaction buffer (e.g., 100 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT)

  • ATP solution

  • This compound dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing 5x kinase reaction buffer, purified kinase, and substrate in a microcentrifuge tube.

  • Add this compound at various concentrations (typically in a serial dilution). Include a DMSO-only control.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone and allow the papers to dry.

  • Place the dry P81 papers into scintillation vials with a scintillation cocktail.

  • Quantify the incorporated radioactivity using a scintillation counter.

Cell-Based Kinase Activity Assay (ELISA-based)

This assay measures the inhibition of a specific kinase within a cellular context.

Materials:

  • Cells seeded in a multi-well plate

  • This compound dissolved in DMSO

  • Cell-permeable substrate peptide

  • Lysis buffer

  • ELISA plate pre-coated with an antibody to the substrate

  • Phospho-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

Procedure:

  • Treat the cells with various concentrations of this compound or DMSO as a control for a specified period.

  • Add the cell-permeable substrate peptide to the wells and incubate to allow for cellular uptake and phosphorylation.

  • Remove the media and lyse the cells directly in the wells.

  • Transfer the cell lysates to the pre-coated ELISA plate and incubate to allow the tagged substrate to bind.

  • Wash the plate to remove unbound components.

  • Add the phospho-specific primary antibody and incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

Visualizations

Caption: Signaling pathways affected by this compound.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_reagents Prepare Kinase, Substrate, & Buffers mix Combine Kinase, Substrate, and this compound/DMSO prep_reagents->mix prep_hym Prepare this compound Serial Dilutions prep_hym->mix initiate Initiate with [γ-³²P]ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop_reaction Spot on P81 Paper incubate->stop_reaction wash Wash with Phosphoric Acid stop_reaction->wash dry Dry Paper wash->dry scintillate Scintillation Counting dry->scintillate analyze Analyze Data (Calculate IC50) scintillate->analyze

Caption: Experimental workflow for in vitro kinase inhibition assay.

References

Validation & Comparative

Hymenialdisine vs. Other CDK Inhibitors in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of drugs, targeting the fundamental machinery of cell cycle progression. This guide provides a detailed comparison of Hymenialdisine, a natural marine sponge-derived compound, with other prominent CDK inhibitors, including the FDA-approved CDK4/6 inhibitors (Palbociclib, Ribociclib, and Abemaciclib) and broader-spectrum inhibitors like Flavopiridol and Roscovitine. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, supported by experimental data.

Introduction to CDK Inhibition in Cancer

Cyclin-dependent kinases are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, drive the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Consequently, inhibiting CDKs has become a validated strategy in oncology. While early-generation CDK inhibitors were pan-CDK inhibitors with significant toxicity, newer agents exhibit greater selectivity, improving their therapeutic index.

This compound is a marine alkaloid that has demonstrated potent inhibitory activity against several kinases, including multiple CDKs. Its unique chemical structure and broad kinase inhibitory profile distinguish it from many synthetic CDK inhibitors.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other CDK inhibitors against various CDK-cyclin complexes and a panel of cancer cell lines. This data provides a quantitative measure of their potency and selectivity.

Table 1: IC50 Values against Cyclin-Dependent Kinases

InhibitorCDK1/cyclin B (nM)CDK2/cyclin A (nM)CDK2/cyclin E (nM)CDK4/cyclin D1 (nM)CDK5/p25 (nM)CDK6/cyclin D2 (nM)CDK9/cyclin T1 (nM)
This compound22[1]40[1]70[1]600[1]28[1]700-
Palbociclib>10,000>10,000-11-16-
Ribociclib>1000--10>10,00039>10,000
Abemaciclib---2-1057
Flavopiridol~40~40-~40-~4020-100
Roscovitine650700700>100,000160>100,000600

Note: IC50 values can vary between different studies and assay conditions. The data presented is a representative compilation.

Table 2: IC50 Values against Various Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)
This compoundA2780SOvarian Cancer146.8
A2780CPOvarian Cancer>300
PalbociclibMB453Breast Cancer0.106
MB231Breast Cancer0.285
MCF-7Breast Cancer0.148
RibociclibNeuroblastoma cell linesNeuroblastoma0.306
RCC cell lines (7 of 9)Renal Cell Carcinoma0.076 - 0.280
AbemaciclibBreast cancer cell lines (average)Breast Cancer0.168
FlavopiridolLNCaPProstate Cancer0.016
K562Leukemia0.130
Anaplastic thyroid cancer cell linesThyroid Cancer0.10 - 0.13
RoscovitineHuman cancer cell lines (average)Various~15
Human osteosarcoma cell linesOsteosarcomaLow micromolar range

Signaling Pathways

CDK inhibitors primarily exert their anti-cancer effects by arresting the cell cycle. However, their broader kinase inhibitory profiles can lead to the modulation of other critical signaling pathways.

CDK_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitors CDK Inhibitors Growth Factors Growth Factors Ras/MAPK Ras/MAPK Growth Factors->Ras/MAPK Cyclin D Cyclin D Ras/MAPK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2_E CDK2 Cyclin E->CDK2_E activates DNA Replication DNA Replication CDK2_E->DNA Replication This compound This compound This compound->CDK4/6 This compound->CDK2_E Palbociclib Palbociclib Palbociclib->CDK4/6 Ribociclib Ribociclib Ribociclib->CDK4/6 Abemaciclib Abemaciclib Abemaciclib->CDK4/6 Flavopiridol Flavopiridol Flavopiridol->CDK4/6 Flavopiridol->CDK2_E Roscovitine Roscovitine Roscovitine->CDK2_E

Caption: Simplified CDK-mediated cell cycle progression from G1 to S phase and points of inhibition.

This compound has also been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This anti-inflammatory activity is a significant off-target effect that could contribute to its anti-cancer properties.

NFkB_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor TNF-alpha TNF-alpha IKK IKK TNF-alpha->IKK IL-1 IL-1 IL-1->IKK IκB IκB IKK->IκB phosphorylates IκB-NF-κB IκB-NF-κB Complex IκB->IκB-NF-κB NF-κB NF-κB NF-κB->IκB-NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocation IκB-NF-κB->NF-κB IκB degradation Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription activates This compound This compound This compound->IKK

Caption: this compound inhibits the NF-κB signaling pathway by targeting IKK.

Experimental Protocols

This protocol is used to assess the cytotoxic effects of CDK inhibitors on cancer cell lines and to determine their IC50 values.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the CDK inhibitors (this compound, Palbociclib, etc.) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed Cells 1. Seed cells in 96-well plate Start->Seed Cells Incubate_24h 2. Incubate for 24h Seed Cells->Incubate_24h Add Inhibitors 3. Add serial dilutions of inhibitors Incubate_24h->Add Inhibitors Incubate_48_72h 4. Incubate for 48-72h Add Inhibitors->Incubate_48_72h Add MTT 5. Add MTT solution Incubate_48_72h->Add MTT Incubate_2_4h 6. Incubate for 2-4h Add MTT->Incubate_2_4h Solubilize 7. Solubilize formazan crystals Incubate_2_4h->Solubilize Measure Absorbance 8. Measure absorbance at 570 nm Solubilize->Measure Absorbance Analyze Data 9. Calculate IC50 values Measure Absorbance->Analyze Data End End Analyze Data->End

References

Hymenialdisine vs. Specific GSK-3β Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the marine sponge-derived compound Hymenialdisine with highly specific synthetic inhibitors of Glycogen Synthase Kinase-3 beta (GSK-3β), a key enzyme implicated in a multitude of cellular processes and diseases. This document outlines their respective potencies, mechanisms of action, and provides detailed experimental methodologies for their evaluation.

Performance Comparison: this compound, CHIR-99021, and AR-A014418

This compound, a natural product isolated from marine sponges, has been identified as a potent inhibitor of several protein kinases, including GSK-3β.[1][2][3] It competes with ATP for binding to the kinase domain.[1][2] For comparative purposes, we are evaluating it against two well-established, highly selective, and potent synthetic GSK-3β inhibitors: CHIR-99021 and AR-A014418.

InhibitorTypeTarget(s)IC50 (GSK-3β)Ki (GSK-3β)Selectivity ProfileMechanism of Action
This compound Natural Product (Marine Sponge Alkaloid)GSK-3β, CDKs, CK1~50 nMNot ReportedBroad-spectrum kinase inhibitorATP-competitive
CHIR-99021 Synthetic (Aminopyrimidine derivative)GSK-3β, GSK-3α6.7 nMNot ReportedHighly selective for GSK-3 over a large panel of kinases.ATP-competitive
AR-A014418 Synthetic (Thiazole derivative)GSK-3β104 nM38 nMHighly selective for GSK-3, with no significant inhibition of 26 other kinases, including CDK2 and CDK5.ATP-competitive

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the context of GSK-3β inhibition and the methods for its study, the following diagrams are provided.

Wnt_beta_catenin_pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK-3β) beta_catenin_p p-β-catenin Destruction_Complex->beta_catenin_p Phosphorylation Proteasome Proteasome beta_catenin_p->Proteasome beta_catenin_degradation β-catenin Degradation Proteasome->beta_catenin_degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh GSK3beta_inhibited GSK-3β (Inhibited) Dsh->GSK3beta_inhibited Inhibits beta_catenin_stable β-catenin (Stable) Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF TCF/LEF beta_catenin_stable->TCF_LEF Co-activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes This compound This compound & Specific Inhibitors This compound->GSK3beta_inhibited Directly Inhibit

Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand.

GSK3b_Kinase_Assay_Workflow start Start: Prepare Reagents prepare_inhibitor Prepare serial dilutions of test inhibitor (e.g., this compound) start->prepare_inhibitor prepare_master_mix Prepare Master Mix: - Kinase Buffer - GSK-3β Substrate Peptide start->prepare_master_mix add_inhibitor Add test inhibitor dilutions and controls to wells prepare_inhibitor->add_inhibitor add_master_mix Add Master Mix to 96-well plate prepare_master_mix->add_master_mix add_master_mix->add_inhibitor add_atp Add ATP to all wells (except 'blank') add_inhibitor->add_atp add_enzyme Add diluted GSK-3β enzyme to initiate reaction (except 'no enzyme' control) incubate Incubate at 30°C for 45 minutes add_enzyme->incubate add_atp->add_enzyme detect Add detection reagent (e.g., Kinase-Glo®) incubate->detect read Read luminescence detect->read

Caption: A typical workflow for a GSK-3β in vitro kinase assay.

Experimental Protocols

In Vitro GSK-3β Kinase Activity Assay (Luminescent)

This protocol is adapted from commercially available kits, such as the GSK3β Kinase Assay Kit from BPS Bioscience.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3 substrate peptide

  • 5x Kinase Assay Buffer

  • Dithiothreitol (DTT)

  • ATP solution

  • Test inhibitor (e.g., this compound)

  • Kinase-Glo® Max Luminescent Kinase Assay Kit

  • 96-well white microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water and adding DTT to a final concentration of 2 mM.

    • Thaw the GSK-3β enzyme, substrate peptide, and ATP on ice.

    • Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer at 10-fold the desired final concentrations.

    • Dilute the GSK-3β enzyme to the working concentration (e.g., 0.6 ng/µL) in 1x Kinase Assay Buffer.

  • Assay Reaction:

    • Prepare a master mix containing 5x Kinase Assay Buffer with DTT, GSK Substrate Peptide, and distilled water.

    • Add 20 µL of the master mix to each well of a 96-well plate.

    • Add 5 µL of the serially diluted test inhibitor to the appropriate wells. For control wells, add 5 µL of the diluent solution (e.g., 10% DMSO).

    • Add 5 µL of 100 µM ATP solution to all wells except the "Blank" controls. Add 5 µL of distilled water to the "Blank" wells.

    • To initiate the kinase reaction, add 20 µL of the diluted GSK-3β enzyme to all wells except the "No Enzyme Control" and "Luciferase Control" wells. Add 20 µL of 1x Kinase Assay Buffer to these control wells.

    • The final reaction volume will be 50 µL.

  • Incubation:

    • Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • After the incubation period, add 50 µL of Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a microplate reader.

    • Subtract the background luminescence ("Blank" wells) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor Control".

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for GSK-3β Activity (Western Blot)

Objective: To assess the effect of a test compound on the phosphorylation of a known GSK-3β substrate (e.g., Tau or β-catenin) in a cellular context.

Materials:

  • Cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Tau (Ser396), anti-total-Tau, anti-active-β-catenin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane and run the SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Tau) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Tau) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

    • Compare the levels of the phosphorylated substrate in inhibitor-treated cells to the vehicle-treated control to determine the inhibitor's effect on GSK-3β activity in a cellular environment.

References

Hymenialdisine's Impact on Tau Phosphorylation: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neurodegenerative disease research, the aberrant hyperphosphorylation of the microtubule-associated protein tau is a critical hallmark of several tauopathies, including Alzheimer's disease. This has led to a concerted effort to identify and characterize inhibitors of the kinases responsible for this pathological modification. Hymenialdisine, a marine sponge-derived compound, has emerged as a potent inhibitor of key tau kinases. This guide provides a comparative analysis of this compound's effects on tau phosphorylation against other therapeutic strategies, supported by experimental data and detailed protocols to aid researchers in their investigations.

Comparative Efficacy of Tau Phosphorylation Inhibitors

This compound distinguishes itself by inhibiting multiple kinases implicated in tau hyperphosphorylation, primarily Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5).[1] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to or greater than many other investigated compounds. The following tables summarize the quantitative data for this compound and its alternatives.

Table 1: Kinase Inhibitors Targeting Tau Phosphorylation

CompoundTarget Kinase(s)IC50 (nM)Notes
This compound GSK-3β, CDK5/p25 10, 28 Broad-spectrum kinase inhibitor.[1]
LithiumGSK-3β~2,000,000Non-specific inhibitor with a narrow therapeutic index.[2]
TideglusibGSK-3β-Non-ATP competitive inhibitor; has been in clinical trials.[3]
RoscovitineCDK5-Inhibits CDK5 activity, reducing tau phosphorylation.[4]
Indirubin-3'-monoximeGSK-3β, CDKs-Dual inhibitor of GSK-3 and CDKs.
Manzamine AGSK-3β, CDK510,000, 1,500Natural product with ATP non-competitive inhibition of GSK-3.

Table 2: Alternative Strategies to Modulate Tau Phosphorylation

StrategyCompound/MethodMechanism of ActionKey Findings
HSP90 Inhibition EC102Promotes the degradation of hyperphosphorylated tau via the proteasome, involving the co-chaperone CHIP.Reduces levels of insoluble tau aggregates.
PP2A Activation Sodium Selenate, MemantineEnhances the activity of Protein Phosphatase 2A, the primary tau phosphatase, to promote dephosphorylation.Reverses memory deficits and reduces tau phosphorylation in preclinical models.

Signaling Pathways in Tau Phosphorylation

The hyperphosphorylation of tau is a complex process involving multiple signaling cascades. This compound and its alternatives intervene at different points in these pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Tau_Phosphorylation_Pathway cluster_phosphatases Phosphatase Activity GSK3b GSK-3β Tau Tau GSK3b->Tau Phosphorylation CDK5 CDK5/p25 CDK5->Tau Phosphorylation PP2A PP2A pTau Hyperphosphorylated Tau PP2A->pTau Dephosphorylation Aggregation Aggregation & Neurofibrillary Tangles pTau->Aggregation

Figure 1: Overview of Tau Phosphorylation and Dephosphorylation.

Hymenialdisine_Action This compound This compound GSK3b GSK-3β This compound->GSK3b Inhibition CDK5 CDK5/p25 This compound->CDK5 Inhibition Tau Tau GSK3b->Tau Phosphorylation CDK5->Tau Phosphorylation pTau Hyperphosphorylated Tau

Figure 2: this compound inhibits GSK-3β and CDK5, preventing tau hyperphosphorylation.

Alternative_Pathways cluster_hsp90 HSP90 Inhibition cluster_pp2a PP2A Activation HSP90i HSP90 Inhibitors HSP90 HSP90 HSP90i->HSP90 Inhibition CHIP CHIP (E3 Ligase) HSP90i->CHIP Promotes Interaction pTau pTau HSP90->pTau Stabilization pTau_degradation Proteasomal Degradation CHIP->pTau Ubiquitination pTau->pTau_degradation PP2Aa PP2A Activators PP2A PP2A PP2Aa->PP2A Activation pTau2 Hyperphosphorylated Tau PP2A->pTau2 Dephosphorylation pTau_dephospho Dephosphorylated Tau pTau2->pTau_dephospho

Figure 3: Mechanisms of alternative strategies targeting tau.

Experimental Protocols

To facilitate the validation and comparison of these compounds, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (GSK-3β)

This protocol is adapted from a method used to screen for GSK-3β inhibitors.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM HEPES pH 7.4, 20 mM MgCl₂, 1 mM DTT)

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper or other method for separating phosphorylated substrate

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the test compound or DMSO (vehicle control) to the appropriate wells.

  • Add the GSK-3β substrate peptide to all wells.

  • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just ATP if using a non-radioactive method) and the GSK-3β enzyme.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol for the ADP-Glo™ assay to measure ADP production.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Tau Phosphorylation Assay (Western Blotting)

This protocol outlines a general method for assessing the effect of inhibitors on tau phosphorylation in a cellular context.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons)

  • Cell culture medium and supplements

  • Test compounds (this compound and alternatives)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against total tau and specific phospho-tau epitopes (e.g., AT8, PHF-1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate neuronal cells at an appropriate density and allow them to adhere and differentiate if necessary.

  • Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

  • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total tau and specific phospho-tau epitopes overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated tau to total tau. Compare the effects of the different inhibitors.

By providing a framework for direct comparison and standardized methodologies, this guide aims to empower researchers to effectively validate the effects of this compound and other promising compounds in the ongoing search for effective treatments for tauopathies.

References

A Comparative Analysis of Hymenialdisine and Staurosporine for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor research, Hymenialdisine and Staurosporine represent two distinct yet significant molecules. This compound, a marine-derived natural product, has garnered attention for its relatively selective inhibition of several kinases implicated in diseases like cancer and neurodegenerative disorders. In contrast, Staurosporine, a microbial alkaloid, is a broad-spectrum and potent kinase inhibitor widely utilized as a research tool for inducing apoptosis and studying cellular signaling. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Kinase Inhibition Profiles: A Quantitative Comparison

The inhibitory activity of this compound and Staurosporine against a panel of key protein kinases reveals their distinct selectivity profiles. The half-maximal inhibitory concentration (IC50) values, which quantify the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the tables below.

Table 1: IC50 Values against Cyclin-Dependent and Glycogen Synthase Kinases [1]

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM)
CDK1/cyclin B-0.003
CDK2/cyclin A0.4-
CDK2/cyclin E0.68-
CDK5/p257.5-
GSK-3β0.023-

Table 2: IC50 Values against Other Key Kinases [1]

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM)
PKA-0.007
PKG-0.0085
CaM KII-0.02
p60v-src-0.006
PKC-0.0007

Mechanism of Action and Cellular Effects

This compound: This marine sponge constituent acts as an ATP-competitive inhibitor of several kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1).[2][3] Its ability to inhibit multiple kinases involved in cell cycle regulation and signaling has made it a compound of interest for therapeutic applications.[2] Notably, this compound has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation, by inhibiting the DNA binding of NF-κB. This action contributes to its anti-inflammatory and potential anti-cancer effects.

Staurosporine: As a prototypical ATP-competitive kinase inhibitor, Staurosporine binds to the ATP-binding site of a wide array of kinases with high affinity but low selectivity. This broad-spectrum inhibition disrupts numerous signaling pathways, leading to various cellular effects. Depending on the concentration and cell type, Staurosporine can induce cell cycle arrest at the G1 or G2/M phase. At higher concentrations, it is a potent inducer of apoptosis through both caspase-dependent and -independent mechanisms.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

G cluster_H This compound Pathway cluster_S Staurosporine Pathway This compound This compound Kinases CDKs, GSK-3β, CK1 This compound->Kinases Inhibits NFkB_pathway NF-κB Pathway This compound->NFkB_pathway Inhibits CellCycle Cell Cycle Regulation Kinases->CellCycle Regulates Inflammation Inflammation NFkB_pathway->Inflammation Mediates Staurosporine Staurosporine BroadKinases Broad Spectrum of Kinases Staurosporine->BroadKinases Inhibits CellCycleArrest G1/G2/M Arrest BroadKinases->CellCycleArrest Leads to Apoptosis Apoptosis BroadKinases->Apoptosis Induces

Caption: Signaling pathways of this compound and Staurosporine.

G cluster_K Kinase Inhibition Assay Workflow start Start prep Prepare Reaction Mix (Kinase, Substrate, Buffer) start->prep add_cpd Add Test Compound (this compound/Staurosporine) prep->add_cpd initiate Initiate Reaction (Add [γ-³²P]ATP) add_cpd->initiate incubate Incubate initiate->incubate spot Spot on P81 Paper incubate->spot wash Wash Paper spot->wash measure Measure Radioactivity (Scintillation Counter) wash->measure end End measure->end G cluster_C Cell Viability Assay Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with This compound/Staurosporine seed->treat incubate Incubate treat->incubate add_dye Add Viability Dye (e.g., Sapphire700) incubate->add_dye incubate2 Incubate add_dye->incubate2 read Read Fluorescence incubate2->read end End read->end

References

Hymenialdisine vs. Kenpaullone: A Kinase Selectivity Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the precise selectivity of small molecules is paramount. Hymenialdisine, a natural product derived from marine sponges, and Kenpaullone, a synthetic indirubin analogue, are both potent ATP-competitive kinase inhibitors with significant therapeutic potential, particularly in the fields of neurodegenerative diseases and oncology. This guide provides an objective comparison of their kinase selectivity profiles, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate tool compound for research and development.

Kinase Inhibition Profiles: A Quantitative Comparison

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Kenpaullone against a panel of key protein kinases. This data provides a quantitative measure of their potency and selectivity.

Kinase TargetThis compound IC50 (µM)Kenpaullone IC50 (µM)
Cyclin-Dependent Kinases (CDKs)
CDK1/cyclin BPotent inhibitor0.4[1]
CDK2/cyclin APotent inhibitor0.68[1]
CDK2/cyclin EPotent inhibitor7.5[2]
CDK5/p25Potent inhibitor0.85[1]
Glycogen Synthase Kinase 3 (GSK-3)
GSK-3β0.0230.23[1]
Other Kinases
Casein Kinase 1 (CK1)Potent inhibitor-
c-Src-15
Casein Kinase 2 (CK2)-20
ERK1-20
ERK2-9
Lck-0.47

Signaling Pathways

This compound and Kenpaullone exert their cellular effects by modulating distinct signaling pathways.

This compound and the NF-κB Signaling Pathway

This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway. It can suppress the activation of NF-κB, a key regulator of inflammation, by preventing the translocation of the p65 subunit into the nucleus. This inhibitory action on the NF-κB pathway contributes to its anti-inflammatory and potential anti-cancer properties.

NF_kB_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates p65/p50 p65/p50 IκBα->p65/p50 releases Nucleus Nucleus p65/p50->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->IKK Complex inhibits This compound->p65/p50 inhibits translocation

This compound inhibits the NF-κB signaling pathway.
Kenpaullone and the Wnt/β-catenin Signaling Pathway

Kenpaullone is a well-characterized inhibitor of GSK-3β. By inhibiting GSK-3β, Kenpaullone prevents the phosphorylation and subsequent degradation of β-catenin. This stabilization of β-catenin allows it to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes. This makes Kenpaullone an activator of the canonical Wnt/β-catenin signaling pathway.

Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled activates GSK-3β GSK-3β Dishevelled->GSK-3β inhibits β-catenin β-catenin GSK-3β->β-catenin phosphorylates for Degradation Degradation β-catenin->Degradation Nucleus Nucleus β-catenin->Nucleus translocates TCF/LEF TCF/LEF Nucleus->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Kenpaullone Kenpaullone Kenpaullone->GSK-3β inhibits

Kenpaullone activates Wnt signaling by inhibiting GSK-3β.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed experimental protocols are essential. Below is a representative protocol for an in vitro kinase assay, a common method used to determine the IC50 values of kinase inhibitors.

In Vitro Radiometric Protein Kinase Assay

This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate by a purified kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Purified recombinant kinase (e.g., CDK1/cyclin B, GSK-3β)

  • Specific peptide or protein substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Test compounds (this compound, Kenpaullone) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase reaction buffer, the purified kinase, and its specific substrate.

  • Compound Addition: Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only vehicle control.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Counting: Place the dried P81 papers in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Kinase, Substrate, and Buffer Mixture C Add Test Compound to Kinase Mixture A->C B Serially Dilute Test Compound B->C D Initiate Reaction with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Spot Reaction onto P81 Paper E->F G Wash to Remove Unincorporated ATP F->G H Measure Radioactivity (Scintillation Counting) G->H I Calculate % Inhibition and Determine IC50 H->I

Workflow for an in vitro radiometric kinase assay.

Conclusion

This compound and Kenpaullone are valuable chemical tools for studying kinase biology. Kenpaullone exhibits a well-defined inhibitory profile with potent activity against several CDKs and GSK-3β. This compound is also a potent inhibitor of these kinase families, with particularly strong activity against GSK-3β, and additionally inhibits CK1 and the NF-κB pathway. The choice between these two inhibitors will depend on the specific research question and the desired selectivity profile. The data and protocols presented in this guide are intended to facilitate informed decision-making for researchers in their kinase-focused investigations.

References

Comparative Efficacy of Hymenialdisine and its Analogues Against Target Kinases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the kinase inhibitory efficacy of the marine natural product hymenialdisine and its synthetic analogues. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows.

This compound, originally isolated from marine sponges, has garnered significant interest as a potent inhibitor of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neurodegenerative disorders, making kinase inhibitors a critical area of drug discovery. This compound and its analogues are known to target several key kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Checkpoint Kinase 1 (Chk1).[2][3][4] This guide aims to provide an objective comparison of their performance to aid in the development of next-generation kinase inhibitors.

Quantitative Comparison of Kinase Inhibition

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and several of its key analogues against a panel of protein kinases. The data highlights the impact of structural modifications on potency and selectivity.

Table 1: Comparative Inhibitory Activity (IC50, µM) of this compound and Analogues against CDKs and GSK-3β

Compound/AnalogueCDK1/cyclin BCDK2/cyclin ACDK5/p25GSK-3β
This compound---0.023[1]
Hymenolin0.2-0.070.1
Debromothis compound1.5-0.81.2
Tohordisine0.08-0.030.05

Table 2: Inhibitory Activity (IC50, µM) of this compound Analogues against Other Kinases

Compound/AnalogueTarget KinaseIC50 (µM)
Thieno[3,2-b]pyrroloazepinone (Analogue 10)Chk10.014
Thieno[3,2-b]pyrroloazepinone (Analogue 11)Chk10.029

Experimental Protocols

To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed experimental protocols are essential. Below are representative methodologies for assessing the efficacy of this compound analogues.

In Vitro Radioactive Kinase Assay

This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate group from ATP to a specific substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., histone H1 for CDKs, GSK-3 specific peptide for GSK-3β)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (this compound and its analogues) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing the kinase reaction buffer, the purified kinase, and its specific substrate.

  • The test compounds are added at various concentrations in a serial dilution format. A DMSO-only control is included.

  • The kinase reaction is initiated by the addition of [γ-³²P]ATP. The final ATP concentration is typically kept close to the Km value for the specific kinase.

  • The reaction is incubated at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • The reaction is stopped by spotting a portion of the mixture onto P81 phosphocellulose paper.

  • The P81 papers are washed multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • The radioactivity retained on the P81 papers, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Kinase Activity Assay (ELISA-based)

This method measures the inhibition of a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.

Materials:

  • Cell line expressing the target kinase

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody specific for the phosphorylated substrate

  • Phospho-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Cells are cultured and treated with various concentrations of the this compound analogues for a specified time.

  • Following treatment, the cells are lysed to release the cellular proteins.

  • The cell lysates are transferred to the pre-coated ELISA plate and incubated to allow the phosphorylated substrate to bind to the capture antibody.

  • The plate is washed to remove unbound proteins.

  • A phospho-specific primary antibody is added and incubated.

  • After another washing step, an HRP-conjugated secondary antibody is added.

  • The TMB substrate is added, and the color development is stopped with a stop solution.

  • The absorbance is measured using a plate reader, and the extent of kinase inhibition is determined by comparing the signal from treated cells to that of untreated controls.

Visualizing Molecular Mechanisms and Workflows

The following diagrams illustrate the signaling pathways affected by this compound analogues and a typical experimental workflow for their evaluation.

G Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_kinase Prepare Kinase and Substrate reaction_setup Set up Kinase Reaction prep_kinase->reaction_setup prep_compounds Prepare this compound Analogues (Serial Dilution) prep_compounds->reaction_setup incubation Incubate at 30°C reaction_setup->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Measure Kinase Activity (e.g., Radioactivity, Absorbance) stop_reaction->detection analysis Calculate IC50 Values detection->analysis

A typical workflow for in vitro kinase inhibition assays.

G Inhibition of NF-κB Signaling by this compound Analogues cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex stimulus->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB sequesters NFkappaB_nucleus NF-κB (p50/p65) NFkappaB->NFkappaB_nucleus translocates This compound This compound Analogues This compound->NFkappaB_nucleus inhibits translocation gene_expression Target Gene Expression (Inflammation, Proliferation) NFkappaB_nucleus->gene_expression activates

This compound analogues inhibit the NF-κB signaling pathway.

G Modulation of MAPK Signaling by this compound Analogues cluster_upstream Upstream Signaling cluster_cascade MAPK Cascade cluster_downstream Downstream Effects growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor Ras Ras receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK transcription_factors Transcription Factors ERK->transcription_factors This compound This compound Analogues This compound->MEK inhibits cellular_response Cell Proliferation, Differentiation, Survival transcription_factors->cellular_response

References

Hymenialdisine's Inhibitory Potency: A Comparative Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor research, Hymenialdisine, a natural product derived from marine sponges, has emerged as a significant compound with potent inhibitory activity against a range of protein kinases.[1] This guide provides a comparative analysis of this compound's inhibitory profile against other well-characterized kinase inhibitors, namely Staurosporine, Kenpaullone, Abemaciclib, and Indirubin. By presenting quantitative data, detailed experimental methodologies, and visual representations of affected signaling pathways, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for cross-validating the therapeutic potential of this compound.

Quantitative Comparison of Kinase Inhibition

The inhibitory activity of this compound and its counterparts is summarized below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the potency of each compound against a panel of key protein kinases.

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM)Kenpaullone IC50 (µM)Abemaciclib IC50 (nM)Indirubin IC50 (µM)
Cyclin-Dependent Kinases
CDK1/cyclin B-0.0030.4[1][2]-9[3]
CDK2/cyclin A--0.68--
CDK2/cyclin E--7.5--
CDK4/cyclin D1---2-
CDK5/p25--0.85-5.5
CDK6/cyclin D1---10-
Glycogen Synthase Kinase-3β (GSK-3β) 0.023-0.23-0.6
Other Key Kinases
MEK10.006----
Casein Kinase 1 (CK1)Potent inhibitor----
Checkpoint Kinase 1 (CHK1)Micromolar activity----
Protein Kinase C (PKC)0.80.0007---
Protein Kinase A (PKA)-0.007---
Protein Kinase G (PKG)-0.0085---
c-Src-0.00615--
ERK1--20--
ERK2--9--
CaM Kinase II-0.02---

Key Signaling Pathways and Inhibitor Action

This compound and the compared inhibitors exert their effects by modulating critical signaling pathways involved in cell cycle regulation, apoptosis, and inflammation.

Cell Cycle Regulation via CDK Inhibition

Cyclin-dependent kinases (CDKs) are pivotal for cell cycle progression. This compound, along with Abemaciclib and Indirubin, inhibits various CDKs, leading to cell cycle arrest.

CDK-Mediated Cell Cycle Control and Inhibition.
GSK-3β Signaling Pathway

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, including metabolism, apoptosis, and neurodevelopment. This compound and Kenpaullone are potent inhibitors of GSK-3β.

Inhibition of the GSK-3β Signaling Pathway.
NF-κB Inflammatory Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. This compound has been shown to inhibit this pathway, reducing the production of inflammatory cytokines like IL-8. This is achieved by preventing the translocation of the p65 subunit of NF-κB into the nucleus.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α Receptor TNF-α Receptor IKK Complex IKK Complex TNF-α Receptor->IKK Complex Activates TNF-α TNF-α TNF-α->TNF-α Receptor IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Degradation Degradation IκBα->Degradation Ubiquitination & NF-κB (p50/p65)_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_nuc Translocation DNA DNA NF-κB (p50/p65)_nuc->DNA Binds to Inflammatory Genes (IL-8, VEGF) Inflammatory Genes (IL-8, VEGF) DNA->Inflammatory Genes (IL-8, VEGF) Transcription This compound This compound This compound->NF-κB (p50/p65)_nuc Inhibits Translocation

This compound's Inhibition of NF-κB Pathway.

Experimental Protocols

The determination of a compound's inhibitory activity is crucial for its validation. Below is a generalized protocol for a standard in vitro radiometric protein kinase assay, a common method for determining IC50 values.

In Vitro Radiometric Protein Kinase Assay

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • ATP solution

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, the specific substrate peptide, and the purified kinase.

  • Compound Addition: Add the test compound at various concentrations. Include a DMSO-only control for baseline activity.

  • Reaction Initiation: Start the reaction by adding the [γ-³²P]ATP solution.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity remaining on the P81 paper using a scintillation counter. This radioactivity is proportional to the amount of phosphorylated substrate and thus the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates the general workflow for an in vitro kinase inhibition assay.

Start Start Prepare Reagents Prepare Kinase, Substrate, Buffer, and [γ-³²P]ATP Start->Prepare Reagents Serial Dilution Prepare Serial Dilutions of Inhibitor Prepare Reagents->Serial Dilution Reaction Setup Combine Kinase, Substrate, Buffer, and Inhibitor Serial Dilution->Reaction Setup Initiate Reaction Add [γ-³²P]ATP Reaction Setup->Initiate Reaction Incubate Incubate at 30°C Initiate Reaction->Incubate Stop Reaction Spot on P81 Paper Incubate->Stop Reaction Wash Wash with Phosphoric Acid Stop Reaction->Wash Measure Radioactivity Scintillation Counting Wash->Measure Radioactivity Data Analysis Calculate % Inhibition and Determine IC50 Measure Radioactivity->Data Analysis End End Data Analysis->End

References

Hymenialdisine: A Comparative Guide to its Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the selectivity and potency of kinase inhibitors is paramount. This guide provides a detailed comparison of Hymenialdisine, a marine natural product, with other well-known kinase inhibitors, supported by experimental data and protocols.

This compound is a marine sponge-derived natural product that has garnered significant interest as a potent inhibitor of several protein kinases. Its unique chemical structure allows it to compete with ATP for the kinase binding site. This guide presents a comparative analysis of this compound's in vitro potency against a panel of kinases, alongside two widely used reference kinase inhibitors: Staurosporine, a broad-spectrum and potent inhibitor, and Kenpaullone, another ATP-competitive inhibitor with a distinct selectivity profile.

Kinase Inhibition Profiles: A Quantitative Comparison

The inhibitory activity of this compound, Staurosporine, and Kenpaullone was assessed against a panel of key protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the tables below. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.

Table 1: IC50 Values against Cyclin-Dependent and Glycogen Synthase Kinases

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM)Kenpaullone IC50 (µM)ATP Concentration
CDK1/cyclin B-0.0030.415 µM[1]
CDK2/cyclin A0.4-0.6815 µM[1]
CDK2/cyclin E0.68-7.515 µM[1]
CDK5/p257.5-0.8515 µM[1]
GSK-3β0.850.0230.02315 µM[1]

Table 2: IC50 Values against Other Key Kinases

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM)Kenpaullone IC50 (µM)ATP Concentration
Protein Kinase C (PKC)-0.0007-Not Specified
Protein Kinase A (PKA)-0.007-Not Specified
Protein Kinase G (PKG)-0.0085-Not Specified
c-Src-0.00615Not Specified
Casein Kinase 2 (CK2)--20Not Specified
ERK1--20Not Specified
ERK2--9Not Specified
CaM Kinase II-0.02-Not Specified
Myosin Light Chain Kinase (MLCK)-0.0013 (Ki)-Not Specified
Phosphorylase Kinase-0.0005-Not Specified
Lck--0.47Not Specified

Experimental Protocols

To ensure the reproducibility and accurate interpretation of kinase inhibition data, a detailed experimental protocol is provided below. This protocol is representative of the in vitro radioactive kinase assays used to determine the IC50 values presented.

In Vitro Radioactive Kinase Assay

This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate.

Materials:

  • Purified kinase

  • Kinase-specific substrate (e.g., histone H1 for CDKs, myelin basic protein for others)

  • [γ-³²P]ATP

  • 5x Kinase reaction buffer (e.g., 100 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT)

  • Unlabeled ATP solution

  • Test compounds (this compound, Staurosporine, Kenpaullone) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter and vials

  • Microcentrifuge tubes

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing 5x kinase reaction buffer, purified kinase, and the specific substrate.

  • Add the test compound at various concentrations (typically as a serial dilution). A DMSO-only control should be included.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase (a concentration of 15 µM was used for the CDK and GSK-3β assays cited in Table 1).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains within the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers three times with 0.75% phosphoric acid to remove any unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone and allow the papers to air dry.

  • Place the dry P81 papers into scintillation vials containing a scintillation cocktail.

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by performing a non-linear regression analysis of the concentration-response curve.

Signaling Pathways and Experimental Workflow

To visualize the biological context of this compound's activity and the experimental process, the following diagrams are provided.

G Experimental Workflow for Kinase IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, Buffer, and ATP reaction Set up Kinase Reaction (Kinase, Substrate, Buffer) reagents->reaction compounds Serially Dilute Test Compounds add_cpd Add Test Compound or DMSO Control compounds->add_cpd reaction->add_cpd initiate Initiate with [γ-³²P]ATP add_cpd->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction on P81 Paper incubate->stop wash Wash to Remove Unincorporated ATP stop->wash count Quantify Radioactivity (Scintillation Counting) wash->count calculate Calculate % Inhibition count->calculate plot Determine IC50 (Non-linear Regression) calculate->plot

Workflow for in vitro radioactive kinase assay.

G Key Signaling Pathways Inhibited by this compound cluster_cell_cycle Cell Cycle Progression (G1/S Transition) cluster_wnt Wnt Signaling Pathway CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes Hymenialdisine_CDK This compound Hymenialdisine_CDK->CyclinE_CDK2 inhibits Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh activates GSK3b GSK-3β Dsh->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for Degradation Degradation BetaCatenin->Degradation GeneTranscription Gene Transcription BetaCatenin->GeneTranscription translocates to nucleus Hymenialdisine_GSK This compound Hymenialdisine_GSK->GSK3b inhibits

This compound inhibits key kinases in cell cycle and Wnt signaling.

References

Hymenialdisine: A Comparative Analysis of an Intriguing Marine Alkaloid from Different Sponges

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the marine-derived pyrrole-azepine alkaloid Hymenialdisine presents a compelling subject of study due to its potent and diverse biological activities, primarily as a kinase inhibitor. This guide offers a comparative overview of this compound isolated from two of its prominent marine sources: sponges of the genera Axinella and Stylissa. By examining quantitative data on yield and biological efficacy, alongside detailed experimental protocols, this document aims to provide a valuable resource for informed decision-making in research and development.

This compound has been isolated from a variety of marine sponges, including those from the genera Acanthella, Hymeniacidon, and Pseudaxinyssa. However, this guide will focus on a comparative analysis of this compound sourced from Axinella and Stylissa, as these are among the most frequently cited producers of this valuable compound.

Quantitative Comparison: Yield and Biological Activity

Direct comparative studies on the yield and purity of this compound from different sponge genera are limited. However, by collating data from various independent studies, we can construct a comparative overview. It is important to note that variations in extraction and purification methodologies between studies can influence these quantitative measures.

Table 1: Comparison of this compound Yield from Axinella sp. and Stylissa carteri

ParameterAxinella sp.Stylissa carteriCitation
Starting Material Dissociated cells600 g (dried powder)[1][2]
Extraction Solvent Not specified in this studyMethanol[2]
Reported Yield 6.1% of dry weight in spherulous cells90 g of crude methanol extract[1][2]
Final Purified Yield Not explicitly statedNot explicitly stated for this compound

Note: The yield from Axinella sp. is reported as a percentage of the dry weight of a specific cell type (spherulous cells), indicating a high concentration within these cells. For Stylissa carteri, the yield of the initial crude extract is provided, but not the final purified amount of this compound.

The primary therapeutic potential of this compound lies in its ability to inhibit a range of protein kinases involved in critical cellular processes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 2: Comparative Kinase Inhibition Profile of this compound (IC50 values in nM)

Kinase TargetThis compound (from unspecified sponge source)This compound (from Stylissa sp. - derivatives)Citation
CDK1/cyclin B 22-
CDK2/cyclin A 70Moderate Activity (Z-spongiacidin D)
CDK2/cyclin E 40-
CDK5/p25 28-
GSK-3β 10-
CK1 35-
MEK 3.0-
PKC 800-
AURORA-A -Moderate Activity ((-) clathramide C)
VEGFR-2 -Moderate Activity (Z-hymenialdisine)

Note: The IC50 values for this compound from an unspecified source demonstrate its potent, broad-spectrum kinase inhibitory activity. Data from Stylissa carteri focuses on the activity of this compound derivatives, indicating that this genus is a source of a variety of related bioactive compounds. A direct comparison of the potency of pure this compound isolated from Axinella versus Stylissa is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following protocols are synthesized from published studies on the isolation and analysis of this compound.

Isolation and Purification of this compound from Stylissa carteri

This protocol is adapted from a study by Hamed et al. (2018).

  • Extraction:

    • Dried and powdered Stylissa carteri (600 g) is exhaustively extracted with methanol (4 x 3 L).

    • The methanol extract is concentrated under vacuum to yield a crude residue (90 g).

    • The residue is dissolved in demineralized water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

  • Chromatographic Separation:

    • The n-BuOH fraction (18 g) is subjected to Vacuum Liquid Chromatography (VLC) on silica gel using a gradient of chloroform (CHCl3) in n-hexane followed by methanol in CHCl3.

    • Fractions are further purified by Medium Pressure Liquid Chromatography (MPLC) on RP-18 silica gel with a methanol/water gradient.

    • Final purification of this compound and its derivatives is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on an RP-18 column.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A general protocol for determining the purity of this compound can be established based on standard phytochemical analysis techniques.

  • System: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at a wavelength of approximately 280 nm and 320 nm.

  • Quantification: Purity is determined by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action and the process of its study, the following diagrams are provided.

Hymenialdisine_Signaling_Pathway This compound This compound ATP_Binding_Site ATP-Binding Site of Kinase This compound->ATP_Binding_Site Binds to Kinase Protein Kinase (e.g., CDK, GSK-3β) This compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Cell Cycle Progression, Inflammation) Phosphorylated_Substrate->Cellular_Response Leads to

Caption: this compound's mechanism of kinase inhibition.

Hymenialdisine_Isolation_Workflow Start Marine Sponge (Axinella or Stylissa) Extraction Extraction (e.g., Methanol) Start->Extraction Partitioning Solvent Partitioning (e.g., EtOAc, n-BuOH) Extraction->Partitioning VLC Vacuum Liquid Chromatography (VLC) Partitioning->VLC MPLC Medium Pressure Liquid Chromatography (MPLC) VLC->MPLC HPLC High-Performance Liquid Chromatography (HPLC) MPLC->HPLC Pure_HMD Pure this compound HPLC->Pure_HMD Analysis Purity & Activity Analysis Pure_HMD->Analysis

Caption: General workflow for this compound isolation.

References

Hymenialdisine vs. Next-Generation CDK Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy. This guide provides a detailed comparison of Hymenialdisine, a natural marine product, with next-generation CDK inhibitors, focusing on their performance, target specificity, and the experimental data underpinning their characterization. This objective analysis is intended for researchers, scientists, and drug development professionals to inform strategic decisions in kinase inhibitor research.

Mechanism of Action and Target Specificity

This compound , originally isolated from marine sponges, has emerged as a multi-kinase inhibitor. It competitively binds to the ATP-binding pocket of several kinases, thereby inhibiting their activity. Its targets include not only CDKs but also Glycogen Synthase Kinase-3β (GSK-3β) and Casein Kinase 1 (CK1). This broader specificity can lead to a range of cellular effects but may also contribute to off-target toxicities.

Next-generation CDK inhibitors , such as Palbociclib, Ribociclib, and Abemaciclib, were designed for greater selectivity, primarily targeting CDK4 and CDK6.[1] These kinases are crucial for the G1-S phase transition of the cell cycle.[2] By selectively inhibiting CDK4 and CDK6, these drugs prevent the phosphorylation of the Retinoblastoma protein (Rb), leading to cell cycle arrest and a halt in tumor cell proliferation.[2] Abemaciclib also shows some activity against CDK9. The high specificity of these inhibitors is a key differentiator from older, pan-CDK inhibitors and natural products like this compound.

Quantitative Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound and three leading next-generation CDK inhibitors against a panel of relevant kinases.

Kinase TargetThis compound IC50 (µM)Reference
CDK1/cyclin B-
CDK2/cyclin A-
CDK2/cyclin E-
CDK5/p25-
GSK-3β0.023[3]

Data for this compound against CDK1, CDK2, CDK4, and CDK6 were not available in the searched literature, highlighting a gap in direct comparative data.

Kinase TargetPalbociclib IC50 (nM)Ribociclib IC50 (nM)Abemaciclib IC50 (nM)Reference
CDK4/cyclin D111102[4]
CDK6/cyclin D3163910

Signaling Pathway and Experimental Workflow

To understand the context of CDK inhibition, it is essential to visualize the relevant signaling pathway and the experimental workflow used to characterize these inhibitors.

CDK4_6_Rb_Pathway CDK4/6-Rb Signaling Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK4_6_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK4_6_CyclinD CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb Phosphorylates Rb_P Phosphorylated Rb Rb->Rb_P Phosphorylation E2F E2F S_Phase_Genes S-Phase Entry Genes (e.g., Cyclin E, PCNA) E2F->S_Phase_Genes Activates Transcription Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb_E2F->Rb P P Rb_P->E2F Releases Cell_Cycle_Progression Cell Cycle Progression (G1 to S Phase) S_Phase_Genes->Cell_Cycle_Progression Next_Gen_Inhibitors Next-Generation CDK Inhibitors (Palbociclib, etc.) Next_Gen_Inhibitors->CDK4_6_CyclinD Inhibits This compound This compound This compound->CDK4_6_CyclinD Inhibits (Broad Spectrum)

Caption: The CDK4/6-Rb signaling pathway and points of inhibition.

Experimental_Workflow Experimental Workflow for Comparing CDK Inhibitors cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis & Comparison Kinase_Inhibition In Vitro Kinase Assay (IC50 Determination) Data_Analysis Quantitative Comparison of IC50 values and Cellular Effects Kinase_Inhibition->Data_Analysis Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Viability->Data_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Cycle->Data_Analysis

Caption: A typical experimental workflow for the comparative analysis of CDK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays used in the characterization of CDK inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.

  • Materials : Purified recombinant kinase (e.g., CDK4/cyclin D1), kinase-specific substrate (e.g., Rb protein), [γ-³²P]ATP, kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), test compounds (this compound, next-generation inhibitors), P81 phosphocellulose paper, 0.75% phosphoric acid, scintillation counter.

  • Procedure :

    • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

    • Add serially diluted test compounds to the reaction mixture. A DMSO control is included.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a predetermined time (e.g., 20 minutes) within the linear reaction range.

    • Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.

    • Wash the papers extensively with 0.75% phosphoric acid to remove unincorporated radioactive ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of inhibitors on cell proliferation and viability.

  • Materials : Cancer cell line (e.g., MCF-7), cell culture medium, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle following inhibitor treatment.

  • Materials : Cancer cell line, cell culture medium, test compounds, phosphate-buffered saline (PBS), ethanol (70%, ice-cold) for fixation, RNase A, propidium iodide (PI) staining solution, flow cytometer.

  • Procedure :

    • Treat cells with the test compounds for a desired duration (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound presents as a broad-spectrum kinase inhibitor with activity against multiple kinase families, including CDKs. While this may offer therapeutic potential in certain contexts, the lack of high specificity is a significant drawback compared to next-generation CDK inhibitors like Palbociclib, Ribociclib, and Abemaciclib. These newer agents demonstrate high potency and selectivity for CDK4 and CDK6, which translates to a more targeted mechanism of action and potentially a better safety profile in the clinical setting.

The available data underscores the remarkable selectivity of the next-generation inhibitors for the CDK4/6-Rb pathway. However, a comprehensive head-to-head comparison with this compound is hampered by the lack of specific inhibitory data for this compound against CDK4 and CDK6. Further research to elucidate the full kinase selectivity profile of this compound is warranted to fully assess its potential and position it appropriately in the landscape of kinase inhibitor therapeutics. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies.

References

A Comparative Benchmark of Hymenialdisine Against Approved Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the marine-derived compound Hymenialdisine against a selection of FDA-approved kinase inhibitors. By presenting quantitative inhibitory data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows, this document aims to serve as a valuable resource for researchers in the fields of kinase inhibitor discovery and development.

Introduction to this compound

This compound is a marine natural product isolated from sponges of the Axinella and Hymeniacidon genera.[1] It has garnered significant interest within the scientific community due to its potent inhibitory activity against a range of protein kinases.[1][2] Structurally, it possesses a unique pyrrole-azepin-8-one ring system.[1] this compound's mode of action is primarily as an ATP-competitive inhibitor, binding to the ATP-binding pocket of target kinases.[3] Its diverse inhibitory profile, targeting kinases involved in cell cycle regulation, signaling cascades, and neurodegenerative processes, makes it a compelling subject for comparative analysis against established therapeutic agents.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and selected FDA-approved kinase inhibitors against several key protein kinases. This data provides a quantitative measure of their respective potencies.

Kinase TargetThis compound (nM)Flavopiridol (Alvocidib) (nM)Roscovitine (Seliciclib) (nM)Tideglusib (nM)Trametinib (nM)
CDK1/cyclin B 22~30-40650--
CDK2/cyclin A 70~170700--
CDK2/cyclin E 40-700--
CDK5/p25 28-160-200--
GSK-3β 10280-5-60-
MEK1 3-6---0.92

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway targeted by these inhibitors, the mechanism of action, and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression This compound This compound This compound->MEK Trametinib Trametinib Trametinib->MEK

Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation, is inhibited by this compound and Trametinib at the level of MEK1/2.

G cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ADP ADP Kinase->ADP No_Reaction Inhibition of Phosphorylation Kinase->No_Reaction ATP ATP ATP->Kinase Inhibitor This compound (Competitive Inhibitor) Inhibitor->Kinase Substrate Substrate Substrate->Kinase

Caption: this compound acts as an ATP-competitive inhibitor, binding to the kinase's active site and preventing the phosphorylation of its substrate.

G A Prepare Kinase Reaction Mixture (Kinase, Buffer, Substrate) B Add Test Compounds (this compound or Approved Inhibitor) at various concentrations A->B C Initiate Reaction (Add [γ-32P]ATP) B->C D Incubate at 30°C C->D E Stop Reaction & Spot onto P81 Phosphocellulose Paper D->E F Wash Paper to Remove Unincorporated [γ-32P]ATP E->F G Quantify Radioactivity (Scintillation Counting) F->G H Data Analysis (Calculate % Inhibition and IC50) G->H

Caption: A generalized workflow for an in vitro kinase inhibition assay using radiolabeled ATP to determine IC50 values.

Experimental Protocols

The determination of IC50 values is critical for comparing the potency of kinase inhibitors. Below are representative protocols for in vitro kinase activity assays.

In Vitro Kinase Assay (Radiometric)

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the target kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK1/cyclin B, GSK-3β, MEK1)

  • Kinase-specific substrate (e.g., Histone H1 for CDKs, MBP for MEK1)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • ATP solution

  • Test compounds (this compound and approved inhibitors) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, purified kinase, and the specific substrate in a microcentrifuge tube.

  • Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control for 100% kinase activity and a control without kinase for background.

  • Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cell-Based Kinase Activity Assay (ELISA-based)

This assay measures the inhibition of a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test compounds (this compound and approved inhibitors)

  • Stimulant (if required to activate the signaling pathway)

  • Lysis buffer

  • ELISA plate pre-coated with a capture antibody for the substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • Substrate for HRP (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period.

  • If necessary, stimulate the cells to activate the kinase of interest.

  • Lyse the cells to release the proteins.

  • Add the cell lysates to the ELISA plate pre-coated with the capture antibody. Incubate to allow the substrate protein to bind.

  • Wash the plate to remove unbound proteins.

  • Add the phospho-specific detection antibody and incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • Wash the plate and add the TMB substrate. A color change will occur.

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • The amount of phosphorylated substrate is proportional to the absorbance. Calculate the percentage of inhibition and determine the IC50 value as described above.

Discussion

This compound demonstrates potent, nanomolar-range inhibition against a variety of kinases, rivaling and in some cases exceeding the potency of approved inhibitors. For instance, its inhibition of MEK1 is comparable to the highly potent and specific approved inhibitor, Trametinib. Similarly, its activity against GSK-3β is in the same range as Tideglusib.

Against the cyclin-dependent kinases, this compound shows strong inhibition of CDK1, CDK2, and CDK5. While Flavopiridol, a pan-CDK inhibitor, also shows potent inhibition of CDK1, this compound is significantly more potent than Roscovitine against these targets. It is important to note that while this compound has a broad inhibitory profile, the approved drugs often exhibit greater selectivity for their primary targets, a key consideration in drug development to minimize off-target effects. For example, Trametinib is highly selective for MEK1/2.

The anti-inflammatory properties of this compound, mediated through the suppression of the NF-κB signaling pathway, represent a significant off-target effect that could be therapeutically advantageous or disadvantageous depending on the clinical context.

Conclusion

This compound stands as a powerful, multi-targeted kinase inhibitor with a potency that is comparable to several FDA-approved drugs. Its broad-spectrum activity presents both opportunities for therapeutic applications in complex diseases like cancer and neurodegenerative disorders, and challenges related to selectivity and potential off-target effects. The data and protocols presented in this guide offer a foundation for researchers to objectively evaluate the potential of this compound and its analogs in future drug discovery efforts. Further investigation into the in vivo efficacy, safety profile, and optimization of its structure to enhance selectivity will be crucial in determining its translational potential.

References

Hymenialdisine and its Synthetic Analogues: A Head-to-Head Comparison for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the marine-derived kinase inhibitor Hymenialdisine and its synthetic analogues. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to facilitate informed decisions in drug discovery and development.

This compound, a natural product isolated from marine sponges, has garnered significant attention as a potent inhibitor of a range of protein kinases. Its unique chemical scaffold, featuring a pyrrole-azepin-8-one ring system linked to a glycocyamidine moiety, has served as a template for the development of numerous synthetic analogues. These analogues have been engineered to enhance potency, selectivity, and pharmacokinetic properties. This guide offers a head-to-head comparison of this compound and its key synthetic derivatives, focusing on their kinase inhibitory profiles and the experimental methodologies used for their evaluation.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of this compound and its analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of kinases. The data presented below has been compiled from various studies to provide a comparative overview. It is important to note that variations in experimental conditions can influence IC50 values.

CompoundTarget KinaseIC50 (µM)
This compound CDK1/cyclin B-
CDK2/cyclin A-
CDK2/cyclin E-
CDK5/p250.85[1]
GSK-3β0.023[1]
Chk13[2]
Chk23.5[2]
MEK-10.881[2]
Debromothis compound Chk13
Chk23.5
MEK-10.881
GSK-3β1.39
CDK5/p259.12
Thieno[3,2-b]pyrroloazepinone Analogue 10 Chk10.014
Thieno[3,2-b]pyrroloazepinone Analogue 11 Chk10.029

Key Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Cycle Progression cluster_1 Kinase Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK_Cyclin CDK/Cyclin Complexes CDK_Cyclin->S Promotes S Phase Entry CDK_Cyclin->M Promotes Mitosis GSK3b GSK-3β GSK3b->G1 Regulates G1/S Transition Chk1_2 Chk1/2 Chk1_2->G2 Induces G2/M Arrest (DNA Damage Response) This compound This compound & Analogues This compound->CDK_Cyclin Inhibition This compound->GSK3b Inhibition This compound->Chk1_2 Inhibition

Figure 1: Simplified signaling pathways affected by this compound and its analogues.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare Kinase Reaction Mixture (Buffer, Kinase, Substrate) C Add Test Compound to Reaction Mixture A->C B Prepare Serial Dilutions of Test Compounds B->C D Initiate Reaction with [γ-32P]ATP C->D E Incubate at Optimal Temperature D->E F Spot Reaction Mixture onto P81 Phosphocellulose Paper E->F G Wash to Remove Unincorporated ATP F->G H Quantify Incorporated 32P (Scintillation Counting) G->H I Calculate IC50 Values H->I

Figure 2: A representative experimental workflow for an in vitro radioactive kinase assay.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed experimental protocols are essential. Below is a representative protocol for an in vitro radioactive kinase assay, a common method for assessing kinase inhibitor activity.

In Vitro Radioactive Kinase Assay

This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A, GSK-3β)

  • Specific kinase substrate (e.g., Histone H1 for CDKs, GS-2 peptide for GSK-3β)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 0.01% Brij-35)

  • ATP solution (e.g., 100 µM in kinase buffer)

  • Test compounds (this compound and its analogues) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase reaction buffer, the purified kinase, and its specific substrate.

  • Compound Addition: Add the test compound at various concentrations (typically a serial dilution) to the reaction mixture. Include a DMSO-only control (vehicle) and a no-enzyme control.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 papers multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 paper in a scintillation vial with a scintillation cocktail and measure the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound and its synthetic analogues represent a valuable class of kinase inhibitors with therapeutic potential in various diseases, including cancer and neurodegenerative disorders. While this compound itself is a potent inhibitor of several kinases, synthetic modifications have led to analogues with improved potency and selectivity for specific targets, such as Chk1. The data and protocols presented in this guide provide a foundation for researchers to compare these compounds and to design further experiments to explore their mechanisms of action and therapeutic applications. The continued exploration of this chemical scaffold is likely to yield novel and more effective kinase inhibitors for the treatment of human diseases.

References

Hymenialdisine: A Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Hymenialdisine, a brominated pyrrole-azepine alkaloid originally isolated from marine sponges, has emerged as a significant subject of interest in drug discovery due to its potent and diverse biological activities.[1][2][3] This guide provides a meta-analysis of this compound's therapeutic potential, offering an objective comparison with alternative compounds and presenting the supporting experimental data for researchers, scientists, and drug development professionals. The document focuses on its mechanism of action as a multi-kinase inhibitor and its consequent therapeutic promise in neurodegenerative diseases, cancer, and inflammatory disorders.

Mechanism of Action: A Multi-Kinase Inhibitor

This compound exerts its biological effects primarily by inhibiting a range of protein kinases, which are crucial regulators of cellular functions.[4] It acts as an ATP-competitive inhibitor, binding to the ATP pocket of target kinases.[5] X-ray crystallography of a CDK2-hymenialdisine complex has revealed that it forms three hydrogen bonds with the residues Glu81 and Leu83, a binding mode similar to other kinase inhibitors. Its broad-spectrum activity includes potent inhibition of Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Casein Kinase 1 (CK1), positioning it as a molecule with therapeutic potential across multiple disease areas.

The key signaling pathways modulated by this compound include:

  • Cell Cycle Regulation: Through inhibition of CDKs such as CDK1, CDK2, and CDK5.

  • Neurodegenerative Pathways: By inhibiting GSK-3β and CDK5, it blocks the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.

  • Inflammatory Signaling: It suppresses the pro-inflammatory NF-κB and MAPK/ERK signaling cascades.

  • Angiogenesis: A derivative, 10Z-Hymenialdisine, has been shown to inhibit angiogenesis by suppressing NF-κB activity and the expression of angiogenic factors like VEGF and IL-8.

  • Bone Metabolism: It dually regulates bone homeostasis by inhibiting osteoclast differentiation via NF-κB and MAPK pathways while promoting osteoblast differentiation through the GSK-3β/β-catenin pathway.

Therapeutic Applications and Comparative Efficacy

This compound's multi-targeted nature makes it a promising candidate for several pathologies. Below is a summary of its efficacy, presented alongside alternative compounds.

Data Presentation: Kinase Inhibitory Profile of this compound

The following table summarizes the in vitro inhibitory activity of this compound (specifically the 10Z-Hymenialdisine form) against a panel of protein kinases, demonstrating its potent and broad-spectrum profile.

Kinase TargetIC50 (nM)Therapeutic Area
MEK16Cancer, Inflammation
GSK-3β 10 Neurodegeneration, Bipolar Disorder
Cdk1/cyclin B22Cancer
Cdk5/p2528Neurodegeneration
CK135Cancer, Circadian Rhythm Disorders
Cdk2/cyclin A40Cancer
Cdk2/cyclin E70Cancer
ASK-γ80Inflammation, Apoptosis
Cdk3/cyclin E100Cancer
Erk1470Cancer, Inflammation
PKCγ500Neurological Disorders
Cdk4/cyclin D1600Cancer
Cdk6/cyclin D2700Cancer
PKCα700Cancer

Data sourced from BioCrick.

Data Presentation: Cellular Activity Profile of this compound

Cellular ProcessCell LineIC50 (µM)Therapeutic Area
NF-κB ActivationU9371-2Inflammation, Cancer
IL-8 ProductionU9370.34-0.48Inflammation

Data sourced from BioCrick and PubMed.

Comparison with Alternative Kinase Inhibitors

This table provides a comparative overview of this compound's primary targets against other known kinase inhibitors.

Target KinaseThis compound (IC50)Alternative Compound(s)Notes on Alternatives
CDKs 22-700 nM (Cdk1, 2, 3, 4, 5, 6)Abemaciclib, KenpaulloneAbemaciclib is an approved drug for breast cancer. Kenpaullone is a potent CDK/GSK-3 inhibitor.
GSK-3β 10 nMTideglusib, SB-415286, Manzamine ATideglusib is an irreversible inhibitor that has undergone clinical trials for Alzheimer's. SB-415286 is a highly selective synthetic inhibitor. Manzamine A is another marine natural product inhibitor.
MEK1 6 nMTrametinib, CobimetinibApproved targeted therapies for melanoma and other cancers.
NF-κB Pathway 1-2 µMBay 11-7082, TPCA-1Widely used experimental inhibitors of the NF-κB pathway.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.

G cluster_0 GSK-3β Pathway in Tau Phosphorylation GSK3b GSK-3β Tau Tau Protein GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles (NFTs) pTau->NFT Hym This compound Hym->GSK3b

Caption: this compound inhibits GSK-3β, preventing Tau hyperphosphorylation.

G cluster_1 NF-κB Signaling Pathway Inhibition TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB_NFkB IκB-NF-κB (Cytoplasmic) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκB Degradation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Hym This compound Hym->NFkB Inhibits Translocation G cluster_workflow Workflow for Kinase Inhibitor Evaluation A In Vitro Kinase Assays (IC50 Determination) B Cell-Based Assays (Viability, Apoptosis) A->B C Target Engagement & Pathway Analysis (Western Blot, Reporter Assay) B->C D In Vivo Animal Models (Xenograft, Disease Model) C->D E Pharmacokinetic & Toxicity Studies D->E F Lead Optimization D->F E->F

References

Safety Operating Guide

Proper Disposal of Hymenialdisine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Hymenialdisine, a marine natural product utilized in various research applications. Adherence to these procedures is critical to maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Profile of this compound

This compound is classified as a hazardous substance. The primary risks associated with this compound are its toxicity if ingested, inhaled, or in contact with skin. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a designated and controlled area.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 3) Toxic if swallowed.[1]P264: Wash thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
Acute Toxicity, Dermal (Category 3) Toxic in contact with skin.[1]P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Acute Toxicity, Inhalation (Category 3) Toxic if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Waste" and "Toxic".

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. In general, it is best practice to segregate waste by chemical class.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity).

  • Store the waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

4. Disposal Request and Pickup:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

5. Spill and Decontamination Procedures:

  • In the event of a spill, evacuate the immediate area and prevent the spread of the powder or liquid.

  • Wear appropriate PPE, including a respirator if dealing with a significant amount of powder.

  • For small spills, gently cover with an absorbent material, and then carefully collect the material into a hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent and collect all cleaning materials as hazardous waste.

  • For large spills, contact your institution's EHS for assistance.

Experimental Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Hymenialdisine_Disposal_Workflow cluster_generation Waste Generation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Storage & Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Pure Compound or Contaminated Labware waste_type->solid_waste Solid liquid_waste This compound Solutions waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid Collect in Labeled, Leak-proof Container liquid_waste->collect_liquid collect_liquid->store request_pickup Request EHS Pickup store->request_pickup

Caption: this compound Waste Disposal Workflow

By following these procedures, laboratory personnel can effectively manage this compound waste, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Logistics for Handling Hymenialdisine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Hymenialdisine is paramount. This guide provides immediate, essential information for the safe operational use and disposal of this compound, grounded in established safety protocols.

Hazard Identification and Personal Protective Equipment

This compound is classified as a toxic substance.[1] Acute toxicity has been identified for oral intake, dermal contact, and inhalation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate exposure risks.

Hazard RouteRequired PPEAdditional Recommendations
Inhalation NIOSH-approved respiratorWork in a well-ventilated area or under a chemical fume hood.[1] Avoid breathing dust, fumes, or vapors.[1]
Dermal (Skin) Contact Chemical-resistant gloves (e.g., nitrile)Wear a lab coat or other protective clothing to prevent skin exposure.[1] Immediately remove any clothing that becomes contaminated.
Ocular (Eye) Contact Safety glasses with side shields or gogglesIf there is a splash hazard, a face shield should be worn in addition to primary eye protection.
Ingestion N/A (mitigated by other PPE and safe handling)Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety. The following step-by-step procedure outlines the necessary precautions at each stage.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Restrict access to authorized personnel only.

2. Preparation and Experimentation:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Before beginning work, ensure all necessary PPE is donned correctly.

  • When weighing the compound, use a balance with a draft shield or conduct the operation within the fume hood.

  • Use dedicated labware and utensils. If not possible, thoroughly decontaminate them after use.

  • Avoid creating dust or aerosols.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE, including a respirator, before attempting to clean the spill.

  • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and decontaminate the spill surface.

4. First Aid Procedures:

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including used PPE, absorbent materials, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Experimental Workflow and Safety Protocol

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures a Don PPE: Respirator, Gloves, Lab Coat, Eye Protection b Prepare work area in Chemical Fume Hood a->b c Weigh this compound b->c Proceed with caution d Perform Experiment c->d e Decontaminate Labware d->e Experiment Complete f Collect Solid & Liquid Waste e->f g Dispose of Waste via Licensed Contractor f->g h Spill Occurs j Follow Spill Management Protocol h->j i Personal Exposure k Administer First Aid & Seek Medical Attention i->k

References

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